C-Undecylcalix[4]resorcinarene monohydrate
Description
Properties
IUPAC Name |
2,8,14,20-tetra(undecyl)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H112O8/c1-5-9-13-17-21-25-29-33-37-41-53-57-45-59(67(75)49-65(57)73)54(42-38-34-30-26-22-18-14-10-6-2)61-47-63(71(79)51-69(61)77)56(44-40-36-32-28-24-20-16-12-8-4)64-48-62(70(78)52-72(64)80)55(60-46-58(53)66(74)50-68(60)76)43-39-35-31-27-23-19-15-11-7-3/h45-56,73-80H,5-44H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPGYPIHQCVVRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1C2=CC(=C(C=C2O)O)C(C3=CC(=C(C=C3O)O)C(C4=C(C=C(C(=C4)C(C5=C(C=C(C1=C5)O)O)CCCCCCCCCCC)O)O)CCCCCCCCCCC)CCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H112O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1105.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112247-07-1 | |
| Record name | C-Undecylcalix[4]resorcinarene Monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Architectural Significance of C-Undecylcalixresorcinarene
Introduction: The Architectural Significance of C-Undecylcalix[1]resorcinarene
Calixarenes, and specifically resorcinarenes, represent a cornerstone of modern supramolecular chemistry.[2] These macrocycles, formed from the condensation of phenols (like resorcinol) with aldehydes, create a unique three-dimensional cavity capable of encapsulating guest molecules.[2][3] C-Undecylcalix[1]resorcinarene, with its four long alkyl chains, possesses a distinct amphiphilic character. Its hydrophobic cavity and undecyl "upper rim" make it soluble in many organic solvents, while the eight hydroxyl groups on the "lower rim" provide a locus for hydrogen bonding and further functionalization.[4]
This unique architecture makes it an exceptionally valuable molecule for the pharmaceutical sciences. It is widely explored as a drug delivery vehicle, capable of enhancing the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[4][5][6][7] Its ability to form stable host-guest complexes protects sensitive drugs from degradation and allows for the development of advanced nanocarrier systems.[3][6] This guide provides the foundational knowledge to synthesize this critical building block.
Part 1: Mechanistic Underpinnings of Resorcinarene Synthesis
The synthesis of C-Undecylcalix[1]resorcinarene is a classic example of an acid-catalyzed electrophilic aromatic substitution reaction.[8][9] Understanding the mechanism is paramount to controlling the reaction and optimizing the yield and purity of the desired cyclic tetramer.
The reaction proceeds via the acid-catalyzed condensation between resorcinol (1,3-dihydroxybenzene) and undecanal.[2] The key steps are:
-
Activation of the Aldehyde: The acid catalyst (typically a strong protonic acid like HCl) protonates the carbonyl oxygen of undecanal. This greatly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
-
Electrophilic Attack: The electron-rich resorcinol ring acts as the nucleophile. It attacks the activated carbonyl carbon, forming a hydroxylated intermediate. The substitution occurs preferentially at the positions ortho and para to the two hydroxyl groups (positions 2, 4, and 6), which are highly activated.
-
Dehydration and Chain Formation: The intermediate rapidly dehydrates to form a carbocation, which is then attacked by another resorcinol molecule. This process repeats, leading to the formation of linear oligomers.
-
Cyclization: The final and critical step is the intramolecular condensation that closes the ring, forming the thermodynamically stable tetrameric macrocycle. This cyclization is favored over the formation of higher-order linear polymers under appropriate reaction conditions (e.g., concentration, temperature).
The overall reaction pathway is depicted below.
Caption: Reaction mechanism for acid-catalyzed synthesis.
Part 2: A Validated Protocol for Synthesis
This protocol details a robust method for the synthesis of C-Undecylcalix[1]resorcinarene, adapted from established procedures for resorcinarene synthesis.[10][11] The causality for each choice is explained to empower the researcher.
Experimental Workflow Overview
Caption: Step-by-step experimental synthesis workflow.
Table 1: Reagent Specifications and Stoichiometry
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) | Molar Ratio |
| Resorcinol | 108-46-3 | 110.11 | 4.40 g | 40.0 | 1.0 |
| Undecanal | 112-44-7 | 170.30 | 6.81 g | 40.0 | 1.0 |
| Ethanol (95%) | 64-17-5 | 46.07 | 100 mL | - | Solvent |
| Hydrochloric Acid (conc., 37%) | 7647-01-0 | 36.46 | 10 mL | ~120 | Catalyst |
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add resorcinol (4.40 g, 40.0 mmol) and ethanol (100 mL).
-
Rationale: Ethanol is an excellent solvent for both resorcinol and undecanal, ensuring a homogeneous reaction medium. A three-neck flask allows for controlled addition of reagents and efficient reflux.
-
-
Dissolution and Catalyst Addition: Stir the mixture at room temperature until the resorcinol is completely dissolved. Add concentrated hydrochloric acid (10 mL) dropwise. A slight color change may be observed.
-
Rationale: HCl serves as the proton source to catalyze the reaction.[10] Its addition before the aldehyde ensures that the catalytic cycle can begin immediately upon introduction of the electrophile.
-
-
Aldehyde Addition: Gently heat the mixture to approximately 60 °C. Add undecanal (6.81 g, 40.0 mmol) dropwise over 15-20 minutes using an addition funnel.
-
Rationale: A 1:1 stoichiometric ratio of resorcinol to aldehyde is crucial for the formation of the tetrameric calixarene.[10] Slow, heated addition helps to control the initial rate of reaction and prevent the formation of unwanted linear polymers.
-
-
Reflux: After the addition is complete, bring the reaction mixture to a vigorous reflux (approximately 78-80 °C) and maintain for 24 hours. The solution will typically become darker and a precipitate may begin to form.
-
Rationale: Prolonged heating under reflux provides the necessary activation energy to drive the multiple condensation and dehydration steps to completion, favoring the formation of the thermodynamically stable cyclic product.
-
-
Isolation of Crude Product: After 24 hours, remove the heat source and allow the flask to cool to room temperature, then place it in an ice bath for 1-2 hours to maximize precipitation.
-
Rationale: The product is significantly less soluble in cold ethanol than hot, allowing for efficient isolation by precipitation.
-
-
Filtration and Washing: Collect the resulting precipitate by vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold 1:1 ethanol/distilled water (3 x 50 mL) until the filtrate is neutral (check with pH paper), followed by a final wash with a small amount of cold ethanol.
-
Drying: Dry the off-white to pale pink solid in a vacuum oven at 60-80 °C overnight to yield the crude C-Undecylcalix[1]resorcinarene.
Part 3: Purification to Obtain the Monohydrate
Recrystallization is the most effective method for purifying the crude product to achieve high purity and obtain the stable monohydrate form.
-
Solvent Selection: A mixture of ethanol and water is an effective solvent system. The crude product is soluble in hot ethanol and insoluble in water.
-
Procedure: a. Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. b. To the hot, clear solution, add hot deionized water dropwise until the solution becomes faintly turbid. c. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution. d. Cover the flask and allow it to cool slowly to room temperature. Crystal formation should be observed. e. Further cool the flask in an ice bath to complete the crystallization process.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum. The presence of water during this controlled precipitation process facilitates the formation of the stable C-Undecylcalix[1]resorcinarene monohydrate.[4][12]
For applications requiring the separation of specific stereoisomers (e.g., the rccc crown conformer from the rcct chair conformer), advanced techniques such as Reversed-Phase Solid-Phase Extraction (RP-SPE) may be required.[1][13]
Part 4: Comprehensive Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized product.
Table 2: Expected Analytical Data for C-Undecylcalix[1]resorcinarene Monohydrate
| Analysis Technique | Expected Result | Interpretation |
| Appearance | Off-white to beige powder[4] | Visual confirmation of product |
| Melting Point | 293 - 295 °C[4][14] | A sharp melting point range indicates high purity. |
| FTIR (KBr, cm⁻¹) | ~3300-3400 (broad, O-H), ~2850-2950 (C-H, alkyl), ~1610, 1500 (C=C, aromatic) | Confirms presence of hydroxyl, alkyl, and aromatic functional groups. |
| ¹H NMR | Complex aromatic signals, a singlet for methine bridge protons (-CH-), multiplets for the undecyl chains (-CH₂-, -CH₃), broad singlet for hydroxyl protons (-OH). | Confirms the covalent structure, absence of aldehyde proton (~9.7 ppm). |
| ¹³C NMR | Signals for aromatic carbons, methine bridge carbon, and multiple distinct signals for the undecyl alkyl chain carbons. | Further confirms the carbon framework of the macrocycle. |
| Purity (HPLC) | ≥ 99%[4] | Quantitative assessment of purity. |
| Molecular Formula | C₇₂H₁₁₂O₈·H₂O[4][12] | Confirmed by elemental analysis or high-resolution mass spectrometry. |
| Molecular Weight | 1123.67 g/mol [4][12][15] | Confirmed by mass spectrometry. |
Conclusion
The synthesis of C-Undecylcalix[1]resorcinarene monohydrate is a reproducible and scalable process rooted in fundamental principles of organic chemistry. This guide provides a comprehensive framework, from mechanistic theory to practical application, enabling researchers to reliably produce this versatile macrocycle. Its well-defined structure and capacity for molecular encapsulation make it a powerful tool in supramolecular chemistry and a key enabling technology for advanced drug delivery systems.[3][4][6]
References
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LookChem. (n.d.). Cas 112247-07-1, C-UNDECYLCALIX[1]RESORCINARENE MONOHYDRATE. Retrieved from [Link]
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Jiménez-Reyes, M., et al. (2021). Challenges in the Characterization and Purification of (Peptide)n-Calix[1]Resorcinarene Conjugates Synthesized via Thiol-Maleimide Reaction Using Liquid Chromatography. Molecules, 26(11), 3353. Retrieved from [Link]
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Ma, D., et al. (2023). The Versatile Applications of Calix[1]resorcinarene-Based Cavitands. International Journal of Molecular Sciences, 24(23), 16983. Retrieved from [Link]
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ChemWhat. (n.d.). C-UNDECYLCALIX[1]RESORCINARENE MONOHYDRATE CAS#: 112247-07-1. Retrieved from [Link]
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Chemsrc. (n.d.). CAS#:112247-07-1 | C-Undecylcalix[1]resorcinarene Monohydrate. Retrieved from [Link]
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Wikipedia. (n.d.). Resorcinarene. Retrieved from [Link]
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Juleanti, N., et al. (2020). Synthesis and Antioxidant Activity of Calix[1]resorcinarene Derivatives Compounds. Proceedings of the 2nd International Conference on Chemistry, Chemical Process and Engineering (IC3PE 2020). Atlantis Press. Retrieved from [Link]
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Morales-San-Miguel, C., & Garcia-Peñas, A. (2023). A Review of the Application of Resorcinarenes and SBA-15 in Drug Delivery. Pharmaceutics, 15(3), 967. Retrieved from [Link]
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Martin, E., et al. (2021). Investigating the Role of the Catalyst within Resorcinol–Formaldehyde Gel Synthesis. Gels, 7(3), 143. Retrieved from [Link]
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Martin, E., et al. (2021). Investigating the Role of the Catalyst within Resorcinol–Formaldehyde Gel Synthesis. Gels, 7(3), 143. Retrieved from [Link]
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Reddy, P. A., & Kashyap, M. (2007). Synthesis of Resorcin[1]arene Cavitands by Ring Closing Metathesis. Chemical Communications, (37), 3855-3857. Retrieved from [Link]
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Kumar, M., et al. (2020). potential polymer for drug delivery – calixarene. World Journal of Pharmaceutical Research, 9(7), 1726-1744. Retrieved from [Link]
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Pérez-Vásquez, A., et al. (2022). Efficient Separation of C-Tetramethylcalix[1]resorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction. ACS Omega, 8(1), 1083–1091. Retrieved from [Link]
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ResearchGate. (n.d.). Solvent-free synthesis of calix[1]resorcinarenes. Retrieved from [Link]
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Mulik, S., Sotiriou-Leventis, C., & Leventis, N. (2007). Time-Efficient Acid-Catalyzed Synthesis of Resorcinol-Formaldehyde Aerogels. Chemistry of Materials, 19(25), 6138–6144. Retrieved from [Link]
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Mulik, S., Sotiriou-Leventis, C., & Leventis, N. (2007). Time-efficient Acid-catalyzed Synthesis of Resorcinol-formaldehyde Aerogels. Chemistry of Materials, 19(25), 6138-6144. Retrieved from [Link]
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He, G., & Riedl, B. (2004). Mechanism of Base-Catalyzed Resorcinol-Formaldehyde and Phenol-Resorcinol-Formaldehyde Condensation Reactions: A Theoretical Study. Molecules, 9(10), 869–880. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of C-Undecylcalixresorcinarene Monohydrate
An In-depth Technical Guide to the Physicochemical Properties of C-Undecylcalix[1]resorcinarene Monohydrate
This guide provides a comprehensive overview of the essential physicochemical properties of C-Undecylcalixresorcinarene monohydrate, a macrocyclic compound of significant interest in supramolecular chemistry, materials science, and pharmaceutical drug development.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical experimental insights.
Introduction to C-Undecylcalix[1]resorcinarene
C-Undecylcalixresorcinarene is a member of the calixarene family, which are cyclic oligomers formed from the condensation of phenols with aldehydes.[3][] Specifically, it is a resorcinarene, derived from resorcinol and an aldehyde, resulting in a three-dimensional bowl-shaped structure.[3] The "C-Undecyl" designation refers to the four undecyl chains appended to the lower rim of the macrocycle. These long alkyl chains impart significant hydrophobicity and influence the molecule's solubility and self-assembly behavior.[1] The "monohydrate" indicates the presence of one water molecule per molecule of the calixarene in its crystalline form.
The unique cavitand structure of calixresorcinarenes, featuring a hydrophobic cavity and a hydrophilic upper rim composed of hydroxyl groups, allows them to form host-guest complexes with a variety of molecules.[3] This property is central to their application in areas such as drug delivery, where they can encapsulate therapeutic agents to improve their solubility and bioavailability, and in the development of chemical sensors.[1][2]
Molecular and Physicochemical Properties
A summary of the fundamental properties of C-Undecylcalixresorcinarene monohydrate is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇₂H₁₁₂O₈·H₂O | [1][5][6] |
| Molecular Weight | 1123.67 g/mol | [1][][5][6] |
| Appearance | Off-white to beige to brown powder | [1] |
| Melting Point | 293 - 295 °C | [1][][5] |
| CAS Number | 112247-07-1 | [1] |
Crystalline Structure
The solid-state structure of C-Undecylcalixresorcinarene has been investigated using single-crystal X-ray diffraction. These studies reveal that the molecules form centrosymmetric dimers.[7] The association of these dimers is driven by van der Waals interactions between the long C-undecyl aliphatic chains.[7] These dimers further organize into layers, with the hydroxyl groups located at the surfaces. This layered arrangement is a key feature of its crystalline packing.[7]
Caption: Schematic of C-Undecylcalixresorcinarene structure.
Thermal Stability and Analysis
The thermal behavior of C-Undecylcalixresorcinarene monohydrate is a critical parameter for its application, particularly in drug formulation and materials science where processing may involve heating.
Thermal Properties
| Parameter | Description |
| Melting Point | 293 - 295 °C |
| Decomposition | The molecule is expected to be stable up to its melting point, after which decomposition of the organic structure occurs. |
| Role of Water of Hydration | The monohydrate will likely show an initial weight loss corresponding to the loss of the water molecule upon heating, typically below 150 °C. |
Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
This protocol outlines the simultaneous TGA-DSC analysis to assess the thermal stability and phase transitions of C-Undecylcalixresorcinarene monohydrate.
Instrumentation: A simultaneous TGA-DSC instrument is required.
Procedure:
-
Instrument Calibration: Ensure the instrument's temperature and heat flow are calibrated using appropriate standards (e.g., indium for temperature and sapphire for heat flow).
-
Sample Preparation: Accurately weigh 5-10 mg of C-Undecylcalixresorcinarene monohydrate into an alumina or platinum crucible.
-
Experimental Conditions:
-
Purge Gas: Use an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
-
Data Acquisition: Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.
-
Data Analysis:
-
TGA Curve: Analyze the TGA curve to identify the temperature ranges of weight loss. The initial weight loss should correspond to the loss of the water molecule. Subsequent weight loss indicates decomposition.
-
DSC Curve: Analyze the DSC curve for endothermic and exothermic events. An endotherm corresponding to the initial weight loss will confirm the dehydration process. A sharp endotherm around 293-295 °C will indicate melting, and subsequent exothermic events may correspond to decomposition.
-
Caption: Workflow for TGA/DSC analysis.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the molecular structure and identifying the functional groups present in C-Undecylcalixresorcinarene monohydrate.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of C-Undecylcalixresorcinarene monohydrate is expected to show characteristic absorption bands corresponding to its functional groups.
Expected Characteristic Peaks:
-
O-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ due to the phenolic hydroxyl groups and the water of hydration.
-
C-H Stretching: Sharp peaks between 2850 and 3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the undecyl chains and the aromatic rings.
-
Aromatic C=C Stretching: Peaks in the range of 1450-1600 cm⁻¹ characteristic of the aromatic resorcinol rings.
-
C-O Stretching: A strong band around 1200-1250 cm⁻¹ from the phenolic C-O bonds.
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the powdered C-Undecylcalixresorcinarene monohydrate onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the FTIR spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of C-Undecylcalixresorcinarene in solution.
Expected ¹H NMR Signals (in a suitable deuterated solvent like DMSO-d₆):
-
Aromatic Protons: Signals in the aromatic region (typically 6.0-7.5 ppm).
-
Methine Protons: A signal corresponding to the CH bridge protons connecting the resorcinol units.
-
Undecyl Chain Protons: A series of signals in the aliphatic region (0.8-2.5 ppm), including a characteristic triplet for the terminal methyl group.
-
Hydroxyl Protons: A broad singlet for the phenolic OH groups, the chemical shift of which can be concentration and temperature-dependent.
Expected ¹³C NMR Signals:
-
Aromatic Carbons: A set of signals in the aromatic region (100-160 ppm).
-
Methine Carbons: A signal for the bridging CH carbons.
-
Undecyl Chain Carbons: A series of signals in the aliphatic region (10-40 ppm).
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of C-Undecylcalixresorcinarene monohydrate in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
This will likely require a larger number of scans due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final NMR spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Solubility Profile
The solubility of C-Undecylcalixresorcinarene is dominated by its long, hydrophobic undecyl chains, making it generally soluble in non-polar and moderately polar organic solvents and poorly soluble in water.[1]
| Solvent | Solubility | Rationale |
| Water | Insoluble | The large hydrophobic surface area of the undecyl chains prevents dissolution in water. |
| Methanol | Sparingly Soluble | The hydroxyl groups of methanol can interact with the phenolic hydroxyls of the calixarene, but the long alkyl chains limit solubility. |
| Ethanol | Sparingly Soluble | Similar to methanol, with slightly better solubility due to the longer alkyl chain of the solvent. |
| Acetone | Soluble | A good solvent due to its ability to interact with both the polar and non-polar regions of the molecule. |
| Chloroform | Soluble | A good solvent for many organic compounds, including those with significant non-polar character. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds. |
| Tetrahydrofuran (THF) | Soluble | A good solvent for many macrocyclic compounds. |
| Toluene | Soluble | The aromatic nature of toluene can interact favorably with the aromatic rings of the calixarene. |
| Hexane | Sparingly Soluble | While non-polar, the strong intermolecular hydrogen bonding of the calixarene's hydroxyl groups may limit solubility in purely aliphatic solvents. |
Experimental Protocol: Determination of Solubility
This protocol describes a simple method for determining the approximate solubility of C-Undecylcalixresorcinarene monohydrate in various solvents.
Procedure:
-
Solvent Selection: Choose a range of solvents with varying polarities.
-
Sample Preparation: Add a known excess amount of C-Undecylcalixresorcinarene monohydrate to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the samples to ensure a clear supernatant.
-
Concentration Analysis: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved calixarene using a suitable analytical technique (e.g., UV-Vis spectroscopy after creating a calibration curve, or by evaporating the solvent and weighing the residue).
-
Solubility Calculation: Express the solubility in terms of mg/mL or mol/L.
Applications in Research and Development
The unique physicochemical properties of C-Undecylcalixresorcinarene monohydrate make it a versatile molecule with numerous applications:
-
Drug Delivery: Its ability to encapsulate hydrophobic drug molecules can enhance their aqueous solubility, stability, and bioavailability.[1][2]
-
Chemical Sensing: The calixarene cavity can be functionalized to selectively bind specific ions or small molecules, forming the basis for chemical sensors.[1]
-
Supramolecular Chemistry: It serves as a fundamental building block for the construction of more complex supramolecular assemblies, such as nanocapsules and molecular containers.[1]
-
Environmental Remediation: Its hydrophobic nature can be exploited for the extraction of organic pollutants from aqueous environments.[1]
Conclusion
C-Undecylcalixresorcinarene monohydrate is a macrocyclic compound with a well-defined three-dimensional structure and a distinct set of physicochemical properties. Its thermal stability, spectroscopic characteristics, and solubility profile are crucial for its effective utilization in various scientific and industrial applications. The experimental protocols provided in this guide offer a practical framework for the characterization of this and similar macrocyclic compounds, enabling researchers to further explore their potential in areas ranging from advanced materials to novel therapeutic systems.
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Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of C-Undecylcalixresorcinarene Monohydrate
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of C-Undecylcalix[1]resorcinarene Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the structural elucidation of C-undecylcalix[1]resorcinarene monohydrate. As a macrocyclic compound of significant interest in supramolecular chemistry and drug delivery, a thorough understanding of its three-dimensional structure is paramount for harnessing its full potential. This document, intended for researchers, scientists, and drug development professionals, delves into the synthesis, and the multifaceted analytical approach required to confirm the precise molecular geometry, conformational state, and the role of the solvated water molecule.
Introduction: The Significance of a Hydrated Calixarene
C-undecylcalix[1]resorcinarene belongs to the family of resorcinarenes, a class of calixarenes synthesized through the condensation of resorcinol with an aldehyde—in this case, dodecanal.[2] These bowl-shaped macrocycles possess a hydrophobic cavity and a hydrophilic upper rim adorned with hydroxyl groups, making them exceptional candidates for host-guest chemistry. The presence of long undecyl chains on the lower rim imparts significant lipophilicity, influencing its solubility and self-assembly properties.
The monohydrate form, C-undecylcalix[1]resorcinarene monohydrate, with the chemical formula C-undecylcalix[1]resorcinarene monohydrate (C72H112O8·H2O) and a molecular weight of 1123.67 g/mol , is of particular interest.[3] The single water molecule can play a crucial role in stabilizing the crystal lattice through hydrogen bonding, influencing the overall conformation of the macrocycle and its subsequent host-guest binding capabilities. Elucidating this structure is therefore not merely an academic exercise but a critical step in designing novel drug delivery systems, sensors, and functional materials.[4]
Synthesis and Crystallization: The Foundation of Structural Analysis
The synthesis of C-undecylcalix[1]resorcinarene is typically achieved through an acid-catalyzed condensation reaction between resorcinol and dodecanal in a suitable solvent such as ethanol.[5]
Experimental Protocol: Synthesis of C-Undecylcalix[1]resorcinarene
Materials:
-
Resorcinol
-
Dodecanal
-
Ethanol
-
Concentrated Hydrochloric Acid
Procedure:
-
Dissolve resorcinol and dodecanal in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add concentrated hydrochloric acid dropwise to the solution to catalyze the reaction.
-
Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the product typically precipitates from the solution upon cooling.
-
Collect the solid product by vacuum filtration and wash thoroughly with ethanol to remove unreacted starting materials and byproducts.
-
The crude product can be further purified by recrystallization from a suitable solvent system to obtain crystals of the monohydrate suitable for X-ray diffraction analysis. The presence of water in the recrystallization solvent is crucial for the formation of the monohydrate.
The causality behind this experimental choice lies in the electrophilic substitution reaction mechanism. The acid catalyst protonates the aldehyde, making it more electrophilic and susceptible to attack by the electron-rich resorcinol rings. The subsequent cyclotetramerization leads to the formation of the calix[1]resorcinarene scaffold. The choice of ethanol as a solvent facilitates the dissolution of the reactants while allowing for the precipitation of the product upon formation.
A Multi-Technique Approach to Structure Elucidation
A combination of analytical techniques is essential for a comprehensive and unambiguous determination of the C-undecylcalix[1]resorcinarene monohydrate structure.
Single-Crystal X-ray Diffraction: The Definitive Architectural Blueprint
Single-crystal X-ray diffraction (XRD) stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For C-undecylcalix[1]resorcinarene monohydrate, this technique provides unequivocal evidence of its covalent framework, the conformation of the macrocycle, and the exact location of the water molecule within the crystal lattice.
Table 1: Expected Crystallographic Parameters for C-Alkylcalix[1]resorcinarenes
| Parameter | Expected Value/System | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c, P-1, etc. | Defines the symmetry elements within the unit cell. |
| Conformation | Cone | The bowl-shaped arrangement of the resorcinol rings. |
| Hydrogen Bonding | O-H···O | Key interactions stabilizing the conformation and crystal packing, involving the water molecule. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure and Dynamics in Solution
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
The ¹H NMR spectrum of C-undecylcalix[1]resorcinarene is characterized by distinct signals for the aromatic protons, the methine bridge protons, the hydroxyl protons, and the protons of the undecyl chains. The chemical shifts of the aromatic and methine protons are particularly sensitive to the conformation of the macrocycle.[1] In the cone conformation, the protons pointing towards the cavity of the calixarene will experience a shielding effect and appear at a higher field (lower ppm).
Expected ¹H NMR Chemical Shifts (in DMSO-d₆):
-
~8.5-9.5 ppm: Hydroxyl protons (broad singlet)
-
~6.0-7.5 ppm: Aromatic protons (multiple signals)
-
~4.0-4.5 ppm: Methine bridge protons (triplet or quartet)
-
~0.8-2.0 ppm: Undecyl chain protons (complex multiplets, with the terminal methyl group around 0.8 ppm)
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The number of signals in the spectrum can indicate the symmetry of the molecule. For a C-undecylcalix[1]resorcinarene in a cone conformation, a specific set of signals for the aromatic carbons, the methine carbon, and the carbons of the undecyl chains is expected.[1]
Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):
-
~150-155 ppm: Aromatic carbons attached to hydroxyl groups
-
~120-130 ppm: Other aromatic carbons
-
~100-110 ppm: Aromatic carbons ortho to the hydroxyl groups
-
~30-40 ppm: Methine bridge carbon
-
~14-35 ppm: Undecyl chain carbons
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups and Hydrogen Bonding
FT-IR spectroscopy is used to identify the functional groups present in a molecule and to study intermolecular interactions such as hydrogen bonding. The FT-IR spectrum of C-undecylcalix[1]resorcinarene monohydrate is expected to show characteristic absorption bands for the hydroxyl (O-H), aromatic (C=C), and aliphatic (C-H) groups. The position and shape of the O-H stretching band are particularly informative about the extent of hydrogen bonding. A broad O-H band in the region of 3200-3500 cm⁻¹ is indicative of strong hydrogen bonding involving the phenolic hydroxyl groups and the water molecule.[6]
A report from the UNT Digital Library confirms the existence of an infrared spectrum for C-undecylcalix[1]resorcinarene monohydrate, which would be invaluable for a detailed vibrational analysis.[2]
Table 2: Key FT-IR Vibrational Modes for C-Undecylcalix[1]resorcinarene Monohydrate
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |
| 3200-3500 (broad) | O-H stretching | Indicates extensive hydrogen bonding of hydroxyl groups and the water molecule. |
| 2850-2960 | C-H stretching (aliphatic) | Confirms the presence of the undecyl chains. |
| ~1610 | C=C stretching (aromatic) | Characteristic of the resorcinol rings. |
| ~1460 | C-H bending (aliphatic) | Further confirms the presence of the undecyl chains. |
| ~1100-1250 | C-O stretching | Associated with the phenolic ether-like linkages. |
Mass Spectrometry: Confirming Molecular Weight and Purity
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and confirming its elemental composition. For C-undecylcalix[1]resorcinarene monohydrate, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed. The mass spectrum is expected to show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of the anhydrous calixarene. The presence of the water molecule is often not observed directly in the mass spectrum, as it is readily lost during the ionization process.
Thermal Analysis (TGA/DSC): Assessing Thermal Stability and Hydration State
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of the compound and to quantify the amount of solvated water.
-
TGA: A TGA thermogram of C-undecylcalix[1]resorcinarene monohydrate would show a weight loss corresponding to one molecule of water at a temperature typically below 150 °C. The subsequent decomposition of the macrocyclic framework would occur at much higher temperatures.
-
DSC: The DSC curve would show an endothermic peak corresponding to the loss of the water molecule, followed by melting and decomposition at higher temperatures. The melting point for C-undecylcalix[1]resorcinarene monohydrate is reported to be in the range of 293-295 °C.[3]
Consolidated Structural View and Workflow
The elucidation of the structure of C-undecylcalix[1]resorcinarene monohydrate is a process of converging evidence from multiple analytical techniques.
Figure 1: Workflow for the structure elucidation of C-Undecylcalix[1]resorcinarene monohydrate.
The final elucidated structure of C-undecylcalix[1]resorcinarene monohydrate would confirm the 'cone' conformation of the calixarene backbone, with the four undecyl groups extending from the lower rim. The single water molecule would be located within the crystal lattice, likely forming hydrogen bonds with the hydroxyl groups of the upper rim, thus contributing to the stability of the overall supramolecular assembly.
Conclusion and Future Directions
The comprehensive structural elucidation of C-undecylcalix[1]resorcinarene monohydrate, achieved through a synergistic application of advanced analytical techniques, provides the fundamental knowledge required for its application in various scientific fields. A detailed understanding of its molecular architecture, including the role of the water of hydration, is critical for predicting and controlling its behavior in host-guest complexation, self-assembly, and as a component in drug delivery formulations. Future research can leverage this structural information to design and synthesize novel derivatives with tailored properties for specific applications, further expanding the utility of this versatile macrocycle.
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introduction to C-Undecylcalixresorcinarene chemistry
Caption: Workflow for fabricating a calixarene-based sensor. [20]
Conclusion: A Platform for Future Innovation
C-undecylcalixr[1]esorcinarene is far more than a static molecule; it is a dynamic component for building complex supramolecular systems. Its straightforward synthesis, predictable self-assembly, and versatile host-guest chemistry provide a robust platform for innovation. For researchers in materials science, drug development, and analytical chemistry, a thorough understanding of its core principles is not just academic—it is the key to unlocking new solutions to pressing scientific challenges. The insights and protocols provided herein serve as a validated starting point for your exploration into this fascinating and highly functional macrocycle.
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C-Undecylcalixresorcinarene monohydrate molecular weight and formula
An In-Depth Technical Guide to C-Undecylcalix[1]resorcinarene Monohydrate for Advanced Research and Drug Development
Executive Summary
C-Undecylcalix[1]resorcinarene monohydrate is a macrocyclic compound belonging to the calixarene family, distinguished by its unique three-dimensional, bowl-shaped architecture.[2][3] This structure, featuring a hydrophobic cavity and a hydrophilic upper rim lined with hydroxyl groups, makes it an exceptionally versatile host molecule in supramolecular chemistry.[2][4] Its ability to encapsulate a wide range of guest molecules, particularly poorly soluble active pharmaceutical ingredients (APIs), has positioned it as a critical enabling excipient in modern drug delivery systems.[5][6][7] This guide provides a comprehensive overview of its physicochemical properties, synthesis, characterization, and core applications, with a focus on its utility for researchers and professionals in pharmaceutical development.
Introduction to Calix[1]resorcinarenes
Calix[1]resorcinarenes are a specific class of calixarenes synthesized through the condensation reaction of resorcinol (1,3-dihydroxybenzene) with an aldehyde.[2] The "[1]" in the name indicates that the macrocycle is composed of four resorcinol units linked by methylene bridges, forming a well-defined molecular scaffold.[2] These molecules are characterized by two distinct domains: a wide "upper rim" decorated with eight hydroxyl groups, which can engage in hydrogen bonding, and a "lower rim" composed of four appending groups derived from the aldehyde used in the synthesis.[2] This inherent amphiphilicity is the foundation of their utility as host molecules, allowing them to interact with various guests and self-assemble into larger, highly organized supramolecular structures like nanocapsules.[2][8]
Physicochemical Properties of C-Undecylcalix[1]resorcinarene Monohydrate
The defining features of this specific calixarene are the four undecyl (C11) chains at its lower rim, which impart significant hydrophobicity and influence its solubility in organic solvents.[5] The monohydrate form indicates the presence of one molecule of water within the crystal lattice, which is a common feature for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C72H112O8·H2O or C72H114O9 | [1][5][][10][11] |
| Molecular Weight | 1123.67 g/mol | [1][5][][10][11] |
| CAS Number | 112247-07-1 | [5][][10][11][12] |
| Appearance | Off-white to beige or brown powder | [5] |
| Melting Point | 293 - 295 °C | [5][][10][13] |
| IUPAC Name | 2,8,14,20-tetra(undecyl)pentacyclo[19.3.1.1³,⁷.1⁹,¹³.1¹⁵,¹⁹]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol | [][12] |
Synthesis and Purification
The synthesis of C-undecylcalix[1]resorcinarene is a well-established acid-catalyzed condensation reaction.[2] The choice of an acid catalyst is critical for promoting the electrophilic aromatic substitution reaction between resorcinol and the aldehyde, leading to the formation of the macrocyclic structure.
Experimental Protocol: Acid-Catalyzed Synthesis
-
Reactant Preparation : Dissolve resorcinol (4.0 equivalents) and dodecanal (4.0 equivalents, the precursor to the undecyl group) in a suitable solvent system, typically ethanol or an ethanol/water mixture.
-
Catalysis : Add a strong acid catalyst, such as concentrated hydrochloric acid or p-toluenesulfonic acid, to the solution. The acid protonates the aldehyde, making it more electrophilic and susceptible to attack by the electron-rich resorcinol ring.
-
Reaction : Reflux the mixture with vigorous stirring for 8-24 hours. During this time, the condensation reaction occurs, and the product precipitates out of the solution due to its lower solubility compared to the starting materials.
-
Isolation : After cooling the reaction mixture to room temperature, the solid precipitate is collected by vacuum filtration.
-
Purification : The crude product is washed extensively with water and methanol to remove unreacted starting materials and catalyst. Further purification is achieved by recrystallization from a suitable solvent, such as acetone or ethanol, to yield the final C-undecylcalix[1]resorcinarene monohydrate as a pure powder.[2] A solvent-free "green chemistry" approach, where the reactants and catalyst are ground together, has also been reported as a viable alternative.[2]
Structural Characterization
Confirming the structure and purity of the synthesized product is paramount. A combination of spectroscopic and analytical techniques is employed for comprehensive characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure, showing the characteristic chemical shifts for the aromatic protons of the resorcinol units, the methylene bridge protons, and the long alkyl chains of the undecyl groups.[14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR analysis is used to identify key functional groups. A broad peak in the 3200-3500 cm⁻¹ region confirms the presence of the -OH groups on the upper rim, while peaks around 2800-3000 cm⁻¹ correspond to the C-H stretching of the undecyl chains.[14]
-
Mass Spectrometry (MS) : MS is used to verify the molecular weight of the compound.
-
X-ray Diffraction (XRD) : For crystalline samples, XRD can be used to determine the solid-state structure and confirm the conformation of the macrocycle.[14]
Supramolecular Chemistry and Applications in Drug Development
The primary value of C-undecylcalix[1]resorcinarene in the pharmaceutical field stems from its ability to form stable host-guest complexes.[4] This process, driven by non-covalent interactions, allows the macrocycle to encapsulate other molecules (guests) within its cavity.
Mechanism of Action
The interior of the calixarene cavity is hydrophobic, created by the aromatic rings and the undecyl chains. This makes it an ideal environment to host poorly water-soluble (hydrophobic) drug molecules.[7] The encapsulation shields the drug from the aqueous environment, thereby increasing its apparent solubility and stability.[5] This is a critical strategy for formulating drugs classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).
Key Pharmaceutical Applications
-
Solubility Enhancement : By forming inclusion complexes, the calixarene can significantly increase the solubility of hydrophobic drugs such as naproxen and doxorubicin.[6][7]
-
Controlled Drug Release : The stability of the host-guest complex can be tailored to control the release rate of the encapsulated drug, with formulations achieving sustained release profiles.[4][7]
-
Improved Bioavailability : Enhancing solubility and protecting the drug from premature degradation can lead to improved absorption and higher bioavailability.[4]
-
Development of Nanocarriers : C-undecylcalix[1]resorcinarene can self-assemble or be functionalized to form nanoparticles, micelles, or other nanostructures for targeted drug delivery.[6][7]
-
Sensing and Diagnostics : The molecular recognition capabilities of calixarenes are also being explored for the development of highly sensitive and selective electrochemical sensors for biological molecules.[5][15]
Conclusion
C-Undecylcalix[1]resorcinarene monohydrate is a powerful and versatile tool in supramolecular chemistry with profound implications for pharmaceutical sciences. Its well-defined structure, combining a hydrophobic cavity with a hydrophilic exterior, provides a robust platform for addressing one of the major challenges in drug development: the poor solubility of new chemical entities. For researchers and drug development professionals, this macrocycle offers a validated and highly adaptable solution for creating more effective and bioavailable drug formulations.
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Introduction: The Architectural Significance of C-Undecylcalixresorcinarene
Introduction: The Architectural Significance of C-Undecylcalix[1]resorcinarene
C-Undecylcalix[1]resorcinarene is a macrocyclic compound belonging to the calixarene family, constructed from four resorcinol units linked by methylene bridges at their 2 and 6 positions.[2][3] Its structure is characterized by a distinctive three-dimensional, bowl-shaped cavity.[4] This architecture features a hydrophilic lower rim composed of eight hydroxyl groups and a hydrophobic upper rim decorated with four long undecyl (C₁₁) aliphatic chains.[3][5] This pronounced amphiphilic nature is the primary determinant of its solubility and self-assembly behavior, making it a molecule of significant interest in supramolecular chemistry, drug delivery, and sensor technology.[6][7][8] Understanding its interaction with organic solvents is paramount for its application, as solubility dictates its processing, formulation, and efficacy in host-guest complexation.[9][10]
This guide provides a detailed exploration of the solubility of C-undecylcalix[1]resorcinarene, grounded in the principles of intermolecular forces and solvent-solute interactions. It is intended for researchers, scientists, and drug development professionals who utilize this versatile macrocycle in their work.
Core Principles of Solubility: An Interplay of Forces
The dissolution of C-undecylcalix[1]resorcinarene is not a simple process but rather a complex equilibrium between several competing interactions:
-
Solute-Solute Interactions: In the solid state, C-undecylcalix[1]resorcinarene molecules are held together by a network of intermolecular hydrogen bonds between the hydroxyl groups of adjacent macrocycles and van der Waals forces between the long undecyl chains.[11] Overcoming this lattice energy is the first energetic barrier to dissolution.
-
Solvent-Solvent Interactions: The solvent's own cohesive forces, whether they are dispersion forces in nonpolar solvents or strong hydrogen bonds in protic solvents, must be disrupted to create a cavity for the solute molecule.
-
Solute-Solvent Interactions: Favorable interactions between the calixresorcinarene and the solvent molecules are the primary driving force for solubility. These can be categorized based on the distinct regions of the macrocycle:
-
Hydrophobic Interactions: The four undecyl chains on the upper rim interact favorably with nonpolar or moderately polar organic solvents through van der Waals and dispersion forces.[6]
-
Hydrogen Bonding: The eight hydroxyl groups on the lower rim can act as both hydrogen bond donors and acceptors, leading to strong interactions with polar protic and aprotic solvents.[3][4]
-
The balance of these interactions determines not only if the compound dissolves but also its state in solution—as individual solvated molecules or as supramolecular aggregates.
Caption: Key factors influencing the solubility and aggregation of C-undecylcalix[1]resorcinarene.
Solubility Profile in Common Organic Solvents
Direct quantitative solubility data for C-undecylcalix[1]resorcinarene is sparse in the literature. However, a comprehensive profile can be constructed from numerous qualitative reports and studies of its behavior in various solvent systems.
| Solvent Class | Example Solvents | Solubility Behavior | Governing Interactions | Citation(s) |
| Nonpolar Aromatic | Benzene, Toluene | Moderate to High ; Prone to aggregation at higher concentrations. | Strong van der Waals interactions between solvent and undecyl chains; Intermolecular H-bonding between solute molecules can lead to aggregation. | [1][4] |
| Nonpolar Halogenated | Chloroform (CHCl₃), Carbon Tetrachloride (CCl₄) | Moderate to High | Similar to aromatic solvents, with dipole-induced dipole interactions contributing in the case of chloroform. | [1][4] |
| Polar Aprotic | Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN) | Moderate to Good ; Can form host-guest complexes with solvent molecules. | H-bonding between the solute's -OH groups (donor) and solvent's acceptor atoms (e.g., O, N). The undecyl chains are still reasonably solvated. | [12][13][14][15][16] |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Low to Moderate | Competition exists. While the solvent can H-bond with the -OH rim, it also has strong self-association, and the long undecyl chains have poor affinity for the polar solvent, leading to solvophobic effects. | [13][14][15][16] |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Very Low / Insoluble | Insufficient interaction energy to overcome the strong intermolecular H-bonding of the solute's crystal lattice. | [17] |
Insights from the Data:
-
Role of Aromaticity: The solubility in benzene is well-documented. The π-system of the benzene ring can interact favorably with the aromatic rings of the calixresorcinarene, in addition to solvating the alkyl chains.[4]
-
Aggregation Phenomena: In non-protic and less polar solvents like benzene, C-undecylcalix[1]resorcinarene has a tendency to self-assemble. A critical aggregation concentration (CAC) in benzene has been estimated to be as low as 10⁻⁵ M, above which it begins to form aggregates or hexameric capsules held together by a seam of hydrogen bonds.[3][4][18] This is a critical consideration for researchers, as the properties of the solution can change dramatically above this concentration.
-
Polar Solvent Interactions: In polar aprotic solvents like DMSO, the solvent molecules can act as guests, with one study showing a DMSO molecule included within the cavity of a similar C-pentylresorcinarene.[14] This host-guest interaction with the solvent itself can enhance solubility. In polar protic solvents like methanol, the solvent competes for hydrogen bonding, and the hydrophobic undecyl chains can drive aggregation to minimize their unfavorable contact with the solvent.[15][16]
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
This section outlines a robust, self-validating protocol for determining the equilibrium solubility of C-undecylcalix[1]resorcinarene in a given organic solvent. The method relies on generating a saturated solution and quantifying the dissolved solute concentration using UV-Vis spectrophotometry.
Pillar of Trustworthiness: This protocol is designed to ensure equilibrium is reached and accurately measured. The inclusion of preliminary kinetics and validation steps ensures that the final solubility value is reliable and reproducible.
Materials and Equipment:
-
Solvent of interest (HPLC grade or higher)
-
Scintillation vials or sealed flasks (20 mL)
-
Thermostatically controlled shaker or incubator
-
Sonicator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer and quartz cuvettes
Caption: Experimental workflow for determining the solubility of C-undecylcalix[1]resorcinarene.
Step-by-Step Methodology:
-
Preparation of Calibration Curve: a. Prepare a stock solution of C-undecylcalix[1]resorcinarene of known concentration (e.g., 1 mg/mL) in the solvent of interest. Sonication may be used to aid initial dissolution.[1] b. Perform a serial dilution of the stock solution to create a series of at least five standards of decreasing concentration. c. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max), typically around 285-290 nm for the resorcinol chromophore. d. Plot absorbance vs. concentration and perform a linear regression. The resulting equation and R² value (should be >0.995) will be used for quantification.
-
Equilibrium Solubility Determination: a. Add an excess amount of solid C-undecylcalix[1]resorcinarene to a series of vials (in triplicate) containing a known volume (e.g., 10 mL) of the solvent. "Excess" means undissolved solid should be clearly visible. b. Securely cap the vials to prevent solvent evaporation. c. Place the vials in a thermostatted shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C). d. Agitate the vials for a predetermined time (e.g., 48 hours). A preliminary experiment should be run to determine the time required to reach a plateau in concentration, confirming equilibrium. e. After agitation, let the vials stand in the thermostat for at least 2 hours to allow undissolved solids to settle.
-
Sampling and Analysis: a. Carefully withdraw an aliquot of the clear supernatant using a pipette. b. Immediately filter the aliquot through a 0.22 µm solvent-compatible syringe filter into a clean vial. This step is critical to remove any suspended microcrystals. c. Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the calibration curve. d. Measure the absorbance of the diluted sample at λ_max. e. Use the calibration curve equation to calculate the concentration of the diluted sample. f. Back-calculate the concentration in the original, undiluted supernatant, accounting for the dilution factor. This value represents the equilibrium solubility.
-
Data Reporting: a. Report the solubility as an average of the triplicate measurements ± standard deviation. b. Clearly state the temperature at which the measurement was performed.
Conclusion and Future Directions
The solubility of C-undecylcalix[1]resorcinarene is a nuanced characteristic governed by its inherent amphiphilicity. It exhibits good solubility in nonpolar aromatic, halogenated, and polar aprotic solvents, but its behavior is often complicated by a strong tendency to self-assemble into supramolecular structures.[4][19] This guide provides a foundational understanding and a practical framework for quantifying its solubility. For drug development professionals, this knowledge is crucial for designing effective formulation and delivery systems, as both true solubility and controlled aggregation can be harnessed for encapsulating and transporting therapeutic agents.[6][10] Future research should focus on generating comprehensive, quantitative solubility data across a wider range of solvents and temperatures to build predictive thermodynamic models for this versatile and important macrocycle.
References
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Wilson, C. F., Eastman, M. P., & Hartzell, C. J. (1997). Hydrogen Bonding in a Host−Guest System: C-Undecylcalix[1]resorcinarene and Water in Benzene. The Journal of Physical Chemistry B, 101(45), 9309–9312. Available at: [Link]
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ACS Publications. (1997). Hydrogen Bonding in a Host−Guest System: C-Undecylcalix[1]resorcinarene and Water in Benzene. The Journal of Physical Chemistry B. Available at: [Link]
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ACS Publications. (1997). Introduction to Hydrogen Bonding in a Host−Guest System: C-Undecylcalix[1]resorcinarene and Water in Benzene. The Journal of Physical Chemistry B. Available at: [Link]
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Sanabria-Espinosa, E., & Maldonado-Valderrama, M. (2019). Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules. Biomolecules, 9(3), 90. Available at: [Link]
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García, F. S., et al. (2025). A water-responsive calix[1]resorcinarene system: self-assembly and fluorescence modulation. Physical Chemistry Chemical Physics, 27(2), 1041-1054. Available at: [Link]
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Rogošić, M., et al. (2023). Enhancing the Cation-Binding Ability of Fluorescent Calixarene Derivatives: Structural, Thermodynamic, and Computational Studies. ACS Omega. Available at: [Link]
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García, F. S., et al. (2025). A water-responsive calix[1]resorcinarene system: self-assembly and fluorescence modulation. PubMed. Available at: [Link]
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Velásquez Silva, B. A., et al. (2019). Host-guest inclusion systems of tetra(alkyl)resorcin[ ]arenes with choline in DMSO: Dynamic NMR studies and X-ray structural characterization of the 1:1 inclusion complex. Journal of Molecular Structure. Available at: [Link]
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Eddaif, L., et al. (2019). Calix[1]resorcinarene macrocycles: Synthesis, thermal behavior and crystalline characterization. Journal of Thermal Analysis and Calorimetry. Available at: [Link]
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Sanabria-Espinosa, E., & Maldonado-Valderrama, M. (2019). Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules. ResearchGate. Available at: [Link]
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Rogošić, M., et al. (2023). Enhancing the Cation-Binding Ability of Fluorescent Calixarene Derivatives: Structural, Thermodynamic, and Computational Studies. National Institutes of Health. Available at: [Link]
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ChemSrc. (n.d.). C-Undecylcalix[1]resorcinarene Monohydrate. Retrieved from [Link]
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ResearchGate. (n.d.). Polar derivatives of calixarenes. Retrieved from [Link]
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ResearchGate. (n.d.). Self-Assembly of Amphiphilic Calixarenes and Resorcinarenes in Water. Retrieved from [Link]
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MDPI. (2023). The Versatile Applications of Calix[1]resorcinarene-Based Cavitands. Molecules, 28(21), 7389. Available at: [Link]
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ResearchGate. (n.d.). A Water-Responsive Calix[1]Resorcinarene System: Self-Assembly and Fluorescence Modulation. Retrieved from [Link]
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MDPI. (2022). A Review of the Application of Resorcinarenes and SBA-15 in Drug Delivery. Polymers, 14(21), 4725. Available at: [Link]
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RSC Publishing. (2005). X-ray diffraction and 13C solid-state NMR studies of the solvate of tetra(C-undecyl)calix[1]resorcinarene with dimethylacetamide. New Journal of Chemistry, 29, 281-286. Available at: [Link]
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ResearchGate. (n.d.). Calix[1]resorcinarene-surfactant complexes: Formulation, structure and potential sensor applications. Retrieved from [Link]
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Sanabria-Espinosa, E., & Maldonado-Valderrama, M. (2019). Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules. PubMed. Available at: [Link]
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Beilstein Journal of Organic Chemistry. (2017). Binding abilities of a chiral calix[1]resorcinarene: a polarimetric investigation on a complex case of study. ResearchGate. Available at: [Link]
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MDPI. (2023). Resorcinarene-Based Polymer Conjugated for Pharmaceutical Applications. Polymers, 15(15), 3298. Available at: [Link]
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MDPI. (2023). Calix[1]resorcinarene Amide Derivative: Thermodynamics of Cation Complexation Processes and Its Remarkable Properties for the Removal of Calcium (II) from Water. Molecules, 28(19), 6937. Available at: [Link]
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National Institutes of Health. (2023). C-undecylcalix[1]resorcinarene Langmuir–Blodgett/Porous Reduced Graphene Oxide Composite Film as a Electrochemical Sensor for the Determination of Tryptophan. Sensors, 23(19), 8003. Available at: [Link]
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thermal stability of C-Undecylcalixresorcinarene
An In-Depth Technical Guide to the Thermal Stability of C-Undecylcalix[1]resorcinarene
Executive Summary
C-Undecylcalix[1]resorcinarene is a robust macrocyclic molecule that is pivotal in the advancement of supramolecular chemistry, with significant applications in drug delivery, sensing, and materials science.[2][3] Its utility in these fields is fundamentally dependent on its thermal stability—the ability to withstand temperature variations without structural degradation. This guide provides a comprehensive analysis of the thermal properties of C-Undecylcalix[1]resorcinarene, grounded in established analytical techniques. We will explore its decomposition pathway via Thermogravimetric Analysis (TGA) and characterize its phase transitions using Differential Scanning Calorimetry (DSC), offering field-proven insights into the causality behind experimental choices and data interpretation.
Introduction: The Structural Foundation of Thermal Integrity
C-Undecylcalix[1]resorcinarenes are cyclic oligomers produced through the acid-catalyzed condensation of resorcinol and an aldehyde, in this case, dodecanal.[4][5] The resulting three-dimensional structure features a hydrophobic cavity and a hydrophilic upper rim composed of hydroxyl groups. This unique architecture facilitates the formation of host-guest complexes, a property leveraged in advanced drug delivery systems.[6][7] The stability of this macrocycle, particularly under thermal stress, is a critical parameter for ensuring its performance and reliability in pharmaceutical formulations and other advanced applications.[2] This guide delineates the methodologies used to quantify this stability.
Part 1: Thermogravimetric Analysis (TGA): Unraveling Decomposition Pathways
Expertise & Experience: Why TGA is the Cornerstone of Stability Assessment
Thermogravimetric Analysis (TGA) is the definitive method for determining the thermal stability and compositional properties of materials. By precisely measuring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA identifies the exact temperatures at which the material decomposes.[8] For a complex molecule like C-Undecylcalix[1]resorcinarene, which often crystallizes with solvent molecules, TGA allows us to differentiate between the loss of volatile guests or solvents and the actual decomposition of the macrocyclic framework.[9] Conducting the analysis under an inert nitrogen atmosphere is a deliberate choice to prevent oxidative degradation, ensuring that the observed mass loss is due to thermal decomposition alone, thus providing a true measure of the material's intrinsic stability.
Experimental Protocol: Thermogravimetric Analysis (TGA)
This protocol outlines a self-validating system for assessing the thermal decomposition of C-Undecylcalix[1]resorcinarene.
-
Instrument & Calibration: Utilize a calibrated thermogravimetric analyzer (e.g., NETZSCH TG 209 F1 Libra®, TA Instruments Q50).[8][9] Verify temperature and mass accuracy using certified reference materials.
-
Sample Preparation: Accurately weigh 3–5 mg of C-Undecylcalix[1]resorcinarene powder into a ceramic or platinum crucible. Ensure the sample is representative of the bulk material.
-
Atmosphere Control: Purge the furnace with high-purity nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes prior to and during the analysis to ensure an inert environment.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.[8]
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature. The derivative of the mass loss curve (DTG) should also be recorded to pinpoint the temperatures of maximum decomposition rates.[8]
Visualization: TGA Experimental Workflow
Caption: Heat absorption during the solid-to-liquid phase transition.
Data Presentation: DSC Thermal Properties
The melting point of C-Undecylcalixr[1]esorcinarene is well-documented and serves as a key quality attribute.
| Parameter | Value | Source(s) |
| Melting Point (T_m) | 293 - 295 °C | [10] |
| Transition Type | Endothermic | [11] |
Authoritative Interpretation
C-Undecylcalixr[1]esorcinarene exhibits a high and sharp melting point between 293-295 °C. [10]This distinct thermal event confirms the crystalline nature and high purity of the material. The high temperature required to disrupt the crystal lattice and induce melting is a direct consequence of the strong intermolecular forces, primarily extensive hydrogen bonding between the hydroxyl groups of adjacent macrocycles, that hold the molecules in a stable, ordered arrangement. [5]This robust crystalline structure contributes significantly to the overall stability of the compound.
Conclusion
The thermal analysis of C-Undecylcalixr[1]esorcinarene demonstrates its exceptional stability, a prerequisite for its demanding applications. Thermogravimetric analysis confirms that the macrocyclic scaffold is stable to temperatures well above 250 °C, with decomposition occurring primarily above 400 °C. Differential scanning calorimetry reveals a high melting point of 293-295 °C, indicative of a pure, crystalline material with strong intermolecular forces. This comprehensive thermal profile validates C-Undecylcalixr[1]esorcinarene as a reliable and robust building block for the development of next-generation drug delivery systems and advanced supramolecular materials.
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Sivasankaran, N., et al. Study on thermal decomposition of calixa[1]rene and its application in thermal stability of polypropylene. Thermochimica Acta. Available at:
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Sivasankaran, N., et al. (2010). Study on thermal decomposition of calixa[1]rene and its application in thermal stability of polypropylene. ResearchGate. Available at: [Link]
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Eddaif, L., et al. (2019). Calixr[1]esorcinarene macrocycles Synthesis, thermal behavior and crystalline characterization. ResearchGate. Available at: [Link]
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Host−guest structures of inclusion complexes: (a) C-undecylcalix (4) resorcinarene with glycerol... ResearchGate. Available at: [Link]
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Calixr[1]esorcinarene-surfactant complexes: Formulation, structure and potential sensor applications. ResearchGate. Available at: [Link]
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The Versatile Applications of Calixr[1]esorcinarene-Based Cavitands. PubMed Central. Available at: [Link]
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Resorcinarene. Wikipedia. Available at: [Link]
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4: Differential Scanning Calorimetry (DSC). Chemistry LibreTexts. Available at: [Link]
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Synthesis and High Antioxidant Activity of C-Alkylcalixr[1]esorcinarene and C-Alkylcalixp[1]yrogallolarene Derivatives. [Source publication not fully specified]. Available at:
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Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Moodle@Units. Available at: [Link]
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TGA curves of poly calixr[1]esorcinarene (a), CoFe2O4@calix (b) and... ResearchGate. Available at: [Link]
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(PDF) Thermal Analysis of C-Calix Resorcinarene, Calcium Oxalate Monohydrate, Polystyrene, and Polyethylene using Thermogravimetry, TG and Differential Scanning Calorimetry DSC, to study their Thermal Behaviors and Phase Transition. ResearchGate. Available at: [Link]_
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Bowley, N. Synthetic and Structural Studies of Calixp[1]yrogallolarenes Towards Biological Applications. Nottingham Trent University. Available at: [Link]
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Authored by Gemini, Senior Application Scientist
An In-depth Technical Guide to the Historical Development of Calixarene Synthesis
Introduction: From Intractable Tars to Molecular Baskets
In the landscape of supramolecular chemistry, few molecules offer the structural versatility and synthetic accessibility of calixarenes. These vase-shaped macrocycles, constructed from phenol units linked by methylene bridges, form a foundational pillar of host-guest chemistry, with applications spanning from ion sensing and separation to advanced drug delivery systems.[1][2][3] Their hydrophobic cavities can encapsulate guest molecules, while the "upper" and "lower" rims of the molecular basket can be selectively functionalized, allowing for the precise tuning of their physical and chemical properties.[4][5]
This guide provides a comprehensive overview of the historical development of calixarene synthesis. It is designed for researchers, scientists, and drug development professionals who seek to understand not just the synthetic protocols but the scientific reasoning and key discoveries that transformed this field. We will journey from the early, serendipitous observations of phenol-formaldehyde resins to the rational, high-yield syntheses that define the modern era of calixarene chemistry, providing field-proven insights and detailed experimental methodologies.
Part 1: The Pre-Calixarene Era - Serendipity and Uncharacterized Resins
The story of calixarenes begins not with a targeted synthesis, but with the intractable, resinous tars that fascinated early organic chemists.
Baeyer's Phenol-Formaldehyde Resins (1872)
In 1872, the German chemist Adolf von Baeyer, while experimenting with the acid-catalyzed condensation of phenols and aldehydes, produced a hard, insoluble resin that defied easy characterization.[2][6] This phenol-formaldehyde polymer, while enigmatic at the time, laid the groundwork for Leo Baekeland's later invention of "Bakelite," the world's first synthetic plastic.[2] The commercial success of Bakelite spurred further investigation into the underlying chemistry, though the focus remained on creating amorphous polymers, not ordered macrocycles.
Zinke's Breakthrough with p-Alkylphenols (1940s)
A pivotal moment arrived in the 1940s when Austrian chemist Alois Zinke sought to better control the phenol-formaldehyde polymerization.[2][6] Zinke's key innovation was the use of p-substituted phenols, specifically p-alkylphenols. This seemingly minor modification was crucial; by blocking the reactive para-position on the phenol ring, it prevented the extensive three-dimensional cross-linking that led to Baeyer's intractable resins. Instead, Zinke and his colleagues, using a strong base in boiling linseed oil, isolated crystalline products.[7] They correctly proposed that these were cyclic oligomers, specifically cyclic tetramers, thus laying the conceptual foundation for the macrocyclic structure of calixarenes.[6][8]
Part 2: The Dawn of Calixarene Chemistry - Structure, Nomenclature, and Reproducibility
While Zinke had isolated the first calixarenes, the reactions were often unpredictable. It took several decades and the dedicated work of researchers like Sir John Cornforth and C. David Gutsche to transform the synthesis from a capricious art into a reliable science.
Cornforth's Conundrum and the "Basket" Analogy
In the 1950s, Sir John Cornforth reinvestigated Zinke's work, driven by an interest in the tuberculostatic properties of oxyethylated derivatives of these compounds.[2] He confirmed that the reaction of p-tert-butylphenol and formaldehyde produced a mixture of cyclic oligomers, noting the "extraordinarily capricious nature of the reaction."[7] Cornforth was among the first to recognize the potential of these molecules to act as hosts, analogizing their shape to a "basket" capable of holding other molecules.[9][10]
C. David Gutsche: Systematizing the Synthesis
The modern era of calixarene chemistry was unequivocally launched in the early 1970s by C. David Gutsche at Washington University in St. Louis.[7][11] Intrigued by the possibility of creating enzyme mimics, Gutsche's group systematically untangled the conflicting data from the preceding decades.[12][13]
Gutsche's seminal contributions were threefold:
-
Nomenclature: He coined the name "calixarene" —from the Greek calix (chalice or vase) and arene (referring to the aromatic units)—a name that perfectly captures the molecule's distinctive shape.[2]
-
Structural Elucidation: He definitively determined the structures of the major products as the cyclic tetramer, hexamer, and octamer.[2]
-
Reproducible Synthesis: Most importantly, he developed reliable, one-pot procedures that allowed for the synthesis of specific calixarenes in good to excellent yields by carefully controlling reaction parameters such as temperature, reaction time, and the ratio of reactants and base.[7][11][14]
Gutsche's work transformed calixarenes from laboratory curiosities into one of the most fundamental and accessible building blocks in supramolecular chemistry.[12]
Part 3: Foundational Synthetic Protocols
The ability to reliably synthesize specific calixarene structures is the bedrock of the field. The methods developed by Zinke and refined by Gutsche for the base-catalyzed condensation of p-tert-butylphenol and formaldehyde remain cornerstone procedures.
The "Major" Calixarenes: A Comparative Overview
The one-pot synthesis can be tuned to favor the formation of the cyclic tetramer, hexamer, or octamer, often referred to as the "major calixarenes."[15] The choice of base and solvent system is critical in directing the cyclization pathway.
| Product | Phenol | Aldehyde | Base | Solvent | Key Conditions | Typical Yield | Reference |
| p-tert-Butylcalix[6]arene | p-tert-Butylphenol | Formaldehyde | NaOH | Diphenyl Ether | High temperature pyrolysis of precursor | 61% | [14][16] |
| p-tert-Butylcalix[5]arene | p-tert-Butylphenol | Formaldehyde | KOH | Xylene | Reflux with azeotropic water removal | ~75% | [14] |
| p-tert-Butylcalix[8]arene | p-tert-Butylphenol | Paraformaldehyde | NaOH | Xylene | Reflux with azeotropic water removal | 62-65% | [17] |
Detailed Experimental Protocol: Synthesis of p-tert-Butylcalix[6]arene
This two-step procedure, based on the work of Zinke and Gutsche, is a classic method for obtaining the cyclic tetramer.[18][16]
Step A: Preparation of the Linear Oligomer "Precursor"
-
Reactant Charging: In a 3-L three-necked, round-bottomed flask equipped with a mechanical stirrer, combine p-tert-butylphenol (100 g, 0.666 mol), 37% formaldehyde solution (62 mL, 0.83 mol), and sodium hydroxide (1.2 g, 0.03 mol) in 3 mL of water.
-
Causality: Sodium hydroxide acts as a base catalyst, deprotonating the phenol to form the more nucleophilic phenoxide ion, which then attacks the electrophilic formaldehyde. The molar ratio favors the formation of hydroxymethylphenols and their subsequent linear oligomerization.
-
-
Initial Reaction: Stir the mixture at room temperature for 15 minutes.
-
Heating: Heat the open flask for 2 hours at 100–120°C using a heating mantle.
-
Causality: This heating stage drives the condensation reaction, forming a complex mixture of linear oligomers. Water and unreacted formaldehyde are allowed to evaporate.
-
Step B: Pyrolysis and Cyclization of the Precursor
-
Setup for Pyrolysis: Fit the flask with a nitrogen inlet. Heat the contents to 110–120°C while stirring. Pass a rapid stream of nitrogen over the reaction mixture.
-
Causality: The nitrogen stream facilitates the removal of water, which is a byproduct of the condensation. Removing water drives the equilibrium towards further condensation and ultimately, cyclization.
-
-
High-Temperature Cyclization: Once water evolution subsides and a solid begins to form, fit the flask with a condenser. Heat the mixture to reflux (ca. 150-160°C initially, then sustained reflux) for 3–4 hours under a gentle nitrogen flow. The mixture will become a clear, dark solution.
-
Causality: This is the critical cyclization step. High temperature in a non-polar, high-boiling solvent like diphenyl ether (formed in situ or used as the solvent) provides the thermodynamic conditions that favor the formation of the thermodynamically stable cyclic tetramer over other oligomers.
-
-
Isolation and Purification: Cool the reaction mixture to room temperature. Precipitate the product by adding 1.5 L of ethyl acetate and stir for 15-30 minutes.
-
Washing: Filter the solid and wash sequentially with ethyl acetate, acetic acid, water, and finally acetone.
-
Causality: This washing sequence systematically removes unreacted starting materials, linear oligomers, and inorganic salts, yielding the crude product.
-
-
Recrystallization: Dissolve the crude product in boiling toluene, concentrate the solution, and allow it to cool slowly to obtain the purified p-tert-butylcalix[6]arene.
-
Expected Yield: ~61%[16]
-
Part 4: The Evolution of Calixarene Synthesis
Building upon the foundational one-pot methods, the field has evolved to include the synthesis of more complex structures and the introduction of diverse functionalities.
Functionalization: Tailoring the Basket
A key advantage of calixarenes is the ability to chemically modify them at two distinct locations: the phenolic hydroxyl groups on the lower rim and the para-positions of the phenol rings on the upper rim .[5][8]
-
Lower Rim Functionalization: The hydroxyl groups are the most common sites for modification. Reactions like alkylation or acylation can be used to introduce new functional groups or to "lock" the calixarene into a specific conformation (e.g., cone, partial cone, 1,2-alternate, or 1,3-alternate).[2][19]
-
Upper Rim Functionalization: The p-tert-butyl groups can be removed via retro-Friedel-Crafts alkylation, providing a reactive hydrogen that can be substituted through electrophilic aromatic substitution reactions like nitration, halogenation, or formylation.[8] This allows for the attachment of a wide array of functionalities.
Caption: Logical diagram of a calixarene scaffold highlighting the distinct functionalization sites.
Stepwise Synthesis for Ultimate Control
For applications requiring precisely defined, unsymmetrical calixarenes, one-pot syntheses are unsuitable. In the 1970s and 80s, Hermann Kämmerer and Volker Böhmer pioneered stepwise strategies.[2] These methods involve the careful, sequential coupling of well-defined linear oligomers (dimers, trimers, etc.) to build the macrocycle one piece at a time. While laborious, this approach provides ultimate control over the final structure.
Expanding the Family: Heteracalixarenes and Giant Calixarenes
Modern synthetic efforts have pushed the boundaries of calixarene chemistry even further.
-
Heteracalixarenes: The methylene bridges can be replaced by heteroatoms. For example, replacing the CH₂ groups with sulfur atoms yields thiacalixarenes , which exhibit different cavity sizes, electronic properties, and complexation behaviors compared to their classic counterparts.[19][20] Recently, the first synthesis of a selenacalix[6]arene , containing a selenium bridge, was reported, further expanding the family.[19]
-
Giant Calixarenes: Serendipity struck again recently with the discovery of "giant" calixarenes. Under specific conditions (e.g., using rubidium or cesium hydroxide as the base), macrocycles with up to 90 phenolic subunits have been synthesized.[21][22] These nano-objects open new avenues in materials science and nanotechnology.
Caption: The historical workflow of calixarene synthesis development.
Conclusion: An Enduring Legacy in Supramolecular Science
The historical development of calixarene synthesis is a compelling narrative of scientific progress, moving from uncontrolled polymerization to highly rational and versatile molecular design. The initial observations of Baeyer and the crucial breakthroughs by Zinke and Cornforth set the stage for C. David Gutsche's systematic work, which truly unlocked the potential of these molecules. Today, the ability to synthesize calixarenes with specific sizes, conformations, and functionalities has made them indispensable tools for researchers, scientists, and drug development professionals. From their use as drug carriers that improve the bioavailability of anticancer agents to their role as sensitive chemical sensors, the applications of calixarenes are a direct result of the synthetic control achieved over the past century.[23][24] The continued evolution, with the advent of giant and hetero-calixarenes, ensures that the story of these molecular baskets is far from over.
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Calixarenes: Synthesis and Historical Perspectives. (n.d.). Taylor & Francis eBooks. Retrieved January 13, 2026, from [Link]
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Recent progress to construct calixarene-based polymers using covalent bonds: synthesis and applications. (2020). RSC Publishing. Retrieved January 13, 2026, from [Link]
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Synthesis and chemosensing ability of novel pyrene-isoxazole-calix[6]arene constructs. (n.d.). Maynooth University Research Archive Library. Retrieved January 13, 2026, from [Link]
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Design and synthesis of Calixarene. (2012). ResearchGate. Retrieved January 13, 2026, from [Link]
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conformational analysis of C-Undecylcalixresorcinarene
An In-Depth Technical Guide to the Conformational Analysis of C-Undecylcalix[1]resorcinarene
Abstract
C-Undecylcalix[1]resorcinarene, a macrocycle synthesized from the acid-catalyzed condensation of resorcinol and undecanal, stands as a molecule of significant interest in supramolecular chemistry and drug delivery.[2][3][4] Its utility is intrinsically linked to its three-dimensional structure and conformational dynamics. The macrocycle is not a rigid entity but exists as an equilibrium of several conformers, primarily the crown, chair, boat, and diamond forms.[5][6][7] The specific conformation dictates the shape of the molecule's cavity, the orientation of its hydroxyl groups, and its overall polarity, thereby governing its host-guest binding properties and self-assembly behavior.[8][9] This guide provides a comprehensive exploration of the methodologies employed to elucidate and understand the conformational landscape of C-undecylcalix[1]resorcinarene, offering field-proven insights for researchers, scientists, and drug development professionals.
The Conformational Landscape of Calix[1]resorcinarenes
The flexibility of the calix[1]resorcinarene scaffold arises from the rotation of the resorcinol rings around the single bonds connecting them to the methylene bridges. This flexibility is, however, constrained by steric hindrance and a network of intramolecular hydrogen bonds among the upper-rim hydroxyl groups. The interplay of these forces results in several accessible, low-energy conformations.[5][10]
The most stable and commonly observed conformers are the chair and crown (also referred to as the cone or bowl) shapes.[5][6] The crown conformation is often thermodynamically favored due to its ability to form a circular array of hydrogen bonds, creating a well-defined, polar cavity.[10] However, factors such as the solvent environment, temperature, and the presence of guest molecules can shift the equilibrium, making other conformers more prevalent.[11][12]
The undecyl "feet" of the molecule introduce an additional layer of complexity. These long aliphatic chains significantly influence the molecule's solubility and can engage in van der Waals interactions, which can stabilize specific conformations in both the solid state and in solution, particularly in non-polar solvents.[13][14]
Figure 1: Key conformers of C-Undecylcalix[1]resorcinarene and factors influencing their equilibrium.
Core Analytical Techniques: A Multi-Pronged Approach
Figure 2: A comprehensive workflow for the conformational analysis of C-Undecylcalix[1]resorcinarene.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Picture
NMR is the most powerful tool for studying the conformation of calixresorcinarenes in solution.[1][15][16] The chemical shifts, coupling constants, and through-space correlations of protons and carbons provide a detailed fingerprint of the molecule's geometry and dynamics.
-
Expertise & Causality: The choice of NMR experiment is dictated by the specific question being asked. A simple ¹H NMR provides the first clue. Due to its high C₄ᵥ symmetry, the crown conformer typically displays a very simple spectrum with singlets for the aromatic, methine, and hydroxyl protons.[2] In contrast, less symmetrical conformers like the chair will show more complex spectra with multiple distinct signals for chemically non-equivalent protons. Variable Temperature (VT) NMR is crucial for studying the kinetics of interconversion between conformers. By tracking the coalescence of signals as the temperature is raised, one can calculate the energy barrier to ring inversion. 2D NMR techniques like NOESY or ROESY are indispensable for definitive assignment, as they reveal through-space proximities between protons, confirming which groups are oriented on the same face of the macrocycle.
| Conformer | Symmetry | Expected ¹H NMR Signature (Simplified) | Key Differentiating Feature |
| Crown | C₄ᵥ | High symmetry; few signals (e.g., one singlet for 4 methine protons). | All resorcinol units are equivalent. |
| Chair | C₂ₕ | Lower symmetry; more signals (e.g., two or more distinct methine proton signals). | Two pairs of equivalent resorcinol units. |
| Boat | C₂ᵥ | Lower symmetry; complex spectrum. | Similar complexity to the chair, distinguished by 2D NMR. |
Table 1: Simplified NMR characteristics of major C-Undecylcalix[1]resorcinarene conformers.
-
Sample Preparation: Dissolve 5-10 mg of purified C-undecylcalix[1]resorcinarene in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆). The choice of solvent is critical as it can influence the conformational equilibrium.[11][17]
-
Initial ¹H and ¹³C Spectra: Acquire standard one-dimensional ¹H and ¹³C{¹H} spectra at ambient temperature (e.g., 298 K) to assess purity and get an initial indication of the dominant conformer(s).
-
2D Correlation Spectroscopy (COSY): Perform a COSY experiment to establish proton-proton spin coupling networks, primarily to confirm assignments within the undecyl chains and aromatic rings.
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): Acquire a 2D NOESY or ROESY spectrum with a mixing time of 200-500 ms. This is the key experiment for determining the relative orientation of the resorcinol rings. For example, in a crown conformer, a NOE correlation between the methine proton and the protons of the adjacent aromatic ring is expected.
-
Variable Temperature (VT) NMR: If multiple conformers or broadened lines are observed, acquire a series of ¹H NMR spectra at different temperatures (e.g., from 253 K to 353 K in 10 K increments). This will reveal dynamic processes and allow for the determination of the coalescence temperature and the corresponding energy barrier (ΔG‡) for conformational inversion.
Single-Crystal X-ray Crystallography: The Solid-State Benchmark
X-ray crystallography provides an unambiguous, high-resolution picture of the molecule's conformation in the solid state.[18][19][20] It allows for the precise measurement of bond lengths, bond angles, and torsion angles, yielding a definitive structural model.
-
Expertise & Causality: The underlying principle is that a crystalline lattice diffracts X-rays into a unique pattern of reflections. The intensity of these reflections is used to calculate an electron density map, from which the atomic positions can be determined.[18] For C-undecylcalix[1]resorcinarene, this technique can definitively identify the conformer present in the crystal and reveal how the long undecyl chains pack and interact with each other and with any co-crystallized solvent molecules.[13][14] It is crucial to recognize, however, that the forces in the crystal lattice can trap a single conformation that may not be the most stable or abundant conformer in solution. Therefore, crystallographic data must always be correlated with solution-state data.
-
Homogenization: Ensure the sample is of high purity, as impurities can inhibit crystallization. If a mixture of conformers is present, separation by preparative HPLC or column chromatography may be necessary prior to crystallization attempts.[7]
-
Solvent Selection: Dissolve the C-undecylcalix[1]resorcinarene in a minimal amount of a good solvent (e.g., dimethylacetamide (DMA), acetone, THF).[13]
-
Slow Evaporation: Leave the solution in a loosely capped vial in a vibration-free environment. Slow evaporation of the solvent over several days to weeks can yield diffraction-quality crystals.
-
Vapor Diffusion: Place a small vial containing the concentrated solution inside a larger, sealed jar containing a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., methanol, hexane). The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility and promote crystallization.
-
Crystal Harvesting: Once suitable crystals (typically >0.1 mm in size) have formed, carefully harvest them using a cryo-loop and immediately flash-cool them in a stream of liquid nitrogen to prevent solvent loss and preserve the crystal quality for diffraction analysis.
Computational Modeling: In Silico Validation and Energetics
Molecular modeling, particularly using methods like Density Functional Theory (DFT), complements experimental data by providing insights into the relative stabilities of different conformers and the transition states that connect them.[21][22]
-
Expertise & Causality: Computational chemistry allows for the calculation of the potential energy of a given molecular geometry. By performing geometry optimization, the algorithm finds the lowest energy structure for each potential conformer (crown, chair, etc.). The relative energies of these optimized structures predict their thermodynamic stability and theoretical population distribution via the Boltzmann equation. Furthermore, transition state searches can be performed to map the energy profile of the interconversion pathways, providing a theoretical value for the inversion barrier that can be compared to experimental results from VT-NMR.[16]
-
Structure Building: Construct initial 3D models of the plausible conformers (crown, chair, boat, diamond) of C-undecylcalix[1]resorcinarene using a molecular modeling program.
-
Initial Optimization: Perform an initial geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94), to obtain reasonable starting structures.
-
DFT Geometry Optimization: Refine the geometry of each conformer using a more accurate method, such as DFT. A common and effective choice is the B3LYP functional with a 6-31G(d) basis set. The inclusion of a solvent model (e.g., Polarizable Continuum Model, PCM) is critical to simulate the solution environment and obtain more realistic energy values.[17]
-
Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
Energy Comparison: Compare the calculated Gibbs free energies of the different conformers to predict their relative populations at a given temperature. The conformer with the lowest free energy is the most stable.
Implications for Drug Development
The conformational state of C-undecylcalix[1]resorcinarene is not merely an academic curiosity; it is central to its function in drug delivery and other applications.[3][4][23]
-
Host-Guest Binding: The well-defined cavity of the crown conformer is ideal for encapsulating drug molecules (guests).[8][9][24] This encapsulation can increase the solubility of hydrophobic drugs, protect them from degradation, and facilitate their transport across biological membranes.[4][25]
-
Controlled Release: The dynamic nature of the conformational equilibrium can be exploited for stimuli-responsive drug release.[25][26] For example, a change in pH or temperature could trigger a conformational switch from a "closed" drug-binding state to an "open" state that releases the cargo.[24]
-
Self-Assembly: The amphiphilic nature of C-undecylcalix[1]resorcinarene, with its polar hydroxyl head and non-polar undecyl tails, allows it to self-assemble into nanostructures like micelles or vesicles.[23] The specific conformation influences the packing of the molecules and thus the morphology and stability of these drug delivery vehicles.
Figure 3: The role of conformation in host-guest chemistry for drug delivery applications.
Conclusion
The conformational analysis of C-undecylcalix[1]resorcinarene is a multifaceted challenge that requires a carefully integrated approach combining NMR spectroscopy, X-ray crystallography, and computational modeling. Understanding the delicate balance between the different conformers and the factors that influence this equilibrium is paramount for harnessing the full potential of this versatile macrocycle. For drug development professionals, this knowledge is the key to designing sophisticated host-guest systems and self-assembled nanocarriers capable of efficient and targeted therapeutic delivery.
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Methodological & Application
Application Notes & Protocols: C-Undecylcalixresorcinarene as a Versatile Nanocarrier in Advanced Drug Delivery
Application Notes & Protocols: C-Undecylcalix[1]resorcinarene as a Versatile Nanocarrier in Advanced Drug Delivery
Introduction: Beyond the Molecule with Supramolecular Nanocarriers
In the landscape of advanced drug delivery, the quest for carriers that can enhance the solubility, stability, and bioavailability of therapeutic agents is paramount. Supramolecular chemistry, often described as "chemistry beyond the molecule," offers a powerful toolkit for creating such systems through non-covalent interactions.[1] At the forefront of this field are macrocyclic hosts like C-Undecylcalix[2]resorcinarene, a molecule uniquely suited for pharmaceutical applications.
C-Undecylcalix[2]resorcinarene is a macrocycle built from four resorcinol units linked by methylene bridges.[3][4] Its defining feature is a three-dimensional, bowl-shaped structure.[4][5] This architecture consists of a polar "upper rim" adorned with hydroxyl groups and a nonpolar "lower rim" from which four long undecyl (C11) alkyl chains extend.[6] This inherent amphiphilicity—possessing both hydrophilic and lipophilic regions—is the key to its utility. The rigid, hydrophobic cavity can encapsulate "guest" drug molecules, while the overall structure can self-assemble into sophisticated nanocarriers in aqueous environments.[2][6]
This guide provides an in-depth exploration of C-Undecylcalix[2]resorcinarene's applications in drug delivery, moving from the fundamental principles of its function to detailed, field-tested protocols for formulation, characterization, and functional evaluation.
Caption: Molecular schematic of C-Undecylcalix[2]resorcinarene.
Section 1: The Rationale for Use — Core Scientific Principles
The efficacy of C-Undecylcalix[2]resorcinarene as a drug carrier is not accidental; it is a direct consequence of its distinct molecular architecture, which enables three critical functions.
Pillar 1: Host-Guest Encapsulation
The primary function of the calixarene is to act as a molecular host.[7] Many potent drugs are limited by poor water solubility, leading to low bioavailability and formulation challenges.[1] The calixarene's internal cavity is highly hydrophobic, creating a favorable microenvironment for lipophilic drug molecules.[8] By sequestering a drug molecule within this cavity, the carrier effectively shields it from the aqueous bulk solution, enhancing its solubility and protecting it from premature degradation.[6][8] This complex formation is driven by a combination of weak, non-covalent forces, including hydrophobic interactions and van der Waals forces.[9][10]
Caption: Encapsulation of a guest drug molecule by the calixarene host.
Pillar 2: Self-Assembly into Nanocarriers
While single-molecule encapsulation is powerful, the ability of C-Undecylcalix[2]resorcinarene to form larger, organized structures is what makes it a premier nanocarrier. As an amphiphile, when dispersed in water above a certain concentration—the critical association concentration (cac)—it spontaneously self-assembles into nanoparticles, vesicles, or micelles.[2][11] The hydrophobic undecyl "tails" aggregate to minimize their contact with water, forming a core, while the hydrophilic hydroxyl "heads" face the aqueous environment, creating a stable interface. This process results in nano-sized carriers that can encapsulate a significantly larger payload of a drug within their hydrophobic core.[2][4]
Caption: Self-assembly of amphiphilic calixarenes into a nanoparticle.
Pillar 3: Biocompatibility and Modifiability
For any material to be used in vivo, it must be non-toxic. Studies have consistently shown that C-undecylcalix[2]resorcinarene and its derivatives exhibit good biocompatibility and low cytotoxicity against various cell lines, making them safe for pharmaceutical applications.[2][4] Furthermore, the structure is not static; it is a versatile scaffold. The hydroxyl groups on the upper rim can be functionalized, allowing for the attachment of polymers like polyethylene glycol (PEG) to improve circulation time or targeting ligands to direct the nanocarrier to specific disease sites.[9][12]
Section 2: Core Protocols — From Formulation to Characterization
This section provides validated, step-by-step protocols for the creation and analysis of drug-loaded C-Undecylcalix[2]resorcinarene nanoparticles.
Protocol 2.1: Formulation of Drug-Loaded Nanoparticles via Thin-Film Hydration
Principle: The thin-film hydration method is a cornerstone technique for producing vesicular nanostructures from amphiphilic molecules. It involves dissolving the carrier and drug in a volatile organic solvent, which is then evaporated to form a thin, uniform film. Subsequent hydration of this film with an aqueous buffer leads to the spontaneous self-assembly of the amphiphiles into nanoparticles, efficiently entrapping the drug within their core.[2]
Methodology:
-
Dissolution: Accurately weigh C-Undecylcalix[2]resorcinarene and the hydrophobic drug (e.g., a 10:1 mass ratio). Dissolve both components in a suitable volatile organic solvent (e.g., a chloroform:methanol mixture) in a round-bottom flask.
-
Expert Insight: The choice of solvent is critical. It must fully solubilize both the calixarene and the drug to ensure a homogenous film. A mixture of solvents is often required to accommodate different polarities.
-
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, dry, and transparent film is formed on the inner wall.
-
Expert Insight: A slow and even evaporation process is key to forming a high-quality film, which directly impacts the efficiency of drug encapsulation during hydration.
-
-
Hydration: Introduce a pre-warmed aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) into the flask. Continue to rotate the flask (without vacuum) at a temperature above the phase transition temperature of the amphiphile for approximately 1 hour. The film will gradually peel off the flask wall and disperse to form a milky suspension of nanoparticles.
-
Size Homogenization: To achieve a uniform particle size distribution, the nanoparticle suspension must be sonicated using a probe sonicator or passed through an extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Expert Insight: Sonication provides high energy to break down large aggregates, while extrusion offers more precise control over the final particle size and lamellarity of vesicles.
-
Protocol 2.2: Characterization of Nanoparticle Properties
Principle: A thorough characterization of the nanoparticles' physical properties is essential to ensure quality, stability, and reproducibility. This workflow assesses size, size distribution, surface charge, and morphology.
Caption: Workflow for the physical characterization of nanoparticles.
Methodologies:
-
Size and Polydispersity (DLS): Dilute the nanoparticle suspension in filtered, deionized water and analyze using a DLS instrument. The Z-average provides the mean hydrodynamic diameter, while the Polydispersity Index (PDI) indicates the breadth of the size distribution. A PDI value below 0.3 is generally considered acceptable for drug delivery systems.[2][13]
-
Surface Charge (Zeta Potential): Analyze a diluted suspension using an instrument equipped with a zeta potential cell. The zeta potential (measured in mV) is an indicator of colloidal stability. A highly negative or positive value (e.g., < -20 mV or > +20 mV) suggests good stability due to electrostatic repulsion between particles.[2]
-
Morphology (TEM/AFM): For TEM, place a drop of the diluted suspension onto a carbon-coated copper grid, negatively stain with a heavy atom salt (e.g., phosphotungstic acid), and allow it to dry before imaging. This provides direct visualization of the nanoparticles' shape (e.g., spherical) and confirms the size determined by DLS.[2][13][14]
Table 1: Typical Physicochemical Properties of Drug-Loaded Calixarene Nanoparticles
| Parameter | Typical Value | Significance | Reference |
|---|---|---|---|
| Hydrodynamic Diameter (Z-avg) | 100 - 350 nm | Influences circulation, biodistribution, and cellular uptake. | [2] |
| Polydispersity Index (PDI) | < 0.3 | Indicates a homogenous and monodisperse population. | [2] |
| Zeta Potential | -10 to -30 mV | Negative charge suggests good colloidal stability. |[2] |
Protocol 2.3: Quantification of Drug Loading and Encapsulation Efficiency
Principle: To evaluate the carrier's effectiveness, it is crucial to determine how much drug it has successfully encapsulated. This is typically done using an indirect method where the amount of free, unencapsulated drug is measured and subtracted from the total initial amount.
Methodology:
-
Separation of Free Drug: Transfer the nanoparticle suspension to an ultracentrifuge tube and centrifuge at high speed (e.g., 40,000 rpm for 1 hour) to pellet the nanoparticles. Carefully collect the supernatant, which contains the unencapsulated drug.
-
Quantification: Determine the concentration of the drug in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry at the drug's λmax or High-Performance Liquid Chromatography (HPLC).[2][4]
-
Calculation: Use the following formulas to determine the Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
Encapsulation Efficiency (%) = ((Total Drug - Free Drug) / Total Drug) * 100
-
Drug Loading Content (%) = ((Total Drug - Free Drug) / Total Weight of Nanoparticles) * 100
-
Section 3: Functional Assays — Evaluating Performance
Once formulated and characterized, the nanoparticles must be tested for their ability to release the drug in a controlled manner and for their safety in a biological context.
Protocol 3.1: In Vitro Drug Release Study
Principle: The dialysis bag method simulates the release of a drug from the nanocarrier into the systemic circulation. The nanoparticle formulation is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the small drug molecules to diffuse out while retaining the larger nanoparticles.
Methodology:
-
Setup: Transfer a known volume of the drug-loaded nanoparticle suspension into a pre-soaked dialysis bag (e.g., MWCO 12-14 kDa).
-
Incubation: Submerge the sealed bag in a larger volume of release buffer (e.g., PBS pH 7.4, representing physiological conditions) maintained at 37°C with constant, gentle stirring.[2]
-
Expert Insight: To assess stability in different environments, parallel experiments can be run in simulated gastric fluid (pH 1.2).[2]
-
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the external release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Analysis: Quantify the drug concentration in each aliquot using UV-Vis or HPLC. Plot the cumulative percentage of drug released versus time to obtain the release profile. A sustained release profile is often desirable to maintain therapeutic drug levels over an extended period.[2]
Protocol 3.2: In Vitro Cytotoxicity Assessment (MTT Assay)
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, providing a quantitative measure of cytotoxicity.[15][16]
Methodology:
-
Cell Seeding: Seed a relevant cell line (e.g., NIH/3T3 for general toxicity, or a cancer cell line like MCF-7 for efficacy studies) in a 96-well plate and allow them to adhere overnight.[2][16]
-
Treatment: Treat the cells with serial dilutions of: (a) free drug, (b) empty (drug-free) nanoparticles, and (c) drug-loaded nanoparticles. Include untreated cells as a negative control.
-
Self-Validating System: Including empty nanoparticles is crucial to differentiate between the toxicity of the drug and the carrier itself. The goal is to see high cell viability with empty carriers and dose-dependent killing with the drug-loaded ones.[2]
-
-
Incubation: Incubate the plate for a specified period (e.g., 24 or 48 hours).
-
Assay: Add MTT solution to each well and incubate for 3-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the untreated control cells.
Protocol 3.3: Hemocompatibility Assay
Principle: For intravenously administered formulations, it is critical to ensure they do not damage red blood cells (hemolysis). This assay incubates the nanoparticles with a suspension of red blood cells and measures the release of hemoglobin, a direct indicator of cell lysis.[2][11]
Methodology:
-
Blood Collection: Obtain fresh blood and isolate red blood cells (RBCs) by centrifugation and washing with saline.
-
Incubation: Prepare a diluted suspension of RBCs. Add different concentrations of the nanoparticle formulation to the RBC suspension. Use deionized water as a positive control (100% hemolysis) and saline as a negative control (0% hemolysis).
-
Reaction: Incubate the samples at 37°C for 1-2 hours.
-
Measurement: Centrifuge the tubes to pellet intact RBCs. Measure the absorbance of the supernatant at the λmax of hemoglobin (approx. 540 nm).
-
Calculation: Calculate the percentage of hemolysis for each sample relative to the positive control. A hemolysis rate below 5% is generally considered safe for intravenous formulations.
Conclusion and Future Outlook
C-Undecylcalix[2]resorcinarene represents a powerful and versatile platform in supramolecular drug delivery. Its ability to encapsulate hydrophobic drugs, self-assemble into stable nanocarriers, and maintain excellent biocompatibility makes it an ideal candidate for solving long-standing pharmaceutical challenges.[2][4][6][8] The protocols detailed herein provide a robust framework for researchers to formulate, characterize, and evaluate these promising systems. Future work will undoubtedly focus on the surface functionalization of these carriers with targeting moieties to achieve site-specific drug delivery, further enhancing their therapeutic efficacy while minimizing side effects.
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ResearchGate. Chemistry of Calix[2]resorcinarenes | Request PDF. [Link]
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National Institutes of Health. C-undecylcalix[2]resorcinarene Langmuir–Blodgett/Porous Reduced Graphene Oxide Composite Film as a Electrochemical Sensor for the Determination of Tryptophan. [Link]
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ResearchGate. The chemical structure of undecylcalix[2]resorcinarene. [Link]
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MDPI. The Versatile Applications of Calix[2]resorcinarene-Based Cavitands. [Link]
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MDPI. A Review of the Application of Resorcinarenes and SBA-15 in Drug Delivery. [Link]
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PubChem. C-Undecylcalix(4)resorcinarene Monohydrate. [Link]
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MDPI. Challenges in the Characterization and Purification of (Peptide)n-Calix[2]Resorcinarene Conjugates Synthesized via Thiol-Maleimide Reaction Using Liquid Chromatography. [Link]
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ResearchGate. A Review of the Application of Resorcinarenes and SBA-15 in Drug Delivery. [Link]
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ResearchGate. (PDF) Synthesis and Characterization of Resorcinarene-Encapsulated Nanoparticles. [Link]
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MDPI. Resorcinarene-Based Polymer Conjugated for Pharmaceutical Applications. [Link]
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ResearchGate. (PDF) Synthesis of highly functionalised calix[2]resorcinarenes and their application as drug solubilising agents. [Link]
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Atlantis Press. Synthesis and Antioxidant Activity of Calix[2]resorcinarene Derivatives Compounds. [Link]
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Royal Society of Chemistry. Molecular Capsules from Resorcinol derived Calixarenes: Host-Guest Chemistry. [Link]
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ChemWhat. C-UNDECYLCALIX[2]RESORCINARENE MONOHYDRATE CAS#: 112247-07-1. [Link]
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National Institutes of Health. Host-Guest Chemistry in Supramolecular Theranostics. [Link]
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MDPI. Calix[2]Resorcinarene Carboxybetaines and Carboxybetaine Esters: Synthesis, Investigation of In Vitro Toxicity, Anti-Platelet Effects, Anticoagulant Activity, and BSA Binding Affinities. [Link]
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PubMed Central. The Versatile Applications of Calix[2]resorcinarene-Based Cavitands. [Link]
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MDPI. C-undecylcalix[2]resorcinarene Langmuir–Blodgett/Porous Reduced Graphene Oxide Composite Film as a Electrochemical Sensor for the Determination of Tryptophan. [Link]
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National Institutes of Health. Syntheses and biological activities of calix[2]resorcinarene derivatives modified by sulfonic acid and sulfonamides. [Link]
-
ResearchGate. (PDF) Potential of C-Phenylcalix[2]Resorcinarene Epoxide Compound as Drug Delivery Agent in Breast Cancer Cells MCF-7. [Link]
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MDPI. Carboxybetaine and Carboxybetaine Ester Derivatives of Tetra(dodecyloxyphenyl)-calix[2]resorcinarene: Synthesis, Self-Assembly and In Vitro Toxicity. [Link]
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National Institutes of Health. Calix[2]Resorcinarene Carboxybetaines and Carboxybetaine Esters: Synthesis, Investigation of In Vitro Toxicity, Anti-Platelet Effects, Anticoagulant Activity, and BSA Binding Affinities. [Link]
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RSIS International. Nanoparticles: Classification, Synthesis, Characterization, and Applications. [Link]
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Application Notes & Protocols: C-Undecylcalixresorcinarene for Environmental Remediation
Application Notes & Protocols: C-Undecylcalix[1]resorcinarene for Environmental Remediation
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and environmental professionals on the application of C-Undecylcalix[1]resorcinarene (CUR) for environmental remediation. We delve into the fundamental principles of its action, offering detailed, field-proven protocols for the removal of heavy metals and organic dyes from aqueous solutions. The guide emphasizes the causality behind experimental choices, methods for data analysis, and protocols for adsorbent regeneration to ensure scientific integrity and practical applicability.
Introduction to C-Undecylcalix[1]resorcinarene (CUR)
C-Undecylcalix[1]resorcinarene is a macrocyclic compound belonging to the calixarene family, which are known for their unique three-dimensional, basket-like structures.[2][3] It is synthesized through the acid-catalyzed condensation reaction of resorcinol with undecanal.[4][5] The structure of CUR is characterized by two key regions that dictate its functionality in environmental remediation:
-
A Hydrophobic Cavity: The core of the molecule forms a well-defined, electron-rich cavity. This feature allows it to encapsulate small organic molecules through "host-guest" interactions, making it an excellent candidate for removing organic pollutants.[6][7]
-
A Hydrophilic Upper Rim: The top of the basket is adorned with eight hydroxyl (-OH) groups. These groups can engage in hydrogen bonding and, more importantly, act as chelating sites for metal ions.[4]
-
Hydrophobic Undecyl Chains: Four long undecyl chains on the lower rim render the molecule soluble in many organic solvents and contribute to its strong interaction with non-polar pollutants.[8]
This unique amphiphilic nature, combining a hydrophobic cavity with a hydrophilic, functionalized rim, makes CUR a versatile and powerful tool for sequestering a wide range of environmental contaminants.[6][8]
Mechanism of Pollutant Sequestration
The efficacy of C-Undecylcalix[1]resorcinarene as a remediation agent is rooted in the principles of supramolecular chemistry.[6][9] It does not form covalent bonds with pollutants but rather captures them through a combination of non-covalent interactions.
-
For Organic Pollutants (e.g., Dyes): The primary mechanism is host-guest encapsulation . The pollutant molecule (the "guest") is physically entrapped within the hydrophobic cavity of the CUR molecule (the "host"). This interaction is driven by forces such as van der Waals forces, hydrophobic effects, and π-π stacking between the aromatic rings of the CUR and the pollutant. Cationic dyes are particularly well-suited for removal, as their positive charge can interact favorably with the electron-rich cavity of the calixarene.[7]
-
For Heavy Metal Ions (e.g., Pb²⁺, Cd²⁺): The mechanism is primarily chelation . The hydroxyl groups on the upper rim of the CUR molecule act as Lewis bases, donating electron pairs to coordinate with the positively charged metal ion (a Lewis acid). This forms a stable complex, effectively removing the metal ion from the solution. The process is often pH-dependent, as the deprotonation of the hydroxyl groups at higher pH values enhances their chelating ability.[4][9][10]
Caption: Pollutant sequestration mechanisms by CUR.
Application Protocol I: Heavy Metal Removal
This protocol details a standard batch adsorption experiment to determine the efficacy of CUR in removing lead (Pb²⁺), a common and highly toxic heavy metal, from water.[4][11]
Objective
To quantify the adsorption capacity and removal efficiency of powdered C-Undecylcalix[1]resorcinarene for Pb²⁺ ions from an aqueous solution.
Materials & Equipment
-
Adsorbent: C-Undecylcalix[1]resorcinarene (CUR), ≥99% purity.
-
Pollutant Source: Lead(II) nitrate (Pb(NO₃)₂).
-
pH Adjustment: 0.1 M HCl and 0.1 M NaOH solutions.
-
Apparatus: Orbital shaker, centrifuge, 0.45 µm syringe filters, pH meter, analytical balance.
-
Analytical Instrument: Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[12]
Experimental Workflow
Caption: Workflow for heavy metal batch adsorption study.
Step-by-Step Methodology
-
Prepare Stock Solution: Prepare a 1000 mg/L stock solution of Pb²⁺ by dissolving the appropriate amount of Pb(NO₃)₂ in deionized water. From this, prepare working solutions of desired concentrations (e.g., 10, 20, 50 mg/L).
-
Adsorption Experiment:
-
Add a precise amount of CUR adsorbent (e.g., 10 mg) to a series of flasks.
-
Add a fixed volume (e.g., 50 mL) of the Pb²⁺ working solution to each flask.
-
Adjust the pH of the solutions to an optimal range, typically between 5.0 and 6.0 for Pb²⁺ adsorption, as lower pH can protonate hydroxyl groups and higher pH can cause metal hydroxide precipitation.[10][13]
-
-
Equilibration: Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined contact time (e.g., 2 hours) to ensure equilibrium is reached.
-
Separation: After agitation, separate the solid CUR adsorbent from the solution by centrifugation followed by filtration of the supernatant through a 0.45 µm syringe filter.
-
Analysis: Determine the final concentration of Pb²⁺ (Cₑ) in the filtrate using AAS or ICP-MS.[14]
Data Analysis
-
Removal Efficiency (%):
-
% Removal = ((C₀ - Cₑ) / C₀) * 100
-
Where C₀ is the initial and Cₑ is the equilibrium Pb²⁺ concentration (mg/L).
-
-
Adsorption Capacity (qₑ, mg/g):
-
qₑ = ((C₀ - Cₑ) * V) / m
-
Where V is the volume of the solution (L) and m is the mass of the adsorbent (g).
-
Interpreting Results with Models
To understand the adsorption mechanism and capacity, experimental data are often fitted to established models:
-
Adsorption Isotherms (e.g., Langmuir, Freundlich): Describe the relationship between the amount of adsorbed pollutant and its concentration in the solution at equilibrium. The Langmuir model often fits well for calixarene-based adsorbents, suggesting monolayer adsorption onto a homogeneous surface.[9][12]
-
Adsorption Kinetics (e.g., Pseudo-first-order, Pseudo-second-order): Describe the rate of pollutant uptake. The pseudo-second-order model frequently provides the best fit, indicating that the rate-limiting step is chemisorption involving the chelation process.[12][15]
| Parameter | Typical Range | Rationale |
| pH | 5.0 - 6.0 | Maximizes availability of deprotonated hydroxyl groups for chelation without precipitating metal hydroxides.[10] |
| Adsorbent Dose | 0.1 - 1.0 g/L | Balances removal efficiency with cost; higher doses provide more binding sites. |
| Contact Time | 30 - 180 min | Time required to reach equilibrium; kinetic studies are needed to determine the optimum.[10][16] |
| Temperature | 20 - 40 °C | Adsorption is often spontaneous and can be slightly endothermic or exothermic. |
| Initial Conc. | 1 - 100 mg/L | Represents typical contamination levels and is used to determine maximum capacity. |
Table 1: Typical Experimental Parameters for Heavy Metal Adsorption using CUR.
Application Protocol II: Organic Dye Removal
This protocol describes a method for evaluating the removal of a cationic dye, such as Methylene Blue, which serves as a model organic pollutant.
Objective
To measure the removal of Methylene Blue from water using CUR and to demonstrate the principle of host-guest encapsulation.
Materials & Equipment
-
Adsorbent: C-Undecylcalix[1]resorcinarene (CUR).
-
Pollutant: Methylene Blue dye.
-
Apparatus: Standard laboratory glassware, magnetic stirrer, centrifuge or filters.
-
Analytical Instrument: UV-Vis Spectrophotometer.
Step-by-Step Methodology
-
Prepare Calibration Curve: Prepare a stock solution of Methylene Blue (e.g., 100 mg/L). Create a series of dilutions and measure their absorbance at the dye's maximum wavelength (λ_max, ~664 nm). Plot absorbance vs. concentration to create a standard calibration curve.
-
Adsorption Experiment:
-
Add a known mass of CUR (e.g., 20 mg) to flasks containing a fixed volume (e.g., 50 mL) of a known initial concentration of Methylene Blue solution (e.g., 10 mg/L).
-
Agitate the mixtures at room temperature for a set contact time (e.g., 60 minutes).
-
-
Separation & Analysis:
-
Separate the solid adsorbent via centrifugation or filtration.
-
Measure the absorbance of the clear supernatant using the UV-Vis spectrophotometer.
-
Use the calibration curve to determine the final dye concentration (Cₑ).
-
-
Data Analysis: Calculate the % Removal and Adsorption Capacity (qₑ) using the same formulas as in Protocol I.
Adsorbent Regeneration and Reusability
A key advantage of CUR is its potential for regeneration and reuse, which is critical for economic viability and sustainability.[6][17] The non-covalent nature of the pollutant binding allows for its reversal under specific conditions.
Objective
To desorb captured pollutants from the CUR adsorbent and restore its adsorptive capacity for subsequent use.
Protocol for Regeneration
-
Collect Saturated Adsorbent: After an adsorption experiment, separate the pollutant-laden CUR by filtration.
-
Elution/Desorption:
-
For Heavy Metals: Wash the adsorbent with a small volume of a dilute acidic solution (e.g., 0.1 M HNO₃). The low pH protonates the hydroxyl groups, breaking the coordination bonds and releasing the metal ions into the solution.[16]
-
For Organic Dyes: Wash the adsorbent with a suitable organic solvent like ethanol or methanol. The solvent molecules compete for the hydrophobic cavity and disrupt the host-guest interactions, releasing the trapped dye.[16]
-
-
Neutralization and Drying:
-
Wash the regenerated CUR several times with deionized water until the filtrate is neutral.
-
Dry the adsorbent in an oven at a moderate temperature (e.g., 60°C) before reuse.
-
-
Test Reusability: Perform subsequent adsorption-desorption cycles (typically 3-5) to evaluate the percentage loss in removal efficiency after each cycle. High reusability is often observed for calixarene-based materials.[11][18]
Conclusion and Future Outlook
C-Undecylcalix[1]resorcinarene is a highly effective and versatile adsorbent for environmental remediation. Its well-defined structure allows for the selective removal of both heavy metals and organic pollutants through distinct chelation and encapsulation mechanisms. The protocols outlined in this guide provide a robust framework for researchers to investigate and apply this technology. Future research is focused on immobilizing CUR onto solid supports like polymers, silica, or cloths to create practical filter cartridges and membranes, preventing the need for post-treatment separation and paving the way for its use in continuous flow systems for industrial wastewater treatment.[4][6][7][19]
References
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Shaban, A., & Telegdi, J. (2019). Calix[1]resorcinarene & Calix[1]arene Ionophores: A Heavy Metals Ions Detection Application. ResearchGate. Available from: [Link]
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ResearchGate. Wastewater treatment by a functionalized calixarene. Available from: [Link]
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Khalifa University. (2021). A Tunable 2D Covalent Network for Charge-selective Removal of Toxic Dyes from Wastewater. Available from: [Link]
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Maldonado, M., et al. (2019). Removal of Toxic Metal Ions Using Poly(BuMA–co–EDMA) Modified with C-Tetra(nonyl)calix[1]resorcinarene. Polymers (Basel). Available from: [Link]
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Yilmaz, E., et al. (2020). Capture and Release Recyclable Dimethylaminomethyl-Calixarene Functional Cloths for Point-of-Use Removal of Highly Toxic Chromium Water Pollutants. ACS Applied Materials & Interfaces. Available from: [Link]
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ResearchGate. (PDF) Removal of Toxic Metal Ions Using Poly(BuMA–co–EDMA) Modified with C-Tetra(nonyl)calix[1]resorcinarene. Available from: [Link]
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Jumina, J., et al. (2017). Synthesis, Characterization and Adsorption Study of C-4-Phenacyloxy-phenylcalix[1]resorcinarene for Pb(II), Cd(II) and Cr(III) Ions. ResearchGate. Available from: [Link]
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Nikolaou, A. D., et al. (2023). Analytical methods for determining environmental contaminants of concern in water and wastewater. Heliyon. Available from: [Link]
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Zhang, Y., et al. (2023). C-undecylcalix[1]resorcinarene Langmuir–Blodgett/Porous Reduced Graphene Oxide Composite Film as a Electrochemical Sensor for the Determination of Tryptophan. Sensors (Basel). Available from: [Link]
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Trawneh, K. A., et al. (2016). Sorption, Kinetic Modeling, and Selectivity of Selected Heavy Metal Ions onto C-4-Chlorophenylcalix[1]resorcinarene. ResearchGate. Available from: [Link]
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Al-Khafaji, Y. A. (2018). Synthetic route for C-4-methoxyphenylcalix[1]resorcinarene adsorbent 3. ResearchGate. Available from: [Link]
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C-Undecylcalixresorcinarene in sensor technology for ion detection
Application Notes & Protocols
Topic: C-Undecylcalix[1]resorcinarene in Sensor Technology for Ion Detection
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
C-Undecylcalix[1]resorcinarene (CUCR) is a robust macrocyclic host molecule that has garnered significant attention in supramolecular chemistry and materials science.[2] Its unique three-dimensional, pre-organized cavity, formed by the condensation of resorcinol and undecanal, makes it an exceptional ionophore for the selective recognition and binding of various guest ions.[1][3] The hydrophobic undecyl chains enhance its solubility in organic media and promote its incorporation into polymer matrices, which is essential for sensor fabrication.[2] This application note provides an in-depth guide to the principles and methodologies for leveraging CUCR in the development of potentiometric ion-selective electrodes (ISEs), with a particular focus on the detection of heavy metal ions. We will detail the causality behind experimental choices, provide a self-validating protocol for sensor fabrication and characterization, and present a framework for data analysis and performance evaluation.
Introduction: The Role of CUCR in Supramolecular Sensing
Calixarenes and their resorcinarene derivatives are privileged scaffolds in host-guest chemistry due to their synthetic adaptability and remarkable recognition properties.[4][5] CUCR, a member of the calix[1]resorcinarene family, features a bowl-shaped structure with a hydroxyl-rich upper rim and an alkyl-decorated lower rim. This architecture creates an electron-rich cavity capable of forming stable complexes with specific cations through non-covalent interactions, such as ion-dipole and hydrogen bonding.[1][6]
The utility of CUCR in sensor technology stems from its ability to act as a highly selective ionophore.[7] An ionophore is a lipid-soluble molecule that can reversibly bind and transport ions across a hydrophobic barrier, such as a polymer membrane.[8] When embedded in a sensor membrane, the selective binding of a target analyte by CUCR can be transduced into a measurable analytical signal—be it potentiometric, optical, or electrochemical.[4][9] This selective binding is the cornerstone of its application in creating sensors for environmental monitoring, clinical diagnostics, and industrial process control.[2][10]
Principle of Operation: Potentiometric Ion Sensing
Potentiometric sensors, particularly ion-selective electrodes (ISEs), measure the activity of a specific ion in a solution. The core of a CUCR-based ISE is an ion-selective membrane, typically composed of a poly(vinyl chloride) (PVC) matrix, a plasticizer, and the CUCR ionophore.[11][12]
The mechanism relies on the establishment of a phase boundary potential at the interface between the sample solution and the organic membrane.
-
Selective Complexation: At the membrane-sample interface, the CUCR ionophore selectively extracts the target ion (Mⁿ⁺) from the aqueous phase and forms a host-guest complex ([CUCR-M]ⁿ⁺).
-
Charge Separation: This selective partitioning of ions creates a charge separation across the interface, generating an electrochemical potential difference.
-
Potential Measurement: The potential of the ion-selective electrode is measured against a stable external reference electrode. According to the Nernst equation, this potential is directly proportional to the logarithm of the activity of the target ion in the sample.[13]
The overall performance of the ISE—including its sensitivity, selectivity, and stability—is critically dependent on the composition of the membrane.[14][15]
Figure 1: Mechanism of a CUCR-based ion-selective electrode.
Protocol: Fabrication of a CUCR-Based Lead(II) Selective Electrode
This section provides a detailed, step-by-step methodology for constructing and validating a potentiometric ISE for the detection of lead(II) ions (Pb²⁺), a common heavy metal pollutant for which CUCR has shown high affinity.[7][16]
Materials and Reagents
-
Ionophore: C-Undecylcalix[1]resorcinarene (CUCR)
-
Polymer Matrix: High molecular weight Poly(vinyl chloride) (PVC)
-
Plasticizer: 2-Nitrophenyl octyl ether (o-NPOE)
-
Solvent: Tetrahydrofuran (THF), analytical grade
-
Target Ion Salt: Lead(II) nitrate, Pb(NO₃)₂
-
Interfering Ion Salts: NaCl, KCl, CaCl₂, Mg(NO₃)₂, Cd(NO₃)₂, Cu(NO₃)₂, etc.
-
Electrode Body: Commercial ISE body (e.g., Philips IS-561)
-
Internal Filling Solution: 0.01 M Pb(NO₃)₂ in 0.01 M KCl
-
Reference Electrode: Ag/AgCl reference electrode with a salt bridge
Experimental Workflow
Figure 2: Step-by-step workflow for ISE fabrication and validation.
Step-by-Step Methodology
Part A: Preparation of the Ion-Selective Membrane Cocktail
-
Component Formulation: Prepare the membrane cocktail by precisely weighing the components. A typical and effective composition for a Pb²⁺ selective membrane is:
-
C-Undecylcalix[1]resorcinarene (Ionophore): 4 mg (approx. 1% w/w)
-
PVC (Matrix): 132 mg (approx. 33% w/w)
-
o-NPOE (Plasticizer): 264 mg (approx. 66% w/w)
-
Rationale: The plasticizer ensures the mobility of the ionophore and its complex within the membrane, facilitating ion exchange at the interface.[14] The high ratio of plasticizer to PVC creates a flexible membrane with properties akin to a viscous organic liquid.
-
-
Dissolution: Transfer the weighed components into a small glass vial. Add 3-4 mL of THF and seal the vial.
-
Homogenization: Agitate the mixture using a vortex mixer until all components are fully dissolved, resulting in a clear, slightly viscous solution.
Part B: Casting the Membrane and Fabricating the Electrode
-
Casting: Place a clean glass plate on a level surface. Position a glass ring (approx. 3 cm diameter) onto the plate. Carefully pour the membrane cocktail solution into the ring.
-
Solvent Evaporation: Cover the setup with a petri dish, leaving a small gap to allow for slow evaporation of the THF. Let it stand at room temperature for at least 24 hours.
-
Rationale: Slow evaporation is crucial to prevent the formation of pores and to ensure a uniform, mechanically stable membrane.
-
-
Electrode Assembly: Once the solvent has fully evaporated, a transparent, flexible membrane will have formed.
-
Carefully detach the membrane from the glass plate.
-
Using a sharp cork borer, cut a small disc (~5 mm diameter) from the membrane.
-
Securely mount this disc onto the tip of the ISE electrode body, ensuring a watertight seal.
-
Fill the electrode body with the internal filling solution (0.01 M Pb(NO₃)₂).
-
Insert the internal Ag/AgCl reference electrode.
-
Part C: Conditioning and Calibration
-
Conditioning: Before first use, condition the newly fabricated ISE by soaking it in a 1.0 x 10⁻³ M Pb(NO₃)₂ solution for at least 12 hours.
-
Rationale: Conditioning allows the membrane to become fully saturated with the target ion, ensuring a stable and reproducible potential reading.[12]
-
-
Calibration:
-
Prepare a series of standard Pb(NO₃)₂ solutions ranging from 1.0 x 10⁻⁷ M to 1.0 x 10⁻² M via serial dilution.
-
Immerse the CUCR-based ISE and an external Ag/AgCl reference electrode into a beaker containing a standard solution, starting from the lowest concentration.
-
Stir gently and record the potential (in mV) once the reading stabilizes.
-
Rinse the electrodes with deionized water and blot dry between measurements.
-
Plot the recorded potential (E) versus the negative logarithm of the lead ion activity (-log[Pb²⁺]). The resulting graph is the calibration curve.
-
Data Analysis and Performance Characteristics
A properly fabricated CUCR-based ISE should exhibit predictable and reliable performance. The key metrics for validation are summarized below.
Nernstian Response and Linear Range
The calibration curve should be linear over a wide concentration range. The slope of the linear portion should be close to the theoretical Nernstian value, which is 29.58 mV/decade for a divalent cation (like Pb²⁺) at 25°C.[13]
Limit of Detection (LOD)
The LOD is determined from the intersection of the two extrapolated linear segments of the calibration curve. It represents the lowest concentration at which the sensor can reliably detect the target ion.
Selectivity
Selectivity is the most critical parameter for an ISE, defining its ability to distinguish the target ion from other interfering ions present in the sample. The selectivity coefficient (
-
Measure the potential of the ISE in a solution containing a fixed activity of an interfering ion, Jᵐ⁺ (e.g., 0.1 M Na⁺).
-
Add small increments of the primary ion (Pb²⁺) and record the potential.
-
The selectivity coefficient is calculated from the potential readings where the response to the primary ion begins to deviate from the background interference.
Sensor Performance Summary
The following table summarizes typical performance characteristics for a well-fabricated CUCR-based Pb²⁺ selective electrode, based on data reported in the literature.[7][10]
| Parameter | Typical Performance Value | Causality / Rationale |
| Linear Range | 1.0 x 10⁻⁶ M to 1.0 x 10⁻² M | Determined by the binding constant of the CUCR-Pb²⁺ complex and the solubility of the complex in the membrane. |
| Nernstian Slope | 28.5 ± 1.0 mV/decade | Close to the theoretical value for a divalent ion, indicating a reversible and efficient ion-exchange process at the interface.[14] |
| Limit of Detection | ~5.0 x 10⁻⁷ M | Primarily limited by leaching of the ionophore from the membrane and the presence of impurities. |
| Response Time | < 20 seconds | Fast response is due to the rapid kinetics of complexation/decomplexation at the membrane surface.[17] |
| Operational pH Range | 4.0 - 7.0 | At low pH, hydroxyl groups on CUCR can be protonated, affecting its binding ability. At high pH, Pb²⁺ may precipitate as Pb(OH)₂. |
| Lifetime | > 3 months | Gradual leaching of the plasticizer and ionophore from the PVC matrix eventually degrades performance.[17] |
| Selectivity | High selectivity against alkali, alkaline earth, and some transition metal ions. | The size and geometry of the CUCR cavity provide a snug fit for Pb²⁺, leading to a thermodynamically stable complex compared to other ions.[7] |
Conclusion
C-Undecylcalix[1]resorcinarene is a powerful and versatile ionophore for the development of high-performance ion-selective sensors. Its inherent structural features allow for the creation of electrodes with excellent sensitivity, selectivity, and stability, particularly for heavy metal ions like Pb²⁺. The detailed protocol provided herein offers a robust framework for researchers to fabricate and validate their own CUCR-based potentiometric sensors. By understanding the causality behind each step—from membrane composition to electrode conditioning—scientists can optimize sensor performance for a wide range of applications in environmental and chemical analysis.
References
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Title: Calix[1]resorcinarene & Calix[1]arene Ionophores: A Heavy Metals Ions Detection Application Source: ResearchGate URL: [Link]
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Title: C-undecylcalix[1]resorcinarene Langmuir–Blodgett/Porous Reduced Graphene Oxide Composite Film as a Electrochemical Sensor for the Determination of Tryptophan Source: National Institutes of Health (PMC) URL: [Link]
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Title: The chemical structure of undecylcalix[1]resorcinarene. Source: ResearchGate URL: [Link]
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Title: A Piezogravimetric Sensor Platform for Sensitive Detection of Lead (II) Ions in Water Based on Calix[1]resorcinarene Macrocycles: Synthesis, Characterization and Detection Source: ResearchGate URL: [Link]
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Title: C-undecylcalix[1]resorcinarene Langmuir–Blodgett/Porous Reduced Graphene Oxide Composite Film as a Electrochemical Sensor for the Determination of Tryptophan Source: MDPI URL: [Link]
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Title: C-undecylcalix[1]resorcinarene LB Film/MoS2-rGO Nanocomposite Modified Electrode for Ultrasensitive Detection of Levodopa Source: ResearchGate URL: [Link]
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Title: Potentiometric sensors based on poly(3,4-ethylenedioxythiophene) (PEDOT) doped with sulfonated calix[1]arene and calix[1]resorcarenes Source: Åbo Akademi University Research Portal URL: [Link]
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Title: Shape Selective Anion Recognition of Calix[1]resorcinarene‐Based Receptors through C—H Hydrogen Bonding Source: ResearchGate URL: [Link]
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Title: Recognition of Heavy Metals by Using Resorcin[1]arenes Soluble in Water Source: National Institutes of Health (PMC) URL: [Link]
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Title: Calix[1]resorcinarene and calix[1]arene macrocycles: An application for heavy metals ions detection in aqueous solution. Source: ResearchGate URL: [Link]
-
Title: Anion recognition through novel C-thiophenecalix[1]resorcinarene: PVC based sensor for chromate ions Source: PubMed URL: [Link]
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Title: Mechanism of action of calcium ionophores on intact cells Source: PubMed URL: [Link]
-
Title: The Versatile Applications of Calix[1]resorcinarene-Based Cavitands Source: PubMed Central URL: [Link]
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Title: Potentiometric Detection of Calcium Ions Using an Organic Electrochemical Transistor Source: ACS Publications URL: [Link]
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Title: Synthesis and Antioxidant Activity of Calix[1]resorcinarene Derivatives Compounds Source: Atlantis Press URL: [Link]
-
Title: A New Silver(I) Potentiometric Sensor Based on a Calix[1]arene Substituted at the Narrow Rim by Amide/Phosphoryl Groups Source: Sci-Hub URL: [Link]
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Title: Cas 112247-07-1,C-UNDECYLCALIX[1]RESORCINARENE MONOHYDRATE Source: LookChem URL: [Link]
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Title: Fabrication of Membrane Sensitive Electrodes for the Validated Electrochemical Quantification of Anti-Osteoporotic Drug Residues in Pharmaceutical Industrial Wastewater Source: MDPI URL: [Link]
-
Title: A Hydrogen Ion-Selective Poly(Vinyl Chloride) Membrane Electrode Based on Calix[1]arene as a Perchlorate Ion-Selective Electrode Source: ResearchGate URL: [Link]
-
Title: C-undecylcalix[1]resorcinarene Langmuir-Blodgett/Porous Reduced Graphene Oxide Composite Film as a Electrochemical Sensor for Determination of Tryptophan Source: Preprints.org URL: [Link]
-
Title: A Hydrogen Ion-Selective Poly(Vinyl Chloride) Membrane Electrode Based on Calix[1]arene as a Perchlorate Ion-Selective Electrode Source: TÜBİTAK Academic Journals URL: [Link]
-
Title: Fabrication and Applications of Potentiometric Sensors Based on p-tert-butylthiacalix[1]arene Comprising Two Triazole Rings Source: MDPI URL: [Link]
-
Title: Ion selective electrode for cesium based on 5-(4'-nitrophenylazo)25,27-bis(2-propyloxy)26,28-dihydroxycalix[1]arene Source: PubMed URL: [Link]
-
Title: 20598 PDFs | Review articles in ION-SELECTIVE ELECTRODES Source: ResearchGate URL: [Link]
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Title: Design and synthesis of the polyvinyl chloride (PVC) membrane for Fe(III) ion selective electrode (ISE) based on ester modified humic acid (EHA) as an ionophore Source: SciELO México URL: [Link]
-
Title: Hydrogen IonSelective Poly(vinyl chloride) Membrane Electrode Based on a Calix[1]arene Source: ResearchGate URL: [Link]
-
Title: Recent Developments and Challenges in Solid-Contact Ion-Selective Electrodes Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Calcium Ion Sensors with Unrivaled Stability and Selectivity Using a Bilayer Approach with Ionically Imprinted Nanocomposites Source: National Institutes of Health URL: [Link]
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Title: Selective and sensitive electrochemical sensors based on an ion imprinting polymer and graphene oxide for the detection of ultra-trace Cd(ii) in biological samples Source: National Institutes of Health (PMC) URL: [Link]
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Application Note & Protocol: Fabrication of C-Undecylcalixresorcinarene Langmuir-Blodgett Films for Advanced Sensing and Drug Development Platforms
Application Note & Protocol: Fabrication of C-Undecylcalix[1]resorcinarene Langmuir-Blodgett Films for Advanced Sensing and Drug Development Platforms
Abstract: This document provides a comprehensive guide for the fabrication of C-Undecylcalix[1]resorcinarene Langmuir-Blodgett (LB) films. C-undecylcalix[1]resorcinarenes are macrocyclic compounds with a unique three-dimensional, vase-like structure, making them exceptional candidates for host-guest chemistry and the development of highly organized supramolecular assemblies.[2][3][4] The Langmuir-Blodgett technique offers precise control over the deposition of these molecules into ultrathin films with a high degree of molecular organization.[2][5][6] This protocol details the principles, materials, step-by-step methodology, and characterization of these films, intended for researchers in materials science, nanotechnology, and drug development exploring novel sensing and delivery systems.[7]
Scientific Foundation & Principles
The Langmuir-Blodgett (LB) technique is a sophisticated method for creating ultrathin films, often with monolayer precision, on solid substrates.[5][6][8] The process involves two primary stages: the formation of a stable, insoluble monolayer (a Langmuir film) at a liquid-gas interface, typically air-water, and the subsequent vertical transfer of this film onto a solid substrate.[5][9]
1.1 The Amphiphile: C-Undecylcalix[1]resorcinarene
C-undecylcalix[1]resorcinarene is an amphiphilic molecule, a prerequisite for forming stable Langmuir films.[8] Its structure consists of a polar 'head' and a nonpolar 'tail':
-
Hydrophilic Head: The upper rim of the calix[1]resorcinarene cavity is adorned with hydroxyl (-OH) groups, rendering it polar and allowing for favorable interactions with the aqueous subphase.
-
Hydrophobic Tail: The lower rim is functionalized with long undecyl (C11H23) chains, which are nonpolar and orient away from the water surface, extending into the air.
This amphiphilic nature dictates the self-assembly of C-undecylcalix[1]resorcinarene molecules at the air-water interface, forming a monomolecular layer.
1.2 The Langmuir Trough and Isotherm Analysis
A Langmuir trough is the primary instrument for fabricating these films. It is a Teflon-coated trough filled with a liquid subphase (usually ultrapure water) and equipped with movable barriers to compress the molecular film. A highly sensitive microbalance measures the surface pressure, which is the two-dimensional analogue of pressure in a three-dimensional system.
The relationship between surface pressure (Π) and the area per molecule (A) is depicted in a Π-A isotherm. This isotherm is crucial for understanding the phase behavior of the Langmuir film and determining the optimal deposition parameters. Different phases can be observed as the film is compressed:
-
Gaseous Phase: At large areas per molecule, the molecules are far apart and behave like a 2D gas.
-
Liquid Expanded Phase: As the barriers compress the film, the molecules begin to interact, forming a more ordered liquid phase.[6]
-
Liquid Condensed Phase: Further compression leads to a more tightly packed, ordered state.[6]
-
Solid Phase: The film becomes highly ordered and incompressible. The optimal deposition pressure is typically within this phase.[6][10]
-
Collapse: Beyond a certain pressure, the monolayer structure breaks down, and molecules begin to pile up, forming multilayers or aggregates.
Experimental Protocol
This protocol outlines the step-by-step procedure for fabricating C-Undecylcalix[1]resorcinarene LB films.
2.1 Materials and Reagents
| Material/Reagent | Specification | Purpose |
| C-Undecylcalix[1]resorcinarene | High Purity (>98%) | Amphiphilic film-forming molecule |
| Chloroform (CHCl3) | HPLC Grade | Spreading solvent |
| Ultrapure Water | Resistivity > 18.2 MΩ·cm | Subphase |
| Substrates | e.g., Glass, Silicon Wafer, Gold-coated slides | Solid support for film deposition |
| Cleaning Agents | Piranha solution, RCA-1, Ethanol, Acetone | Substrate cleaning |
2.2 Equipment
-
Langmuir-Blodgett Trough System (with Wilhelmy plate pressure sensor)
-
Cleanroom environment (ISO 6 or better recommended)
-
Ultrasonic bath
-
Spin coater (optional, for substrate cleaning)
2.3 Substrate Preparation (Causality: A pristine, high-energy surface is critical for uniform film transfer)
-
Initial Cleaning: Sonicate substrates in a sequence of acetone, ethanol, and ultrapure water for 15 minutes each to remove organic residues.
-
Hydrophilization (for glass/silicon): Immerse the substrates in a Piranha solution (3:1 mixture of concentrated H2SO4 and 30% H2O2) for 30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). This process creates a hydrophilic surface by introducing hydroxyl groups.
-
Final Rinse: Thoroughly rinse the substrates with copious amounts of ultrapure water and dry under a stream of high-purity nitrogen.
2.4 Langmuir Film Formation
Caption: Workflow for Langmuir film formation and isotherm analysis.
-
Solution Preparation: Prepare a dilute solution of C-undecylcalix[1]resorcinarene in chloroform (e.g., 0.1-0.5 mg/mL). The use of a volatile, water-immiscible solvent is crucial for uniform spreading.[11]
-
Trough Preparation: Fill the Langmuir trough with ultrapure water. The subphase temperature should be controlled, typically around 20-22°C, as temperature can affect film stability.[12]
-
Spreading: Using a microsyringe, carefully deposit small droplets of the calixarene solution onto the water surface. The molecules will spontaneously spread to form a thin layer.
-
Solvent Evaporation: Wait for 15-20 minutes to ensure complete evaporation of the chloroform. Incomplete evaporation will lead to artifacts in the isotherm and a poorly formed film.
-
Compression: Begin compressing the monolayer with the movable barriers at a slow, constant rate (e.g., 5-10 mm/min).[12][13] A slow compression speed allows the molecules to organize into a stable, condensed phase. Simultaneously, record the surface pressure as a function of the area of the film to generate the Π-A isotherm.
2.5 Langmuir-Blodgett Deposition
Caption: Y-type Langmuir-Blodgett deposition process.
-
Set Target Pressure: Based on the Π-A isotherm, compress the film to a target surface pressure in the solid-condensed phase. A pressure of 30.0 mN/m has been shown to be effective for C-undecylcalix[1]resorcinarene films.[14] The system's feedback loop will maintain this pressure by adjusting the barriers.
-
Deposition:
-
Mount the prepared hydrophilic substrate to the dipping mechanism.
-
For the first layer on a hydrophilic substrate, the deposition occurs during the upstroke as the substrate is slowly withdrawn from the subphase.[9][10] The hydrophilic heads of the calixarene molecules bind to the hydrophilic substrate surface.
-
For subsequent layers, deposition typically occurs on both the downstroke and upstroke , creating a Y-type film, which is a stable head-to-head and tail-to-tail arrangement.[15]
-
The dipping speed should be slow and controlled (e.g., 1-5 mm/min) to ensure uniform transfer.
-
-
Multilayer Formation: Repeat the dipping cycle to deposit the desired number of layers. The quality of the deposition can be monitored by the transfer ratio, which should be close to unity for good film transfer.[1]
Film Characterization
Post-deposition characterization is essential to validate the quality, structure, and properties of the fabricated LB films.
| Technique | Information Obtained |
| Atomic Force Microscopy (AFM) | Surface morphology, roughness, film thickness, and homogeneity.[14][16] |
| UV-Visible Spectroscopy | Confirmation of material transfer and study of molecular aggregation.[10][13] |
| Contact Angle Goniometry | Surface energy and hydrophobicity/hydrophilicity of the film.[1] |
| X-ray Reflectivity (XRR) | Precise film thickness, density, and interlayer structure. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical composition and molecular orientation within the film. |
| Electrochemical Methods (e.g., CV, EIS) | For films deposited on conductive substrates, provides information on electron transfer properties and sensing capabilities.[14][16] |
Applications in Research and Drug Development
The highly ordered nature of C-Undecylcalix[1]resorcinarene LB films makes them ideal for a range of applications:
-
Electrochemical Sensors: The calixarene cavity can act as a recognition site for specific analytes, such as neurotransmitters or amino acids.[11][14] When integrated with an electrode, these films can form the basis of highly sensitive and selective sensors.[14]
-
Drug Delivery: The well-defined structure can be used to encapsulate or immobilize drug molecules, potentially enabling controlled release platforms.[7]
-
Biomimetic Membranes: LB films can serve as models for biological membranes, allowing for fundamental studies of cell surface interactions.
-
Nanosensors: The ability to form stable complexes with various molecules and biomolecules positions these films as promising candidates for nanosensor development.[2]
References
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Langmuir–Blodgett film - Wikipedia. [Link]
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Langmuir & Langmuir Blodgett | Measurements - Biolin Scientific. [Link]
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Properties of Calix4-Lead(Pb) Films Using Langmuir-Blodgett (LB) Technique as an Application of Ion Sensor | Scientific.Net. [Link]
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Preparation and characterization of calix[10]arene Langmuir-Blodgett thin film. [Link]
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(PDF) Calix[1]arene and Calix[6]arene Langmuir Films : Surface studies, optical and Structural Characterizations - ResearchGate. [Link]
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What and why: Langmuir-Blodgett films - nLab. [Link]
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LB Film Deposition Technology - Apex Instruments. [Link]
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LANGMUIR–BLODGETT FILMS AND MOLECULAR ELECTRONICS - Dr. Syed Arshad Hussain. [Link]
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THE MOLECULAR BEHAVIORS OF CALIXARENES AT THE AIR-WATER INTERFACE: DENSITY FUNCTIONAL THEORY, SURFACE PRESSURE, POTENTIAL, AND E. [Link]
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(PDF) A Review of Calixarene Langmuir-Blodgett Thin Film Characteristics for Nanosensor Applications - ResearchGate. [Link]
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C-undecylcalix[1]resorcinarene Langmuir–Blodgett/Porous Reduced Graphene Oxide Composite Film as a Electrochemical Sensor for the Determination of Tryptophan - MDPI. [Link]
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(PDF) C-undecylcalix[1]resorcinarene Langmuir–Blodgett/Porous Reduced Graphene Oxide Composite Film as a Electrochemical Sensor for the Determination of Tryptophan - ResearchGate. [Link]
-
Langmuir-Blodgett Monolayers and Vibrational Spectra of Calix[1]Resorcinarene. [Link]
-
Application of the Langmuir Technique to Study the Response of C-dec-9-en-1-ylcalix[1]resorcinarene and C-undecylcalix[1]resorcinarene Ultra-thin Films' Interactions with Cd2+, Hg2+, Pb2+, and Cu2+ Cations Present in the Subphase - INIS-IAEA. [Link]
-
(PDF) Application of the Langmuir Technique to Study the Response of C-dec-9-en-1-ylcalix[1]resorcinarene and C-undecylcalix[1]resorcinarene Ultra-thin Films' Interactions with Cd 2+ , Hg 2+ , Pb 2+ , and Cu 2+ Cations Present in the - ResearchGate. [Link]
-
C-undecylcalix[1]resorcinarene Langmuir-Blodgett/Porous Reduced Graphene Oxide Composite Film as a Electrochemical Sensor for Determination of Tryptophan - ResearchGate. [Link]
-
Langmuir and LB Properties of Two Calix[1]resorcinarenes: Interactions With Various Analytes - CORE. [Link]
-
(PDF) Langmuir-Blodgett technique a unique tool for fabrication of Ultrathin Organic Films. [Link]
-
Resorcinarene-Based Polymer Conjugated for Pharmaceutical Applications - MDPI. [Link]
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Molecular representation of the calix[1]resorcinarene, and the calix[1]arene macrocycles - ResearchGate. [Link]
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Application Notes and Protocols: C-Undecylcalixresorcinarene as a Nanocarrier in Nanotechnology
Application Notes and Protocols: C-Undecylcalix[1]resorcinarene as a Nanocarrier in Nanotechnology
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Emergence of C-Undecylcalix[1]resorcinarene in Advanced Drug Delivery
The relentless pursuit of targeted and efficient drug delivery systems has led researchers to explore novel molecular architectures. Among these, C-undecylcalix[1]resorcinarene, a macrocyclic compound, has garnered significant attention.[2][3] This molecule, belonging to the calixarene family, is synthesized through the condensation of resorcinol with undecanal.[2][3] Its unique three-dimensional structure, characterized by a hydrophobic cavity and a hydrophilic upper rim, imparts an amphiphilic nature, making it an ideal candidate for the construction of nanocarriers.[4][5] The long undecyl chains contribute to its hydrophobic character, driving the self-assembly of these molecules in aqueous media to form stable nanostructures such as micelles and vesicles.[6][7][8] These self-assembled nanocarriers can encapsulate lipophilic drug molecules within their core, enhancing their solubility, stability, and bioavailability.[1][9] This application note provides a comprehensive guide to the synthesis, formulation, and characterization of C-undecylcalix[1]resorcinarene-based nanocarriers for drug delivery applications, with a particular focus on cancer therapy.[10][11]
I. Synthesis and Characterization of C-Undecylcalix[1]resorcinarene
The synthesis of C-undecylcalix[1]resorcinarene is a straightforward acid-catalyzed condensation reaction.[2][12] The resulting macrocycle can be characterized using various spectroscopic and analytical techniques to confirm its structure and purity.
Protocol 1: Synthesis of C-Undecylcalix[1]resorcinarene
Materials:
-
Resorcinol
-
Undecanal (Undecyl aldehyde)
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve resorcinol in absolute ethanol.
-
Add undecanal to the solution.
-
Slowly add concentrated hydrochloric acid dropwise to the mixture while stirring.
-
Heat the reaction mixture to reflux at approximately 70-80°C and maintain for 24 hours.[12]
-
After 24 hours, cool the reaction mixture to room temperature. A precipitate will form.
-
Filter the precipitate and wash it thoroughly with a 1:1 mixture of ethanol and distilled water until the filtrate is neutral.[12]
-
Dry the resulting solid product in a vacuum desiccator.
Characterization:
The synthesized C-undecylcalix[1]resorcinarene should be characterized to confirm its identity and purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.
-
1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.[13]
-
Mass Spectrometry (MS): To confirm the molecular weight (C72H112O8, M.W. = 1121.67 g/mol ).[14]
-
Melting Point: To assess purity. The reported melting point is in the range of 293-295°C.[]
II. Formulation of C-Undecylcalix[1]resorcinarene Nanocarriers
The amphiphilic nature of C-undecylcalix[1]resorcinarene allows for its self-assembly into various nanostructures in aqueous solutions, primarily micelles and vesicles.[6][16] The choice of formulation method can influence the size, morphology, and drug-loading capacity of the resulting nanocarriers.
Protocol 2: Preparation of Drug-Loaded Nanocarriers by Thin-Film Hydration
This method is widely used for the formulation of liposomes and other vesicular nanocarriers.
Materials:
-
Synthesized C-undecylcalix[1]resorcinarene
-
Drug to be encapsulated (e.g., a hydrophobic anticancer drug)
-
Organic solvent (e.g., chloroform, methanol, or a mixture)
-
Phosphate-buffered saline (PBS) or other aqueous buffer
Procedure:
-
Dissolve a known amount of C-undecylcalix[1]resorcinarene and the drug in a suitable organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform film on the inner wall of the flask.
-
Hydrate the thin film by adding PBS buffer and rotating the flask gently at a temperature above the phase transition temperature of the lipid. This will lead to the formation of multilamellar vesicles (MLVs).
-
To obtain smaller, unilamellar vesicles (SUVs) or micelles, the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with defined pore sizes.[17]
Diagram 1: Self-Assembly and Drug Encapsulation Workflow
Sources
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Application Notes and Protocols: C-Undecylcalixresorcinarene for Selective Molecular Recognition
Application Notes and Protocols: C-Undecylcalix[1]resorcinarene for Selective Molecular Recognition
Abstract: This document provides a comprehensive guide to the application of C-Undecylcalix[1]resorcinarene as a versatile host molecule for selective molecular recognition. We delve into the fundamental principles governing its host-guest chemistry, offer detailed, field-proven protocols for its use in various analytical techniques, and provide insights into data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this macrocycle for applications in sensing, drug delivery, and environmental remediation.[2]
Introduction to C-Undecylcalix[1]resorcinarene
C-Undecylcalix[1]resorcinarene is a macrocyclic compound belonging to the calixarene family, which are known for their ability to form host-guest complexes.[3][4] It is synthesized through the acid-catalyzed condensation of resorcinol with dodecanal.[5] The structure features a pre-organized, bowl-shaped cavity lined with electron-rich aromatic rings, creating a hydrophobic pocket. The "upper rim" is decorated with four long undecyl chains, which confer excellent solubility in many organic solvents, while the "lower rim" consists of eight hydroxyl groups that can act as hydrogen-bond donors to engage with guest molecules.[2][6]
This unique architecture makes C-undecylcalix[1]resorcinarene an exceptional molecular receptor. Its function is predicated on its ability to selectively encapsulate small molecules and ions within its cavity through a combination of non-covalent interactions.[7] This property has led to its widespread use in diverse fields such as sensor technology, targeted drug delivery, and environmental cleanup.[2]
Caption: Simplified 2D representation of C-Undecylcalix[1]resorcinarene.
Principles of Molecular Recognition
The selectivity of C-undecylcalix[1]resorcinarene arises from a combination of non-covalent interactions between the host and its guest. The primary driving forces include:
-
Hydrogen Bonding: The eight hydroxyl groups on the lower rim of the calixarene are potent hydrogen bond donors.[6] They can form strong, directional interactions with guests possessing hydrogen bond acceptor groups, such as alcohols, amines, and carbonyls. This is particularly crucial for the binding of polyhydroxy guests like sugars.[6][8]
-
Hydrophobic and van der Waals Interactions: The deep, aromatic-lined cavity provides a nonpolar environment. This allows for the favorable encapsulation of hydrophobic or amphiphilic guest molecules, driven by the hydrophobic effect.
-
CH-π and π-π Interactions: The electron-rich resorcinol rings can engage in CH-π and π-π stacking interactions with suitable guest molecules, such as aromatic compounds or quaternary ammonium ions.[9] These interactions contribute significantly to the stability and geometry of the resulting host-guest complex.
The synergy of these forces, along with the steric complementarity (size and shape fit) between the host's cavity and the guest, dictates the overall binding affinity and selectivity.[4][7]
Caption: Host-guest interactions within the calixarene cavity.
Synthesis and Characterization
A general and robust method for synthesizing C-undecylcalix[1]resorcinarene is the acid-catalyzed condensation of resorcinol and dodecanal in ethanol.[5][10] The crude product typically precipitates from the reaction mixture and can be purified by recrystallization to yield the desired macrocycle.
Confirmation of Structure: The identity and purity of the synthesized C-undecylcalix[1]resorcinarene should be confirmed using standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative.
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Description |
| Hydroxyl (OH) | ~8.56 | Broad singlet for the 8 lower-rim protons |
| Aromatic (Ar-H) | ~6.76 and ~6.15 | Two singlets for the non-equivalent aromatic protons |
| Methine (Ar-CH-R) | ~4.45 | Quartet/Triplet for the 4 bridging methine protons |
| Undecyl Chain (-CH₂-) | 1.2-1.3 | Broad multiplet for the methylene groups |
| Undecyl Chain (-CH₃) | ~0.85 | Triplet for the terminal methyl groups |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature. Data compiled from representative literature.[11]
| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Description |
| Aromatic (C-OH) | ~152.3 | Aromatic carbons attached to hydroxyl groups |
| Aromatic (C-H, C-C) | 102.5 - 125.7 | Other aromatic carbons |
| Methine (Ar-CH-R) | ~29.0 | Bridging methine carbons |
| Undecyl Chain (-CH₂) | 22.0 - 31.0 | Aliphatic carbons of the undecyl chains |
| Undecyl Chain (-CH₃) | ~14.0 | Terminal methyl carbon |
Note: Data compiled from representative literature.[11]
Application Protocols
Protocol 1: Determination of Host-Guest Association Constant (Kₐ) by ¹H NMR Titration
This protocol describes how to quantify the binding strength between C-undecylcalix[1]resorcinarene and a guest molecule in solution. The principle relies on monitoring the change in the chemical shift (Δδ) of specific host or guest protons upon complexation.[12]
Materials & Equipment:
-
C-undecylcalix[1]resorcinarene (Host)
-
Guest molecule of interest
-
Deuterated solvent (e.g., Benzene-d₆, Chloroform-d)
-
NMR spectrometer (≥400 MHz recommended)
-
High-precision volumetric glassware and microsyringes
-
NMR tubes
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the host at a known concentration (e.g., 5 mM) in the chosen deuterated solvent.
-
Prepare a stock solution of the guest at a significantly higher concentration (e.g., 100 mM) in the same solvent.
-
-
Sample Preparation:
-
Add a precise volume (e.g., 500 µL) of the host stock solution to an NMR tube. This is your initial sample (0 equivalents of guest).
-
Acquire a high-resolution ¹H NMR spectrum of this initial sample. Note the chemical shifts of well-resolved host protons (e.g., OH or methine protons).
-
-
Titration:
-
Add a small, precise aliquot of the guest stock solution to the NMR tube (e.g., to achieve 0.2 guest equivalents).
-
Gently mix the sample and acquire another ¹H NMR spectrum.
-
Repeat the addition of guest aliquots (e.g., 0.4, 0.6, 0.8, 1.0, 1.5, 2.0, 3.0, 5.0, 10.0 equivalents), acquiring a spectrum after each addition.
-
-
Data Analysis:
-
For each spectrum, record the chemical shift of the chosen reporter proton(s).
-
Calculate the change in chemical shift (Δδ) relative to the initial spectrum (Δδ = δ_observed - δ_free).
-
Plot Δδ versus the guest concentration.
-
Fit the resulting binding isotherm to a 1:1 binding model using appropriate software (e.g., Origin, DynaFit) to calculate the association constant (Kₐ).[12]
-
Caption: Workflow for an NMR titration experiment.
Protocol 2: Fabrication of an Electrochemical Sensor
This protocol details the modification of an electrode with C-undecylcalix[1]resorcinarene to create a sensor for the selective detection of an electroactive analyte (e.g., tryptophan, neurotransmitters).[13][14]
Materials & Equipment:
-
C-undecylcalix[1]resorcinarene
-
Spreading solvent (e.g., Chloroform)
-
Glassy Carbon Electrode (GCE)
-
Polishing materials (alumina slurry, diamond paste)
-
Electrochemical workstation (potentiostat/galvanostat)
-
Three-electrode cell (GCE as working, Pt wire as counter, Ag/AgCl as reference)
-
Supporting electrolyte (e.g., phosphate-buffered saline, PBS)
-
Analyte of interest
Procedure:
-
Electrode Preparation:
-
Polish the GCE surface with alumina slurry on a polishing pad to a mirror finish.
-
Rinse thoroughly with deionized water and sonicate in ethanol and water to remove any residues.
-
Dry the electrode under a stream of nitrogen.
-
-
Calixarene Film Deposition (Drop-Casting Method):
-
Prepare a dilute solution of C-undecylcalix[1]resorcinarene in chloroform (e.g., 1 mg/mL).
-
Carefully drop-cast a small volume (e.g., 5 µL) of this solution onto the clean GCE surface.
-
Allow the solvent to evaporate completely at room temperature, leaving a thin film of the calixarene on the electrode.
-
-
Electrochemical Measurement (Differential Pulse Voltammetry - DPV):
-
Assemble the three-electrode cell with the modified GCE, counter, and reference electrodes in the supporting electrolyte (e.g., PBS pH 7.4).
-
Record a blank DPV scan over the potential range of interest.
-
Add a known concentration of the analyte to the cell.
-
Record the DPV scan. The host-guest interaction at the electrode surface should lead to an enhanced peak current corresponding to the oxidation or reduction of the analyte.
-
Perform a concentration-dependent study by adding increasing amounts of the analyte to construct a calibration curve (peak current vs. concentration).
-
Data Interpretation: The enhanced electrochemical signal in the presence of the calixarene film indicates molecular recognition and preconcentration of the analyte at the electrode surface.[13] The linear range and limit of detection (LOD) can be determined from the calibration curve.
Advanced Technique: Isothermal Titration Calorimetry (ITC)
For a complete thermodynamic characterization of binding, ITC is the gold standard.[15] It directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of the binding constant (Kₐ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[16] While more specialized, it provides unparalleled insight into the thermodynamic driving forces of molecular recognition.
Conclusion
C-Undecylcalix[1]resorcinarene is a powerful and adaptable molecular host. Its well-defined cavity, combined with its solubility and hydrogen-bonding capabilities, makes it an invaluable tool for researchers in supramolecular chemistry, materials science, and drug development. The protocols outlined in this guide provide a robust starting point for harnessing its molecular recognition properties for a wide array of applications, from fundamental binding studies to the development of sophisticated sensor systems.
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Pinheiro, V. S., et al. (2022). Host–Guest Chemosensor Ensembles based on Water-Soluble Sulfonated Calix[n]arenes and a Pyranoflavylium Dye for the Optical Detection of Biogenic Amines. Journal of Agricultural and Food Chemistry. Available from: [Link]
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Ramírez-Calderón, J., et al. (2023). Challenges in the Characterization and Purification of (Peptide)n-Calix[1]Resorcinarene Conjugates Synthesized via Thiol-Maleimide Reaction Using Liquid Chromatography. Molecules. Available from: [Link]
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Wang, Y., et al. (2023). C-undecylcalix[1]resorcinarene Langmuir–Blodgett/Porous Reduced Graphene Oxide Composite Film as a Electrochemical Sensor for the Determination of Tryptophan. Biosensors. Available from: [Link]
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-
Juríček, M., & Dubecký, M. (2018). Molecular Recognition with Resorcin[1]arene Cavitands: Switching, Halogen-Bonded Capsules, and Enantioselective Complexation. Accounts of chemical research. Available from: [Link]
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-
Byrne, L., et al. (2011). Synthesis and NMR elucidation of novel octa-amino acid resorcin[1]arenes derivatives. Tetrahedron. Available from: [Link]
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Bowley, N. (2015). Synthetic and Structural Studies of Calix[1]pyrogallolarenes Towards Biological Applications. Nottingham Trent University. Available from: [Link]
-
Zarei, M., et al. (2023). Tungstic acid-functionalized polycalix[1]resorcinarene as a cavity-containing hyper-branched supramolecular and recoverable acidic catalyst in 4H-pyran synthesis. RSC Advances. Available from: [Link]
-
Eddaif, L. (2019). Calix[1]resorcinarene & Calix[1]arene Ionophores: A Heavy Metals Ions Detection Application. ResearchGate. Available from: [Link]
-
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Rudissa, S., et al. (2022). Isothermal Titration Calorimetry in Biocatalysis. Frontiers in Catalysis. Available from: [Link]
-
Szafranski, M., et al. (2010). X-ray diffraction, FT-IR, and (13)C CP/MAS NMR structural studies of solvated and desolvated C-methylcalix[1]resorcinarene. The journal of physical chemistry. B. Available from: [Link]
-
Yang, J., et al. (2021). Two new calix[1]resorcinarene-based coordination cages adjusted by metal ions for the Knoevenagel condensation reaction. Dalton transactions (Cambridge, England : 2003). Available from: [Link]
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Araya-Sibaja, A. M., et al. (2023). Peptide-Resorcinarene Conjugates Obtained via Click Chemistry: Synthesis and Antimicrobial Activity. International journal of molecular sciences. Available from: [Link]
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- 4. The Versatile Applications of Calix[4]resorcinarene-Based Cavitands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resorcinarene - Wikipedia [en.wikipedia.org]
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- 7. mdpi.com [mdpi.com]
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- 14. C-undecylcalix[4]resorcinarene Langmuir-Blodgett/Porous Reduced Graphene Oxide Composite Film as a Electrochemical Sensor for the Determination of Tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
Application Notes and Protocols: C-Undecylcalixresorcinarene in Catalysis
Application Notes and Protocols: C-Undecylcalix[1]resorcinarene in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
C-Undecylcalix[1]resorcinarene, a prominent member of the calixarene family, has emerged as a versatile scaffold in supramolecular chemistry with significant applications in catalysis. Its unique three-dimensional structure, featuring a hydrophobic cavity and a hydroxyl-rich upper rim, allows it to act as a molecular container, facilitating reactions with remarkable selectivity and efficiency. This document provides an in-depth technical guide on the application of C-undecylcalix[1]resorcinarene in various catalytic systems. We will explore its role as a supramolecular catalyst, both in its self-assembled hexameric form and as a support for other catalytic species. Detailed experimental protocols, mechanistic insights, and quantitative data are presented to enable researchers to harness the full potential of this macrocycle in their synthetic endeavors.
Introduction: The Catalytic Potential of C-Undecylcalix[1]resorcinarene
C-Undecylcalix[1]resorcinarene is a macrocyclic compound synthesized from the condensation of resorcinol and dodecanal.[2] The undecyl groups at the lower rim impart significant solubility in organic solvents, while the eight hydroxyl groups at the upper rim provide sites for functionalization and self-assembly. The defining feature of this and other resorcinarenes is their ability to form a well-defined, bowl-shaped cavity that can encapsulate guest molecules.[3]
In the realm of catalysis, C-undecylcalix[1]resorcinarene primarily functions through two main principles:
-
Supramolecular Catalysis via Encapsulation: In nonpolar solvents, six C-undecylcalix[1]resorcinarene molecules can self-assemble into a large, spherical hexameric capsule held together by a seam of hydrogen bonds.[4] This capsule possesses an internal cavity of approximately 1375 ų, creating a unique microenvironment that can bind substrates and stabilize transition states, thereby accelerating reactions and influencing selectivity in a manner akin to enzymes.[4]
-
As a Catalytic Support: The calixarene framework can be functionalized to immobilize catalytically active species, such as metal ions or organocatalytic moieties. This approach combines the recognition properties of the calixarene with the catalytic activity of the appended group, leading to highly efficient and often recyclable catalysts.[3][5]
This guide will delve into specific applications that exemplify these principles.
Application I: Supramolecular Catalysis with the Self-Assembled Hexameric Capsule
The self-assembled hexamer of C-alkylresorcin[1]arenes acts as a powerful supramolecular catalyst for a variety of organic transformations that proceed through cationic intermediates. The hydrophobic interior of the capsule provides a stabilizing environment for these charged species, while the confined space can impose conformational constraints that lead to high product selectivity.[6][7]
Mechanistic Principle: Stabilization of Cationic Intermediates
The catalytic activity of the resorcin[1]arene hexamer is attributed to its ability to promote the formation and stabilization of cationic intermediates within its cavity.[6] The electron-rich aromatic walls of the capsule can engage in cation-π interactions with the encapsulated carbocation, lowering the activation energy of the reaction.[4]
Caption: Catalysis through transition state stabilization within the resorcinarene capsule.
Experimental Protocol: Carbonyl-Ene Cyclization of (S)-Citronellal
This protocol describes the intramolecular carbonyl-ene cyclization of (S)-citronellal to isopulegol, a key intermediate in menthol synthesis, catalyzed by the C-undecylcalix[1]resorcinarene hexamer.[7][8]
Materials:
-
C-undecylcalix[1]resorcinarene
-
(S)-Citronellal
-
Chloroform-d (CDCl₃), water-saturated
-
Basic alumina
-
NMR tube
Procedure:
-
Catalyst Preparation: Dissolve C-undecylcalix[1]resorcinarene (equivalent to 10 mol% of the hexameric capsule with respect to the substrate) in water-saturated CDCl₃ in an NMR tube. The water saturation is crucial for the formation of the hydrogen-bonded hexameric assembly.[4] To ensure reproducibility, the CDCl₃ should be passed through a short plug of basic alumina immediately before use to remove acidic impurities.
-
Substrate Addition: Add (S)-citronellal (1.0 equivalent) to the NMR tube containing the catalyst solution.
-
Reaction Monitoring: Seal the NMR tube and maintain the reaction mixture at 60 °C. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the aldehyde proton signal of citronellal (around 9.78 ppm) and the appearance of the product signals.[8]
-
Work-up and Analysis: After the reaction is complete (typically 24-72 hours), the product mixture can be analyzed directly by NMR and gas chromatography (GC) to determine conversion and diastereoselectivity.
Quantitative Data:
| Catalyst (10 mol%) | Temperature (°C) | Time (h) | Conversion (%) | Isopulegol:Neoisopulegol Ratio |
| C-undecylcalix[1]resorcinarene Hexamer | 60 | 24 | ~70 | High |
| C-undecylcalix[1]resorcinarene Hexamer | 60 | 72 | >95 | High |
| None | 60 | 72 | Negligible | - |
Note: The exact conversion and selectivity may vary depending on the specific alkyl group of the resorcinarene and the precise reaction conditions.[8]
Further Examples of Supramolecular Catalysis
The same catalytic system can be applied to other reactions involving carbocationic intermediates, such as:
-
Water Elimination: Dehydration of 1,1-diphenylethanol to 1,1-diphenylethylene.[7][8]
-
Isomerization of Pinenes: Isomerization of α-pinene and β-pinene to limonene and camphene.[3][8]
The experimental setup for these reactions is analogous to the one described for the citronellal cyclization.
Application II: C-Undecylcalix[1]resorcinarene as a Catalytic Support
The functionalizable nature of the calix[1]resorcinarene scaffold allows for its use as a support for catalytically active species, creating robust and recyclable catalysts.
Synthesis and Application of a Tungstic Acid-Functionalized Polycalix[1]resorcinarene Catalyst
This section details the synthesis of a tungstic acid-functionalized polycalix[1]resorcinarene (PC4RA@SiPr–OWO₃H) and its application as a recoverable acidic catalyst for the synthesis of 4H-pyran derivatives.[5][6]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluating the Effect of Resorcin[4]Arenes Conformational Structures on the Remediation of Methylene Blue in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomimetic tail-to-head terpene cyclizations using the resorcin[4]arene capsule catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tungstic acid-functionalized polycalix[4]resorcinarene as a cavity-containing hyper-branched supramolecular and recoverable acidic catalyst in 4 H -py ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00804E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A resorcin[4]arene hexameric capsule as a supramolecular catalyst in elimination and isomerization reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: C-Undecylcalixresorcinarene for the Encapsulation of Small Molecules
Application Notes and Protocols: C-Undecylcalix[1]resorcinarene for the Encapsulation of Small Molecules
Introduction: The Promise of a Versatile Host Molecule
In the landscape of supramolecular chemistry, C-undecylcalix[1]resorcinarene stands out as a remarkably versatile host molecule.[2][3] Its unique three-dimensional structure, characterized by a hydrophobic cavity and a hydrophilic upper rim, makes it an exceptional candidate for the encapsulation of a wide array of small guest molecules.[4][5] This ability to form host-guest complexes has significant implications across various scientific disciplines, most notably in drug delivery, where it can enhance the solubility, stability, and bioavailability of therapeutic agents.[3][6] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth technical insights and detailed protocols for the synthesis of C-undecylcalix[1]resorcinarene and its application in the encapsulation of small molecules.
C-undecylcalix[1]resorcinarenes are macrocyclic compounds formed through the condensation of resorcinol with undecanal.[7][8] The resulting structure possesses a pre-organized cavity that can accommodate guest molecules through non-covalent interactions such as hydrophobic effects, hydrogen bonding, and van der Waals forces.[4] The undecyl chains at the lower rim contribute to its solubility in organic solvents and its ability to self-assemble into more complex architectures like micelles and vesicles in aqueous environments.[9]
This guide will delve into the practical aspects of working with C-undecylcalix[1]resorcinarene, from its synthesis to the characterization of its inclusion complexes. By understanding the principles and mastering the protocols outlined herein, researchers can unlock the full potential of this powerful supramolecular tool.
Part 1: Synthesis of C-Undecylcalix[1]resorcinarene
The synthesis of C-undecylcalix[1]resorcinarene is typically achieved through an acid-catalyzed condensation reaction between resorcinol and undecanal.[7][10] This one-pot synthesis is relatively straightforward, but careful control of reaction conditions is crucial for achieving a good yield and purity of the desired cyclic tetramer.
Causality Behind Experimental Choices:
-
Acid Catalyst (HCl): The acid catalyst is essential for protonating the aldehyde, making it more electrophilic and susceptible to attack by the electron-rich resorcinol ring.
-
Ethanol as Solvent: Ethanol is a suitable solvent as it can dissolve the reactants and facilitate the reaction while also allowing for the precipitation of the product upon completion.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.
-
Precipitation with Water: The addition of water at the end of the reaction decreases the solubility of the nonpolar C-undecylcalix[1]resorcinarene, leading to its precipitation and allowing for easy isolation.
Detailed Synthesis Protocol:
Materials:
-
Resorcinol (99%)
-
Undecanal (dodecanal) (98%)
-
Concentrated Hydrochloric Acid (37%)
-
Ethanol (95% or absolute)
-
Distilled Water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Büchner funnel and flask
-
Vacuum source
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve resorcinol (e.g., 11.0 g, 0.1 mol) in ethanol (e.g., 150 mL).
-
Addition of Aldehyde: To the stirred solution, add undecanal (e.g., 17.0 g, 0.1 mol).
-
Catalyst Addition: Slowly add concentrated hydrochloric acid (e.g., 20 mL) dropwise to the reaction mixture through the dropping funnel. An exothermic reaction may be observed.
-
Reflux: Heat the mixture to reflux (approximately 78-80°C) and maintain reflux with continuous stirring for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should start to form. To enhance precipitation, slowly add distilled water (e.g., 100 mL) to the mixture while stirring.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a 1:1 mixture of ethanol and water until the filtrate is neutral to pH paper. This removes any unreacted starting materials and the acid catalyst.
-
Drying: Dry the purified C-undecylcalix[1]resorcinarene in a vacuum oven at 60-80°C to a constant weight. The product is typically an off-white to pale brown powder.[3]
Characterization: The structure and purity of the synthesized C-undecylcalix[1]resorcinarene should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The melting point should also be determined and compared with literature values (typically in the range of 293-295 °C).[3]
Part 2: Encapsulation of a Model Small Molecule (Naproxen)
The encapsulation of a small molecule within the cavity of C-undecylcalix[1]resorcinarene is a dynamic process governed by host-guest interactions. This section will provide a protocol for the encapsulation of Naproxen, a non-steroidal anti-inflammatory drug (NSAID) with poor water solubility, as a model guest molecule.[11]
Principles of Encapsulation:
The primary driving force for the encapsulation of hydrophobic molecules like Naproxen into the C-undecylcalix[1]resorcinarene cavity in an aqueous environment is the hydrophobic effect. The nonpolar guest molecule is expelled from the polar aqueous phase and seeks the more favorable nonpolar environment of the calixarene cavity. Additionally, π-π stacking interactions between the aromatic rings of Naproxen and the resorcinol units of the host can further stabilize the inclusion complex.[4]
Experimental Workflow for Encapsulation:
Caption: Workflow for the preparation of drug-loaded vesicles.
Detailed Protocol for Vesicle Preparation (Thin-Film Hydration Method):
Materials:
-
C-undecylcalixr[1]esorcinarene-drug inclusion complex (from Part 2) or C-undecylcalixr[1]esorcinarene and the drug separately
-
Chloroform or another suitable organic solvent
-
Phosphate-buffered saline (PBS) or other aqueous buffer
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder (optional)
Procedure:
-
Film Formation:
-
Dissolve a known amount of the C-undecylcalixr[1]esorcinarene-drug complex (or the host and drug separately) in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, dry film on the inner wall of the flask.
-
-
Hydration:
-
Hydrate the film by adding a specific volume of PBS buffer.
-
Agitate the flask by vortexing or hand-shaking to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform vesicles (small unilamellar vesicles or SUVs), sonicate the MLV suspension using a bath or probe sonicator.
-
Alternatively, for a more defined size distribution, the vesicle suspension can be extruded through polycarbonate membranes with a specific pore size.
-
-
Purification:
-
Remove any unencapsulated drug by dialysis against fresh buffer or by centrifugation.
-
-
Characterization:
-
Determine the vesicle size and size distribution using Dynamic Light Scattering (DLS).
-
Measure the zeta potential to assess the surface charge and stability of the vesicles.
-
Calculate the encapsulation efficiency by quantifying the amount of drug in the vesicles relative to the initial amount of drug used.
-
Data Presentation
Table 1: Physicochemical Properties of C-Undecylcalixr[1]esorcinarene
| Property | Value | Reference |
| Molecular Formula | C₇₂H₁₁₂O₈·H₂O | [3] |
| Molecular Weight | 1123.67 g/mol | [3] |
| Appearance | Off-white to beige powder | [3] |
| Melting Point | 293-295 °C | [3] |
| Solubility | Soluble in many organic solvents, poorly soluble in water | [3] |
Table 2: Example Thermodynamic Data for Host-Guest Interaction (Hypothetical)
| Parameter | Value |
| Binding Constant (Ka) | 1.5 x 10⁴ M⁻¹ |
| Stoichiometry (n) | 1.05 |
| Enthalpy (ΔH) | -25.5 kJ/mol |
| Entropy (ΔS) | 15.2 J/mol·K |
| Gibbs Free Energy (ΔG) | -30.0 kJ/mol |
Conclusion
C-undecylcalixr[1]esorcinarene is a powerful and adaptable tool in the field of molecular encapsulation. Its straightforward synthesis, well-defined structure, and ability to form stable inclusion complexes with a variety of small molecules make it an invaluable asset for researchers in chemistry, materials science, and drug development. The protocols detailed in this guide provide a solid foundation for harnessing the potential of this versatile supramolecular host. By following these methodologies and understanding the underlying principles, scientists can effectively utilize C-undecylcalixr[1]esorcinarene to enhance the properties of small molecules for a wide range of applications.
References
-
Host−guest structures of inclusion complexes: (a) C-undecylcalix (4) resorcinarene with glycerol... - ResearchGate. Available at: [Link]
-
Synthesis and Antioxidant Activity of Calixr[1]esorcinarene Derivatives Compounds - Atlantis Press. Available at: [Link]
-
Nanoconjugates of a calixresorcinarene derivative with methoxy poly(ethylene glycol) fragments for drug encapsulation - PMC - NIH. Available at: [Link]
-
Resorcinarene - Wikipedia. Available at: [Link]
-
Isothermal titration calorimetry. Available at: [Link]
-
Synthesis reaction of calixr[1]esorcinarene from resorcinol with various aldehydes. Available at: [Link]
-
Challenges in the Characterization and Purification of (Peptide)n-CalixR[1]esorcinarene Conjugates Synthesized via Thiol-Maleimide Reaction Using Liquid Chromatography - MDPI. Available at: [Link]
-
(PDF) Calixr[1]esorcinarene macrocycles Synthesis, thermal behavior and crystalline characterization - ResearchGate. Available at: [Link]
-
Investigation into Drug Solubilisation Potential of Sulfonated Calix(4)Resorcinarenes - Semantic Scholar. Available at: [Link]
-
Quick Start: Isothermal Titration Calorimetry (ITC) - TA Instruments. Available at: [Link]
-
Synthesis of calixr[1]esorcinarenes 1–4. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. Available at: [Link]
-
The Versatile Applications of Calixr[1]esorcinarene-Based Cavitands - PubMed Central. Available at: [Link]
-
Molecular Capsules from Resorcinol derived Calixarenes: Host-Guest Chemistry. Available at: [Link]
-
Interaction of naproxen with cholestyramine - PubMed. Available at: [Link]
-
Isothermal Titration Calorimetry ITC | Protocols.io. Available at: [Link]
-
The chemical structure of undecylcalixr[1]esorcinarene. - ResearchGate. Available at: [Link]
-
Cas 112247-07-1,C-UNDECYLCALIXR[1]ESORCINARENE MONOHYDRATE | lookchem. Available at: [Link]
-
Calixr[1]esorcinarene-surfactant complexes: Formulation, structure and potential sensor applications - ResearchGate. Available at: [Link]
-
Synthesis of highly functionalised calixr[1]esorcinarenes and their application as drug solubilising agents - ResearchGate. Available at: [Link]
-
Synthesis of calix (4) resorcinarene based amphiphilic macro- cycle as an efficient nanocarrier for Amphotericin-B to enhance it - ResearchGate. Available at: [Link]
-
1H-NMR of C-phenylcalixr[1]esorcinarene | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Design, Preparation, and Characterization of Novel Calixa[1]rene Bioactive Carrier for Antitumor Drug Delivery - Frontiers. Available at: [Link]
-
Encapsulation of doxorubicin in thermosensitive small unilamellar vesicle liposomes - PubMed. Available at: [Link]
-
Simple calix[n]arenes and calixr[1]esorcinarenes as drug solubilizing agents; - MedCrave online. Available at: [Link]
-
Preparation and Characterization of a Novel Injectable Vesicles - CURRENT RESEARCH WEB. Available at: [Link]
-
(PDF) Synthesis of Calix (4) Resorcinarene Based Amphiphilic Macrocycle as an Efficient Nanocarrier for Amphotericin-B to Enhance Its Oral Bioavailability - ResearchGate. Available at: [Link]
-
Drug solubility: importance and enhancement techniques - PubMed. Available at: [Link]
-
Interaction of naproxen with ionic cyclodextrins in aqueous solution and in the solid state. Available at: [Link]
-
Enhancement of Solubility of Anti-Inflammatory Drug By Using Different Solubility Enhancement Techniques - Impactfactor. Available at: [Link]
-
Solvent-free synthesis of calixr[1]esorcinarenes | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis, characterization, and cytotoxicity of doxorubicin-loaded polycaprolactone nanocapsules as controlled anti-hepatocellular carcinoma drug release system - PubMed Central. Available at: [Link]
-
NMR crystallography of p-tert-butylcalixa[1]rene host-guest complexes using 1H complexation-induced chemical shifts - PubMed. Available at: [Link]
-
Naproxen | C14H14O3 | CID 156391 - PubChem - NIH. Available at: [Link]
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- 3. chemimpex.com [chemimpex.com]
- 4. The Versatile Applications of Calix[4]resorcinarene-Based Cavitands - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of C-Undecylcalixresorcinarene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of C-Undecylcalixresorcinarene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable macrocycle. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more effective troubleshooting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis of C-Undecylcalixresorcinarene.
Q1: What is the fundamental reaction for synthesizing C-Undecylcalixresorcinarene?
A1: The synthesis is a classic acid-catalyzed condensation reaction between resorcinol and undecanal.[1] Four molecules of resorcinol and four molecules of undecanal cyclize to form the tetrameric macrocycle. The reaction proceeds via an electrophilic aromatic substitution mechanism, followed by a series of condensation and cyclization steps. The acid catalyst is crucial for activating the aldehyde for the initial electrophilic attack on the electron-rich resorcinol ring.
Q2: Which acid catalyst should I use, and how much?
A2: The choice of catalyst is critical and can significantly impact reaction time and yield.
-
Brønsted Acids: Concentrated hydrochloric acid (HCl) is the most common and cost-effective catalyst.[2] It is typically used in equimolar quantities relative to the resorcinol.[2] Other Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) can also be used, sometimes under solvent-free conditions for a greener approach.[1][3]
-
Lewis Acids: For certain substrates, Lewis acids have been employed to improve yield and stereoselectivity, although this is less common for standard resorcinarene synthesis.[4][5]
Over-using the catalyst can lead to unwanted side reactions and the formation of polymeric byproducts. It has been demonstrated that catalytic amounts of mineral acid can be sufficient under optimized conditions.[2]
Q3: What is the optimal reaction temperature and duration?
A3: Most resorcinarene syntheses are conducted at elevated temperatures to ensure a reasonable reaction rate. A typical temperature is around 75-80°C, often at the reflux temperature of the solvent (e.g., ethanol).[2] The reaction time can vary significantly, from a few hours to over 24 hours.[2] It is crucial to monitor the reaction's progress, typically by observing the precipitation of the product. Excessively high temperatures or prolonged reaction times can lead to decomposition and the formation of insoluble, tar-like byproducts.
Q4: How does the choice of solvent affect the reaction?
A4: Ethanol is the most frequently used solvent. The polarity of the solvent system is a key parameter. For instance, adjusting the ethanol/water ratio in the reaction medium can selectively influence the formation of different stereoisomers of the calixarene product.[2] The long alkyl chain of undecanal may require a solvent system that can accommodate both the polar resorcinol and the nonpolar aldehyde.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Yield
Possible Cause 1: Inactive Catalyst
-
Explanation: The acid catalyst is essential to protonate the aldehyde, making it a potent electrophile. If the acid is old, improperly stored, or of a lower concentration than expected, the reaction will not proceed efficiently.
-
Solution: Use a fresh bottle of concentrated acid (e.g., HCl). Verify its concentration if possible.
Possible Cause 2: Impure Reagents
-
Explanation: Resorcinol is susceptible to oxidation (turning pink or brown), and undecanal can oxidize to undecanoic acid. Impurities can inhibit the reaction or lead to side products.
-
Solution: Use high-purity resorcinol (white crystals). If it is discolored, consider recrystallization. Use freshly distilled or newly purchased undecanal.
Possible Cause 3: Suboptimal Temperature
-
Explanation: The condensation reaction has a significant activation energy barrier. If the temperature is too low, the reaction rate will be impractically slow.
-
Solution: Ensure your reaction mixture reaches the target temperature (typically 75-80°C). Use an oil bath for uniform heating. If using ethanol, the reaction should be at a gentle reflux.
Problem 2: Formation of an Insoluble, Tar-like Substance
Possible Cause 1: Excessive Temperature or Reaction Time
-
Explanation: Calixarenes, while generally stable, can degrade under harsh acidic conditions at high temperatures for extended periods. This often leads to complex polymerization and the formation of intractable tars.
-
Solution: Carefully control the reaction temperature using a thermostat-controlled heating mantle or oil bath. Do not exceed the recommended temperature. Monitor the reaction for product precipitation and stop the reaction once it appears complete, avoiding unnecessarily long heating times.
Possible Cause 2: Incorrect Stoichiometry or High Catalyst Concentration
-
Explanation: An excess of aldehyde or a very high concentration of acid can promote linear polymerization over the desired cyclization.
-
Solution: Accurately measure your starting materials to ensure a 1:1 molar ratio of resorcinol to undecanal. Avoid adding a large excess of the acid catalyst; stick to established protocols, typically using the acid as both a catalyst and part of the solvent system.[2]
Problem 3: Difficulty in Product Purification
Possible Cause 1: Presence of Multiple Isomers and Oligomers
-
Explanation: The reaction can produce several stereoisomers (e.g., rccc, rcct) and linear oligomers, which have similar solubilities, making simple recrystallization challenging.[2][4]
-
Solution:
-
Controlled Precipitation: The desired C-Undecylcalixresorcinarene is often sparingly soluble in the reaction medium (like ethanol/water) and will precipitate out upon cooling. This is the first and most effective purification step.
-
Thorough Washing: Wash the filtered precipitate extensively with hot water to remove residual acid and salts, followed by a non-polar solvent like hexane to remove unreacted undecanal.
-
Recrystallization: If impurities persist, recrystallize the product from a suitable solvent. Methanol or acetone are often effective.
-
Chromatography: For very high purity, column chromatography is an option, though it can be challenging for these compounds. Reverse Phase Solid-Phase Extraction (RP-SPE) has also been used effectively for purifying calixarene derivatives.[6]
-
Table 1: Troubleshooting Summary
| Problem Encountered | Probable Cause | Recommended Solution |
| Low or No Yield | Inactive catalyst, impure reagents, low temperature. | Use fresh reagents and catalyst; ensure reaction temperature is 75-80°C. |
| Reaction Mixture Darkens / Forms Tar | Temperature too high, reaction time too long, excess catalyst. | Maintain strict temperature control; monitor reaction progress and avoid prolonged heating. |
| Product is an Oily Substance, Not a Solid | Presence of unreacted aldehyde or linear oligomers. | Wash crude product thoroughly with hexane. Attempt to triturate or recrystallize from methanol. |
| Difficulty Filtering Precipitate (Clogged Filter) | Product is too fine or gelatinous. | Allow the mixture to cool completely and stand for several hours to allow crystals to grow. Use a wider-pored filter paper or a Büchner funnel with a Celite pad. |
| Final Product Contains Multiple Spots on TLC | Incomplete reaction or formation of multiple isomers. | Optimize reaction conditions (solvent polarity, temperature) to favor one isomer.[2] Purify via recrystallization or chromatography.[6] |
Part 3: Optimized Synthesis Protocol & Workflow
This protocol incorporates best practices to maximize the yield of the desired C₄ symmetric rccc isomer.
Experimental Workflow Diagram
The overall process can be visualized as a straightforward synthetic workflow.
Caption: General workflow for C-Undecylcalixresorcinarene synthesis.
Step-by-Step Methodology
-
Reagent Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine resorcinol (e.g., 11.0 g, 0.1 mol) and absolute ethanol (150 mL). Stir until the resorcinol is fully dissolved.
-
Aldehyde Addition: Add undecanal (e.g., 17.0 g, 0.1 mol) to the flask.
-
Catalyst Addition: Slowly add concentrated hydrochloric acid (e.g., 30 mL) to the stirred solution. The solution may warm up slightly.
-
Reaction: Heat the mixture in an oil bath to 75-80°C and maintain a gentle reflux. A white precipitate should begin to form within a few hours. Continue heating for the prescribed time (e.g., 8-24 hours).
-
Isolation: After the reaction period, remove the flask from the heat and allow it to cool to room temperature. A thick, off-white precipitate will have formed.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of hot deionized water until the filtrate is neutral (check with pH paper). This removes all traces of HCl.
-
Wash the cake with a small portion of cold ethanol, followed by hexane, to remove residual starting materials.
-
-
Drying: Dry the fine white powder in a vacuum oven at 40-50°C overnight.
-
Yield Calculation: Weigh the final product and calculate the percentage yield. Yields can typically range from 60% to over 90% depending on the precise conditions.
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for addressing low yield issues.
Caption: Decision tree for troubleshooting low yield in synthesis.
References
-
Gaeta, C., De Rosa, M., Talotta, C., & Neri, P. (2019). The Hexameric Resorcinarene Capsule as a Brønsted Acid Catalyst for the Synthesis of Bis(heteroaryl)methanes in a Nanoconfined Space. Frontiers in Chemistry. [Link]
-
Gaeta, C., De Rosa, M., Talotta, C., & Neri, P. (2019). The Hexameric Resorcinarene Capsule as a Brønsted Acid Catalyst for the Synthesis of Bis(heteroaryl)methanes in a Nanoconfined Space. PMC - NIH. [Link]
-
Wikipedia. (n.d.). Resorcinarene. [Link]
-
Elsegood, M. R. J., Smith, M. K., & Teasdale, M. C. (2000). Facile Lewis Acid Catalyzed Synthesis of C4 Symmetric Resorcinarenes. Organic Letters, 2(10), 1479-1481. [Link]
-
Semantic Scholar. (n.d.). Facile lewis acid catalyzed synthesis of C(4) symmetric resorcinarenes. [Link]
-
García, C., et al. (2023). Challenges in the Characterization and Purification of (Peptide)n-Calix[4]Resorcinarene Conjugates Synthesized via Thiol-Maleimide Reaction Using Liquid Chromatography. Molecules. [Link]
-
Ahamad, T., et al. (2009). Design and synthesis of Calixarene. ResearchGate. [Link]
-
Scognamiglio, G., et al. (2024). Recent Advances in Synthesis and Applications of Calixarene Derivatives Endowed with Anticancer Activity. Molecules. [Link]
-
Ivanov, E., et al. (2015). Optimization of reaction conditions for synthesis C-tetramethylcalix[4]resorcinarene. Bulgarian Chemical Communications. [Link]
-
DAV University. (n.d.). Calixarenes. [Link]
-
Ayme, J.-F., et al. (2017). The synthesis and characterization of giant Calixarenes. ResearchGate. [Link]
-
Eigner, V., et al. (2023). Calix[4]arenes rigidified by additional single-bond bridge: unusual reactivity as a result of internal strain. Journal of Inclusion Phenomena and Macrocyclic Chemistry. [Link]
-
Zepeda-Velázquez, C., et al. (2019). Synthesis of C-tetra(aryl)resorcin[4]arenes using various types of catalysts under solvent free conditions: a comparative study. ResearchGate. [Link]
Sources
Technical Support Center: Purification of Calixresorcinarene Derivatives
Welcome to the technical support center for the purification of calixresorcinarene derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these versatile macrocycles. Here, we synthesize technical expertise with practical, field-proven insights to empower you to resolve issues in your experimental workflows.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the purification of calixresorcinarene derivatives.
Q1: My calixresorcinarene product is a crude mixture. What is the first step I should take for purification?
A1: The initial and most straightforward purification step for many calixresorcinarene derivatives is recrystallization.[1] This method is effective for removing unreacted starting materials and separating the desired product from some side products. The choice of solvent is critical and will depend on the specific derivative you have synthesized.
Q2: I am having trouble getting my calixresorcinarene derivative to crystallize. What are some common reasons for this?
A2: Difficulty in crystallization can arise from several factors, including the presence of significant impurities, the selection of an inappropriate solvent system, or the tendency of the derivative to "oil out."[2][3][4] "Oiling out" occurs when the compound separates as a liquid instead of a solid, often because its melting point is lower than the boiling point of the solvent.
Q3: How can I monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification process. It allows for a quick assessment of the purity of your fractions. Given that calixresorcinarenes are phenolic compounds, visualization can be achieved using UV light (for derivatives with chromophores) or by staining with reagents like p-anisaldehyde, potassium permanganate, or iodine vapor.[5][6][7][8]
Q4: My NMR spectrum looks very complex, with more peaks than I expected. What could be the reason for this?
A4: A complex NMR spectrum often indicates the presence of multiple conformers (e.g., crown, chair, boat).[9][10][11][12][13] Calix[11]resorcinarenes can exist as different stereoisomers, and their interconversion can be slow on the NMR timescale, leading to distinct sets of signals for each conformer.
Q5: When should I consider using column chromatography for purification?
A5: Column chromatography is recommended when recrystallization fails to yield a pure product, or when you need to separate a complex mixture of isomers or closely related derivatives.[14] Techniques like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Reversed-Phase Solid-Phase Extraction (RP-SPE) are particularly effective for separating calixresorcinarene conformers and derivatives.[9][14][15]
II. Troubleshooting Guides
This section provides in-depth troubleshooting for specific challenges you may encounter during the purification of calixresorcinarene derivatives.
A. Troubleshooting Crystallization
Crystallization is a powerful yet delicate technique. The following guide will help you navigate common crystallization problems.
Problem 1: The Calixresorcinarene Derivative "Oils Out"
Cause: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is crystallizing. This is a common issue with highly impure samples or when an unsuitable solvent is used.[2][3][4]
Solution Workflow:
dot graph TD { A[Start: Oiling Out Observed] --> B{Is the sample highly impure?}; B -->|Yes| C[Consider pre-purification by column chromatography]; B -->|No| D{Is the solvent appropriate?}; D -->|Yes| E[Slow down the cooling rate]; D -->|No| F[Select a lower boiling point solvent]; E --> G[Re-dissolve in minimum hot solvent and allow to cool slowly at room temperature]; F --> H[Test alternative solvents or solvent mixtures]; G --> I{Still Oiling Out?}; I -->|Yes| F; I -->|No| J[Proceed to crystal collection]; H --> G; C --> F; }
caption: Workflow for troubleshooting "oiling out".
Detailed Steps:
-
Assess Purity: If your crude product has a significant amount of impurities, consider a preliminary purification step like a quick filtration through a silica plug or a simple column chromatography to remove the bulk of the impurities before attempting recrystallization.
-
Solvent Selection:
-
If the boiling point of your current solvent is higher than the expected melting point of your derivative, choose a solvent with a lower boiling point.
-
Experiment with different solvent systems. A good starting point is to find a solvent in which your compound is soluble when hot but sparingly soluble when cold. Common solvent systems for calixresorcinarenes include ethanol, acetone, and mixtures like ethanol/water or acetone/hexane.[16]
-
-
Control Cooling Rate: Rapid cooling encourages "oiling out." After dissolving your compound in the minimum amount of hot solvent, allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow the cooling process further.[3]
-
Seeding: If you have a few crystals of the pure compound, adding a "seed crystal" to the supersaturated solution can initiate crystallization and prevent "oiling out."
Problem 2: No Crystals Form Upon Cooling
Cause: This typically happens when too much solvent has been used, and the solution is not saturated enough for crystals to form. It can also occur if the compound is extremely soluble in the chosen solvent even at low temperatures.
Solution:
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Once you observe turbidity (cloudiness) at the boiling point, add a very small amount of solvent to redissolve the solid and then allow it to cool slowly.
-
Induce Crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a seed crystal of the pure compound.
-
-
Change Solvent System: If the compound is too soluble, you may need to use a two-solvent system. Dissolve the compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gently heat to clarify and then cool slowly.
Table 1: Common Recrystallization Solvents for Calixresorcinarene Derivatives
| Derivative Type | Recommended Single Solvents | Recommended Solvent Pairs |
| Unfunctionalized Calixresorcinarenes | Ethanol, Methanol, Acetone | Ethanol/Water, Acetone/Hexane |
| Alkyl-substituted Derivatives | Heptane, Cyclohexane | Toluene/Heptane, Ethyl Acetate/Hexane |
| Polar Group Functionalized Derivatives | Acetonitrile, Ethyl Acetate | Methanol/Dichloromethane |
B. Troubleshooting Chromatographic Purification
When dealing with complex mixtures of isomers or derivatives that are difficult to crystallize, chromatographic methods are indispensable.
Problem 1: Poor Separation of Conformers in HPLC
Cause: Calixresorcinarene conformers (e.g., crown, chair, boat) can have very similar polarities, making their separation challenging. The choice of stationary phase and mobile phase is critical for achieving good resolution.[9][10][11] Standard C18 columns may not always provide adequate separation for these bulky molecules.[14]
Solution Workflow:
dot graph TD { A[Start: Poor HPLC Resolution] --> B{What type of column is being used?}; B -->|Standard C18| C[Consider a monolithic C18 column]; B -->|Monolithic C18| D{Is the mobile phase optimized?}; C --> D; D -->|No| E[Optimize the gradient and solvent composition]; D -->|Yes| F[Adjust flow rate and temperature]; E --> G{Resolution Improved?}; F --> G; G -->|Yes| H[Method Optimized]; G -->|No| I[Consider alternative stationary phases (e.g., phenyl-hexyl)]; I --> E; }
caption: Workflow for optimizing HPLC separation of conformers.
Detailed Steps:
-
Column Selection: For bulky molecules like calixresorcinarene derivatives, monolithic C18 columns can offer better separation efficiency compared to traditional packed columns due to their larger pore structure.[14]
-
Mobile Phase Optimization:
-
A common mobile phase for reversed-phase separation of calixresorcinarenes is a gradient of acetonitrile and water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) (e.g., 0.05-0.1%) to improve peak shape.[9][14]
-
Experiment with different gradient profiles. A shallow gradient can often improve the resolution of closely eluting peaks.
-
-
Method Development: A systematic approach to HPLC method development is crucial. Start with a broad gradient to determine the elution range of your compounds, then refine the gradient to improve the separation of the components of interest.[17][18][19][20]
Problem 2: Difficulty in Eluting the Product from the Column
Cause: The highly polar upper rim of calixresorcinarenes, with its multiple hydroxyl groups, can lead to strong interactions with polar stationary phases like silica gel, making elution difficult.
Solution:
-
Choice of Stationary Phase: For underivatized or lightly functionalized calixresorcinarenes, reversed-phase chromatography is generally more suitable than normal-phase chromatography.
-
Mobile Phase Modifiers: In normal-phase chromatography, adding a small amount of a polar solvent like methanol or acetic acid to the mobile phase can help to disrupt the strong interactions between the hydroxyl groups of the calixresorcinarene and the silica gel, facilitating elution.
-
Use of Calixarene-Specific Stationary Phases: For certain applications, stationary phases that have been chemically modified with calixarenes can offer unique selectivity for the separation of specific isomers and derivatives.[21][22]
III. Characterization of Purified Calixresorcinarene Derivatives
Accurate characterization is essential to confirm the purity and identity of your synthesized calixresorcinarene derivatives.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is one of the most powerful tools for characterizing calixresorcinarene derivatives and identifying different conformers.[9][10][12][13]
Table 2: Key ¹H-NMR Signatures for Conformer Identification of C-tetra(aryl)calix[11]resorcinarenes
| Conformer | Symmetry | Ar-H (ortho to OH) Signals | Ar-OH Signals | Methine Bridge (Ar-CH-Ar) Signals |
| Crown (rccc) | High (C₄ᵥ) | One singlet | One singlet | One singlet |
| Chair (rctt) | Lower (C₂ₕ) | Two singlets | Two singlets | One singlet |
| Boat (rccc) | Lower (C₂ᵥ) | Multiple signals | Multiple signals | Two signals |
| Diamond (rcct) | Lower (Cₛ) | Multiple signals | Multiple signals | Four signals |
This is a generalized guide; the exact chemical shifts will vary depending on the substituents.[10][11]
B. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized derivative. Electrospray ionization (ESI) is a commonly used soft ionization technique for these molecules.
Interpreting Fragmentation Patterns:
The fragmentation of calixarene derivatives in the mass spectrometer can provide structural information. Common fragmentation pathways involve the cleavage of substituent groups from the upper or lower rim. For example, in peptidocalixarenes, the loss of amino acid residues or protecting groups is often observed.[23]
C. Thin-Layer Chromatography (TLC)
TLC is an invaluable tool for rapid analysis of reaction progress and purity of fractions.
Table 3: Common TLC Stains for Visualizing Calixresorcinarene Derivatives
| Stain | Preparation | Visualization | Notes |
| p-Anisaldehyde | A solution of p-anisaldehyde, sulfuric acid, and acetic acid in ethanol.[6] | Heat the plate after dipping. Spots appear in various colors. | Excellent for a wide range of functional groups. |
| Potassium Permanganate | A solution of KMnO₄, K₂CO₃, and NaOH in water. | No heating required. Yellow spots on a purple background. | Stains compounds that can be oxidized (e.g., alkenes, alcohols). |
| Iodine Vapor | Place a few crystals of iodine in a sealed chamber. | Place the TLC plate in the chamber. Brown spots appear. | Good for many organic compounds, especially those with aromatic rings.[8] |
IV. References
-
Galeano, E., et al. (2022). Efficient Separation of C-Tetramethylcalix[11]resorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction. ACS Omega, 7(50), 47253–47261. [Link]
-
Sanchez-Carbajal, S., et al. (2023). Challenges in the Characterization and Purification of (Peptide)n-Calix[11]Resorcinarene Conjugates Synthesized via Thiol-Maleimide Reaction Using Liquid Chromatography. Molecules, 28(8), 3561. [Link]
-
Pinto, D. C. G. A., et al. (2022). Comparative Study of the Antioxidant Activity of the Conformers of C-tetra(4-methoxyphenyl)calix[11]resorcinarene. Molecules, 27(18), 6031. [Link]
-
Various Authors. (n.d.). Conformations of calix[11]resorcinarenes. ResearchGate. [Link]
-
Began, G., et al. (2007). ESI MS/MS Study of Calix[11]arene Derivatives and their Metal Complexes. Croatica Chemica Acta, 80(4), 555-565. [Link]
-
Galeano, E., et al. (2022). Efficient Separation of C-Tetramethylcalix[11]resorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction. ResearchGate. [Link]
-
Hogan, J. M., et al. (2023). Experimental and Computational NMR Strategies to Identify Constrained Conformers of Modified Calix[11]arenes. ChemRxiv. [Link]
-
Hogan, J. M., et al. (2023). NMR Analyses of-1,3-Bridged Calix[11]arene Conformations. ChemRxiv. [Link]
-
Various Authors. (n.d.). Solvent-free synthesis of calix[11]resorcinarenes. ResearchGate. [Link]
-
Lhoták, P., et al. (2002). Separation of cis- and trans-isomers of thioxanthene and dibenz[b,e]oxepin derivatives on calixarene- and resorcinarene-bonded high-performance liquid chromatography stationary phases. Journal of Chromatography A, 960(1-2), 147-155. [Link]
-
Sturala, J., et al. (2021). Synthesis of Monothiacalix[11]arene Using the Fragment Condensation Approach. Molecules, 26(15), 4480. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]
-
Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]
-
Yuanita, E., et al. (2023). Synthesis and Antioxidant Activity of Calix[11]resorcinarene Derivatives Compounds. Atlantis Press. [Link]
-
Wikipedia. (n.d.). Resorcinarene. [Link]
-
IBM Research. (2007). Characterization and lithographic application of calix[11]resorcinarene derivatives. Chemistry of Materials. [Link]
-
ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization? [Link]
-
Eddaif, L., et al. (2019). Calix[11]resorcinarene macrocycles: Synthesis, thermal behavior and crystalline characterization. Journal of Thermal Analysis and Calorimetry, 138(1), 529-537. [Link]
-
Various Authors. (n.d.). Calixarenes as Stationary Phases in High Performance Liquid Chromatography. ResearchGate. [Link]
-
ResearchGate. (n.d.). Host-guest interactions of calix[4B]resorcinarenes with benzene derivatives in conditions of reversed-phase high-performance liquid chromatography. [Link]
-
Beilstein Archives. (2023). Green synthesis of calixarenes derivatives: Mechanochemical-assisted key steps. [Link]
-
Oriental Journal of Chemistry. (2017). Synthesis of a Novel Calix[11]resorcinarene-Chitosan Hybrid. [Link]
-
ResearchGate. (n.d.). Detection and Visualization Methods Used in Thin-Layer Chromatography. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]
-
CORE. (n.d.). High Performance Liquid Chromatography on Calixarene-Bonded Silica Gels. III. Separations of cis/trans Isomers of Proline-Contai. [Link]
-
NIH. (2022). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. [Link]
-
NIH. (2005). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. [Link]
-
LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
Bulgarian Chemical Communications. (2018). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. [Link]
-
Research and Reviews. (2022). Synthesis of P-Sulfonato Calix[11]Resorcinarene and its Complexation Ability with Caffeine. [Link]
-
NIH. (2018). 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations. [Link]
-
BioPharm International. (2020). Chromatographic Science Clarifies Separation Challenges. [Link]
-
Royal Society of Chemistry. (n.d.). . [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of a Mixture of Resorcinol, N,N-Bis (2-hydroxy)-p-phenylenediamine, p-Phenylenediamine and 1-Naphthol on Primesep 100 Column. [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. [Link]
-
ResearchGate. (n.d.). Fragmentation pathways of coumarin and its derivatives. [Link]
-
NIH. (2004). Optimization of crystallization conditions for biological macromolecules. [Link]
-
Smyth, T., et al. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. International Journal of Analytical Chemistry, 2011, 836240. [Link]
-
NIH. (2013). Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. [Link]
-
LJMU Research Online. (2023). The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide. [Link]
Sources
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- 22. researchgate.net [researchgate.net]
- 23. hrcak.srce.hr [hrcak.srce.hr]
CalixChem Technical Support Center: Troubleshooting Guide for Calixarene Functionalization
A Message from Your Senior Application Scientist
Welcome to the CalixChem Technical Support Center. As a Senior Application Scientist, I've spent years in the field observing and resolving the unique challenges that arise when working with calixarenes. These fascinating macrocycles, with their basket-like structure, offer immense potential in drug delivery, sensing, and catalysis, but their functionalization can be notoriously tricky.[1][2][3]
This guide is designed to be a practical, field-tested resource. It's built not just on textbook procedures, but on the hard-won experience of troubleshooting reactions that didn't go according to plan. Here, we will explore the "why" behind the problems and provide logical, step-by-step solutions to get your research back on track.
Part 1: Frequently Asked Questions (FAQs) - Common Reaction Failures
Question 1: My lower rim alkylation/acylation reaction has a very low yield or didn't work at all. What are the likely causes?
This is the most common issue researchers face. The culprit is often a combination of factors related to deprotonation, solvent choice, and reagent stability.
Answer & Troubleshooting Steps:
-
Incomplete Deprotonation of Phenolic Hydroxyls: The hydroxyl groups on the lower rim are acidic, but their pKa can be influenced by intramolecular hydrogen bonding. Incomplete deprotonation means your starting material is not fully activated for nucleophilic attack.
-
The Causality: Strong bases like Sodium Hydride (NaH) or Potassium Carbonate (K2CO3) are required to generate the phenoxide anions.[4] However, the quality of the base is critical. NaH can be easily passivated by a layer of NaOH if exposed to moisture.
-
Solution:
-
Use fresh, high-quality NaH. Always handle it under an inert atmosphere (Nitrogen or Argon). If you suspect your NaH is old, wash it with dry hexanes before use to remove the mineral oil and any surface oxidation.
-
Consider a stronger or more soluble base. For stubborn reactions, Potassium tert-butoxide (KOtBu) or Cesium Carbonate (Cs2CO3) can be more effective. The larger, "softer" cesium cation can better coordinate with the calixarene's lower rim, promoting reactivity.[5]
-
-
-
Inappropriate Solvent Choice: Calixarenes, especially the parent p-tert-butylcalix[6]arene, have notoriously poor solubility in many common solvents.[6] If your calixarene is not fully dissolved, the reaction is happening in a heterogeneous mixture, leading to drastically reduced reaction rates.
-
The Causality: The reaction must occur in the solution phase. Solid particles have very limited surface area for the reaction to proceed.
-
Solution:
-
Switch to a better solvent. Dry N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are excellent choices for lower rim functionalizations.[7] For particularly stubborn cases, Dimethyl Sulfoxide (DMSO) can be used, but be aware that it is harder to remove under vacuum.
-
Ensure your solvent is truly anhydrous. Water will quench the strong base and the phenoxide intermediate. Use freshly distilled solvents or those from a solvent purification system.
-
-
-
Degradation of the Electrophile: Alkyl halides and acid chlorides can degrade, especially in the presence of a strong base or trace amounts of water.
-
Solution: Use freshly distilled or newly purchased electrophiles. When adding the electrophile to the reaction mixture, do so slowly and at a controlled temperature (e.g., 0 °C) to minimize side reactions.
-
Question 2: I'm trying for mono-substitution, but I'm getting a mixture of di-, tri-, and tetra-substituted products. How can I improve regioselectivity?
Controlling regioselectivity is one of the most sophisticated challenges in calixarene chemistry.[8] The key is to manipulate the conformation of the calixarene and control the stoichiometry precisely.
Answer & Troubleshooting Steps:
-
Conformational Control is Key: The four hydroxyl groups of calix[6]arene are not independent. The conformation of the macrocycle dictates their relative accessibility. Using specific bases can "lock" the calixarene into a conformation that favors mono-substitution.
-
The Causality: A weak base like Potassium Carbonate (K2CO3) in a solvent like acetonitrile often favors 1,3-disubstitution.[9] For selective mono-alkylation, a weaker base or specific reaction conditions are often required to deprotonate only one hydroxyl group.[5][10]
-
Solution:
-
Use a bulky or "template" base: For mono-alkylation, using a base like Cesium Fluoride (CsF) or even certain ionic liquids can selectively deprotonate a single phenolic unit.[5][10]
-
Precise Stoichiometry: Use exactly one equivalent of your base and one equivalent of your electrophile relative to the calixarene. Add the electrophile slowly to the deprotonated calixarene solution to avoid localized high concentrations that could lead to over-alkylation.
-
-
-
Temperature Management: Higher temperatures can provide enough energy for the calixarene to overcome conformational barriers, leading to a loss of selectivity.
-
Solution: Run the reaction at room temperature or even lower (0 °C) after the initial deprotonation step. Monitor the reaction closely by Thin Layer Chromatography (TLC) to stop it once the desired mono-substituted product is formed.
-
Part 2: Purification & Characterization Headaches
Question 3: My product seems to be insoluble in everything, making purification by column chromatography impossible. What can I do?
This is a classic calixarene problem. Functionalization can sometimes drastically decrease solubility, especially if you add non-polar groups.
Answer & Troubleshooting Steps:
-
Recrystallization is Your Best Friend: Often, the crude product can be purified by careful recrystallization from a suitable solvent system.
-
The Causality: Calixarenes and their derivatives often form highly ordered, crystalline solids.[11] This property can be exploited for purification.
-
Solution:
-
Systematic Solvent Screening: Test the solubility of your crude product in a range of hot solvents. Good solvent pairs for recrystallization often include Toluene/Hexane, Chloroform/Methanol, or THF/Ethyl Acetate.
-
The Toluene Inclusion Trick: p-tert-butylcalix[6]arene is famous for forming a stable 1:1 inclusion complex with toluene upon recrystallization.[12] This can be an excellent way to obtain highly pure material. The toluene can then be removed by heating under high vacuum.
-
-
-
Alternative Purification Methods:
-
Washing/Trituration: If the impurities are much more soluble than your product, you can often purify the material by simply washing or triturating the crude solid with an appropriate solvent (e.g., acetone, ethyl acetate) that dissolves the impurities but not the product.[12]
-
DMSO/Acetone or DMSO/Ethanol Precipitation: For very insoluble "giant" calixarenes or polymers, a process of dissolving the crude material in a minimal amount of hot DMSO and then precipitating the product by adding a solvent like acetone or ethanol can be effective.[13]
-
Question 4: My ¹H NMR spectrum is very complex and the peaks are broad. How can I confirm my structure and conformation?
NMR spectroscopy is the most powerful tool for calixarene characterization, but spectra can be confusing due to conformational isomerism and dynamic processes.[14][15]
Answer & Troubleshooting Steps:
-
Understanding the Methylene Bridges: The key to interpreting the ¹H NMR of a calix[6]arene is the signal for the methylene bridges (-CH2-).
-
The Causality: In a rigid cone conformation, the two protons of the methylene bridge are diastereotopic (one points "inward" and one "outward"). They will appear as a pair of doublets (an AX system) with a large geminal coupling constant (J ≈ 12-16 Hz).[16]
-
Interpretation:
-
A pair of doublets around 3.5-4.5 ppm: This is the classic signature of a cone conformation.
-
A single sharp singlet: This indicates rapid conformational inversion on the NMR timescale, often seen in the parent calixarene at room temperature or for more flexible, larger calixarenes.
-
Multiple pairs of doublets or broad signals: This suggests a mixture of conformers (partial cone, 1,3-alternate) or a dynamic process occurring at an intermediate rate.[14]
-
-
-
Leverage Temperature and 2D NMR:
-
Variable Temperature (VT) NMR: Cooling the sample can "freeze out" the conformation, sharpening the signals and revealing the true structure.[16] Heating can coalesce broad peaks into sharp singlets if the broadening is due to dynamic exchange.
-
2D NMR (COSY, NOESY/ROESY): These experiments are invaluable. A NOESY or ROESY spectrum can show through-space correlations, confirming which groups are proximal to each other and definitively proving the conformation (e.g., correlations between protons on opposite aromatic rings in a 1,3-alternate conformer).[15]
-
Part 3: In-Depth Technical Protocol & Visual Guides
Detailed Protocol: Mono-propylation of p-tert-butylcalix[6]arene
This protocol details a common lower-rim functionalization, highlighting critical steps for success.
Materials:
-
p-tert-butylcalix[6]arene (1.0 eq)
-
Cesium Carbonate (Cs2CO3) (1.0 eq), dried in an oven overnight.
-
1-Iodopropane (1.05 eq)
-
Anhydrous Acetonitrile (CH3CN)
Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask under an Argon atmosphere, add p-tert-butylcalix[6]arene (e.g., 649 mg, 1.0 mmol) and dried Cesium Carbonate (326 mg, 1.0 mmol).
-
Dissolution: Add 50 mL of anhydrous acetonitrile via syringe. Stir the suspension vigorously at room temperature for 1 hour. Expert Tip: While the calixarene may not fully dissolve, this step allows for the formation of the cesium phenoxide on the solid's surface, which is more soluble.
-
Addition of Electrophile: Slowly add 1-iodopropane (e.g., 178 mg, 0.102 mL, 1.05 mmol) to the suspension via syringe.
-
Reaction: Allow the mixture to stir at room temperature for 24-48 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate), observing the disappearance of the starting material spot and the appearance of a new, less polar product spot.
-
Workup:
-
Filter the reaction mixture to remove excess Cs2CO3 and other salts.
-
Evaporate the acetonitrile under reduced pressure.
-
Dissolve the resulting white solid in dichloromethane (50 mL) and wash with 1M HCl (2 x 25 mL) and then with water (2 x 25 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent to yield the crude product.
-
-
Purification: Recrystallize the crude solid from a hot Chloroform/Methanol mixture to yield the pure mono-propyl ether as a white crystalline solid.
Visual Troubleshooting & Concepts
Caption: Impact of base selection on the regioselectivity of calixarene reactions.
Data Summary Tables
Table 1: Common Solvents for Calixarene Reactions
| Solvent | Boiling Point (°C) | Dielectric Constant | Notes |
| Tetrahydrofuran (THF) | 66 | 7.5 | Good general-purpose solvent, must be anhydrous. |
| Acetonitrile (ACN) | 82 | 37.5 | Good for reactions with carbonate bases. |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | Excellent dissolving power, but high boiling point. |
| Toluene | 111 | 2.4 | Often used for recrystallization and forms inclusion complexes. |
| Chloroform (CHCl3) | 61 | 4.8 | Useful for characterization and some reactions, but can be reactive. |
Table 2: Typical ¹H NMR Chemical Shifts for p-tert-butylcalixar[6]ene Derivatives (in CDCl₃)
| Protons | Cone Conformation (ppm) | 1,3-Alternate (ppm) | Comments |
| Ar-H (meta) | ~6.8 - 7.2 (multiple singlets) | ~7.0 (one singlet) | Simplifies with higher symmetry. |
| Ar-C(CH₃ )₃ | ~0.9 - 1.3 (multiple singlets) | ~1.1 (one singlet) | Sensitive to substitution pattern on lower rim. |
| Ar-CH₂ -Ar | ~3.5 (d) and ~4.2 (d) | ~3.8 (one singlet) | Diagnostic region for conformation. |
| O-H | ~10.2 (s) | N/A (if fully substituted) | Sharp singlet, indicates strong H-bonding. |
References
-
Gutsche, C. D., & Iqbal, M. (1990). p-tert-BUTYLCALIXAR[6]ENE. Organic Syntheses, 68, 234. [Link]
-
Clarke, R. J., & Beer, P. D. (2012). Selective monoalkylation of p-tert-butylcalix--a[6]rene in a methyl carbonate ionic liquid. Chemical Communications. [Link]
-
Clarke, R. J., & Beer, P. D. (2012). Selective monoalkylation of p-tert-butylcalix--a[6]rene in a methyl carbonate ionic liquid. Queen's University Belfast. [Link]
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Talib, Z. H., et al. (2016). Applications of calixarenes in cancer chemotherapy: facts and perspectives. Journal of Cancer Research and Treatment. [Link]
-
Csók, Z., et al. (1998). Synthetic and NMR Studies on Calix[n]Arene (n = 4,6,8) Triflates, Mesylates, and Tosylates. Supramolecular Chemistry. [Link]
-
Nierengarten, J.-F., et al. (2019). DMSO/acetone-based purification process of giant calixarenes. ResearchGate. [Link]
-
Li, J., et al. (2011). Synthesis of p-tert-Butylcalixar[6]ene and ether derivative. ResearchGate. [Link]
-
Reyes-Melo, K., et al. (2020). Synthesis of Novel p-tert-Butylcalixar[6]ene Derivative: Structural Characterization of a Methanol Inclusion Compound. MDPI. [Link]
-
Smith, M. D., et al. (2023). Experimental and Computational NMR Strategies to Identify Constrained Conformers of Modified Calixar[6]enes. ChemRxiv. [Link]
-
Gagnon, J., et al. (2001). Regioselective upper-rim functionalizations of calixar[6]ene by diphenylphosphino groups. Canadian Journal of Chemistry. [Link]
-
G-Biosciences. Calixarene Surfactants for purification of active membrane proteins. G-Biosciences. [Link]
-
Jaime, C., et al. (1991). Carbon-13 NMR chemical shifts. A single rule to determine the conformation of calixar[6]enes. The Journal of Organic Chemistry. [Link]
-
Sharma, S., & Kaur, I. (2021). Calixarene-Guest Complexes: The Next Innovation in Delivery of Drugs and Biologics. ResearchGate. [Link]
-
Liu, W., et al. (2021). Development of calixarene-based drug nanocarriers. ResearchGate. [Link]
-
Böhmer, V. (2012). Rational Strategies for the Selective Functionalization of Calixarenes. ResearchGate. [Link]
-
Baldini, L., et al. (2022). Deep-Cavity Calixna[6]phthar[6]ene Macrocycles: Synthesis, Conformational Features, and Solid-State Structures. MDPI. [Link]
-
Hennig, C., et al. (2018). Tetra-Substituted p-Tert-ButylcalixAr[6]ene with Phosphoryl and Salicylamide Functional Groups: Synthesis, Complexation and Selective Extraction of f-Element Cations. Chemistry – A European Journal. [Link]
-
Iki, N., et al. (2001). Synthesis of p- tert-Butylthiacalixar[6]ene and its Inclusion Property 1. ResearchGate. [Link]
-
Steed, J. W. (n.d.). Calixarenes. DAV University. [Link]
-
Unknown. (n.d.). 1H NMR spectrum of calixarene. ResearchGate. [Link]
-
Eicler, J., et al. (2015). Newcomer to the Calixarene Family: Synthesis and Characterization of Selenacalixar[6]ene. Organic Letters. [Link]
-
Kumar, S., et al. (2022). Calixarene Functionalized Supramolecular Liquid Crystals and Their Diverse Applications. ACS Omega. [Link]
-
Neri, P., et al. (2022). Recent Advances in Synthesis and Applications of Calixarene Derivatives Endowed with Anticancer Activity. NIH. [Link]
-
de la Torre, M. C., et al. (2019). Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules. Molecules. [Link]
-
Nierengarten, J.-F., et al. (2019). The synthesis and characterization of giant Calixarenes. Nature Communications. [Link]
-
Zhang, Y., et al. (2023). Research progress on calixarene/pillararene-based controlled drug release systems. Beilstein Journal of Organic Chemistry. [Link]
-
Atwood, J. L., et al. (2002). Conformations of p-tert-Butylcalixar[11]ene in Solvated Crystal Structures. Crystal Growth & Design. [Link]
-
Lee, M., et al. (2008). Rapid and convenient laboratory method for the preparation of p-tert-butylcalixar[6]ene using microwave irradiation. ResearchGate. [Link]
-
Byrne, B., & Power, N. P. (2017). Protein–Calixarene Complexation: From Recognition to Assembly. Accounts of Chemical Research. [Link]
-
Sirit, A., et al. (2018). Synthesis of new p-tert-butylcalixar[6]ene-based polyammonium triazolyl amphiphiles and their binding with nucleoside phosphates. ResearchGate. [Link]
-
Sliwa, W., & Kozlowski, C. (2009). Part I General Characteristics of Calixarenes. Wiley-VCH. [Link]
-
Sliwa, W., & Kozlowski, C. (2012). Syntheses and reactivity of calixarenes functionalized at meso positions. Arkat USA. [Link]
-
Nierengarten, J.-F., et al. (2019). The synthesis and characterization of giant Calixarenes. ResearchGate. [Link]
-
Li, Y., et al. (2011). Regioisomers in Calixarenes. Bentham Science Publisher. [Link]
-
Nimse, S. B., & Kim, T. (2013). Lower-Rim Substituted Calixarenes and Their Applications. Sensors. [Link]
-
Sliwa, W., & Kozlowski, C. (2009). Functionalization reactions of calixarenes. ResearchGate. [Link]
-
Gutsche, C. D., et al. (1986). Selective functionalization of calixar[6]enes at the upper rim. The Journal of Organic Chemistry. [Link]
-
Neri, P., et al. (2022). Recent Advances in Synthesis and Applications of Calixarene Derivatives Endowed with Anticancer Activity. MDPI. [Link]
-
Dondoni, A. (2003). Design and synthesis of Calixarene. ResearchGate. [Link]
-
Aguilar-Granda, A., et al. (2024). Structural Conformations of Calixarene-Based Receptors and Their Implications for Molecular Recognition. Preprints.org. [Link]
-
da Silva, E. (2023). Green synthesis of calixarenes derivatives: Mechanochemical-assisted key steps. Beilstein Archives. [Link]
-
Yilmaz, M., et al. (2021). Calixarene-Based Functional Fabric for Simultaneously Adsorptive Removal of Anionic and Cationic Dyes. ACS Omega. [Link]
-
Eicler, J., et al. (2021). Calixar[6]enes rigidified by additional single-bond bridge: unusual reactivity as a result of internal strain. Supramolecular Chemistry. [Link]
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Technical Support Center: Optimization of Calixresorcinarene Synthesis
Welcome to the technical support center for calixresorcinarene synthesis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this versatile macrocycle's synthesis. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested insights to ensure your success.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding calixresorcinarene synthesis.
Q1: What is the fundamental reaction for synthesizing calix[1]resorcinarenes?
The synthesis is typically a one-pot acid-catalyzed condensation reaction between resorcinol (or a derivative) and an aldehyde.[1][2] This electrophilic substitution reaction results in the formation of a cyclic tetramer linked by methylene bridges.[3] Concentrated hydrochloric acid is a commonly used catalyst, and the reaction is often carried out in an alcohol-based solvent like ethanol.[4][5][6]
Q2: My reaction yield is consistently low. What are the primary factors to investigate?
Low yields in calixresorcinarene synthesis can stem from several factors. The most critical parameters to optimize are:
-
Purity of Reagents: Ensure high purity of both resorcinol and the aldehyde, as impurities can lead to side reactions and hinder cyclization.
-
Catalyst Concentration: The amount of acid catalyst is crucial. While it drives the reaction, excessive amounts can promote the formation of linear oligomers and other byproducts.[5]
-
Reaction Time and Temperature: These parameters are interdependent. A common condition is refluxing at around 70-75°C for several hours.[4] Insufficient time or temperature will result in incomplete reaction, while excessive heat or time can lead to degradation or unwanted side products.
-
Solvent Choice: The solvent not only dissolves the reactants but also influences the reaction equilibrium and product solubility. Ethanol is a standard choice, but its ratio with water can affect isomer distribution and yield.[5]
Q3: I am observing a mixture of isomers. How can I control the stereoselectivity?
Calix[7]resorcinarenes can exist as different stereoisomers, most commonly the cis (rccc, crown) and trans (rctt, chair) forms.[8] Controlling the isomer ratio is a significant challenge. One key factor is the polarity of the reaction medium. It has been demonstrated that adjusting the water-organic phase ratio can selectively favor the synthesis of either the cis-cis or trans-trans isomers.[5] Generally, the rccc isomer is thermodynamically more stable and often the desired product.[8]
Q4: Are there more environmentally friendly synthesis methods available?
Yes, "green chemistry" approaches to calixresorcinarene synthesis have been developed. A notable alternative is the solvent-free method, where resorcinol, an aldehyde, and a solid acid catalyst (like p-toluenesulfonic acid) are ground together at ambient temperature.[8][9][10] This method offers several advantages, including high yields, reduced solvent waste, lower energy consumption, and shorter reaction times.[8][9]
Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed, problem-oriented approach to challenges encountered during calixresorcinarene synthesis.
Problem 1: The product precipitates too quickly and appears amorphous, making purification difficult.
Causality: Rapid precipitation often traps impurities and can lead to a mixture of oligomers and the desired cyclic product. This can be caused by the reaction proceeding too quickly or the product being poorly soluble in the reaction mixture upon formation.
Solutions:
-
Controlled Addition of Reactants: Instead of adding all reactants at once, dissolve the resorcinol and catalyst first, then add the aldehyde dropwise. This can help to control the reaction rate.[7]
-
Solvent System Modification: If using a single solvent like ethanol, consider a co-solvent system to improve the solubility of the forming product. The choice of solvent can significantly impact the reaction outcome.[11][12]
-
Temperature Gradient: Instead of immediately heating to reflux, a gradual increase in temperature can promote more orderly crystallization.
Problem 2: The final product is a sticky, oily residue instead of a crystalline solid.
Causality: This is a strong indication of the presence of linear oligomers and unreacted starting materials. The cyclic calixresorcinarene is typically a solid, and its formation is in competition with linear polymerization.
Solutions:
-
Optimize Stoichiometry: Ensure an accurate equimolar ratio of resorcinol to aldehyde. An excess of either reactant can favor the formation of linear byproducts.
-
Effective Purification: An oily product requires rigorous purification.
-
Recrystallization: Attempt recrystallization from various solvent systems. A common choice is a methanol/water mixture.[5]
-
Column Chromatography: While often challenging for calixarenes, silica gel chromatography can be effective for separating the cyclic product from oligomeric impurities.[7] High-Performance Liquid Chromatography (HPLC) is a powerful tool for both analysis and purification of complex mixtures.[7]
-
Problem 3: The isolated product shows broad, unresolved peaks in the ¹H-NMR spectrum.
Causality: Broad NMR signals often suggest the presence of a mixture of conformers that are slowly interconverting on the NMR timescale. It can also indicate the presence of aggregated species or residual impurities.
Solutions:
-
Variable Temperature NMR: Running the NMR experiment at different temperatures can help resolve the broad peaks. At higher temperatures, conformational exchange may become fast enough to show sharp, averaged signals.
-
Thorough Drying: Ensure the complete removal of residual solvents, as they can interact with the calixarene's hydroxyl groups and lead to peak broadening.
-
Re-purification: If the issue persists, further purification by recrystallization or chromatography is recommended to remove any remaining impurities that might be causing aggregation or peak broadening.
Experimental Protocols
Protocol 1: Standard Synthesis of C-phenylcalix[1]resorcinarene
This protocol is adapted from established methods for the acid-catalyzed synthesis of a common calix[7]resorcinarene.[4][6]
Materials:
-
Resorcinol
-
Benzaldehyde
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid (37%)
-
Distilled Water
Procedure:
-
In a three-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve 0.02 mol of resorcinol in 35 mL of absolute ethanol.
-
Add 0.02 mol of benzaldehyde to the solution.
-
While stirring, add 1 mL of 37% (v/v) HCl dropwise to the mixture.
-
Heat the mixture to 70°C and maintain it under reflux with continuous stirring for 24 hours.
-
After 24 hours, stop heating and allow the mixture to cool to room temperature.
-
Filter the solid precipitate that has formed.
-
Wash the filtered solid with a 1:1 mixture of ethanol and distilled water until the washings are neutral.
-
Dry the product in a vacuum desiccator.
| Parameter | Value | Reference |
| Reactants | Resorcinol, Benzaldehyde | [4] |
| Solvent | Absolute Ethanol | [4] |
| Catalyst | HCl (37%) | [4] |
| Temperature | 70°C | [4] |
| Time | 24 hours | [4] |
| Typical Yield | ~43.5% | [4] |
Protocol 2: Purification by Recrystallization
Procedure:
-
Transfer the crude, dried product to a clean flask.
-
Add a minimal amount of hot methanol to dissolve the solid.
-
Once dissolved, slowly add water dropwise until the solution becomes cloudy, indicating the onset of precipitation.
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration and dry them under vacuum.[5]
Visualizing the Process
Calixarene Synthesis Workflow
Caption: General Workflow for Calixresorcinarene Synthesis
Troubleshooting Decision Tree
Caption: Decision Tree for Common Synthesis Issues
References
-
Synthesis and Antioxidant Activity of Calix[7]resorcinarene Derivatives Compounds. Atlantis Press. [Link]
-
Synthesis of P-Sulfonato Calix[7]Resorcinarene and its Complexation Ability with Caffeine. Research and Reviews: Journal of Chemistry. [Link]
-
Optimization of reaction conditions for synthesis C-tetramethylcalix[7]resorcinarene. Bulgarian Chemical Communications. [Link]
-
Challenges in the Characterization and Purification of (Peptide)n-Calix[7]Resorcinarene Conjugates Synthesized via Thiol-Maleimide Reaction Using Liquid Chromatography. MDPI. [Link]
-
Solvent-free synthesis of calix[7]resorcinarenes. ResearchGate. [Link]
-
Synthesis and Antioxidant Activity of Calix[7]resorcinarene Derivatives Compounds. Atlantis Press. [Link]
-
Resorcinarene - Wikipedia. Wikipedia. [Link]
-
Reaction mechanism of calix[n]resorcinarene formation under acidic... ResearchGate. [Link]
-
Solvent-free synthesis of calix[7]resorcinarenes. Green Chemistry (RSC Publishing). [Link]
-
Solvent-free synthesis of calix[7]resorcinarenes. Research @ Flinders. [Link]
-
(PDF) Calix[7]resorcinarene macrocycles Synthesis, thermal behavior and crystalline characterization. ResearchGate. [Link]
-
Solvents and sustainable chemistry. PMC - PubMed Central - NIH. [Link]
-
Solvent effects on the spectroscopic properties of 4-hexylresorcinol. PubMed. [Link]
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- 6. Synthesis and Antioxidant Activity of Calix[4]resorcinarene Derivatives Compounds | Atlantis Press [atlantis-press.com]
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Technical Support Center: A Guide to Preventing Aggregation of C-Undecylcalixresorcinarene in Solution
Technical Support Center: A Guide to Preventing Aggregation of C-Undecylcalix[1]resorcinarene in Solution
Welcome to the technical support center for C-Undecylcalix[1]resorcinarene (CUCR). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile macrocycle in their work. CUCR's unique amphiphilic structure, featuring a polar resorcinol-based cavity and nonpolar undecyl chains, makes it invaluable for applications in drug delivery, sensing, and environmental remediation.[2] However, this same structure predisposes it to self-aggregation in solution, a phenomenon that can compromise experimental reproducibility and therapeutic efficacy.
This document provides a structured approach to understanding, identifying, and preventing the aggregation of CUCR. We will move from quick answers for common issues to in-depth troubleshooting protocols, all grounded in the fundamental principles of supramolecular chemistry.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the handling of CUCR solutions.
Q1: My C-Undecylcalix[1]resorcinarene solution, which was clear initially, has now become cloudy or has formed a precipitate. What is happening? A: This is a classic sign of aggregation. C-Undecylcalix[1]resorcinarene molecules are likely self-associating to form large, insoluble assemblies. The driving force depends on your solvent: in nonpolar organic solvents, this is often due to intermolecular hydrogen bonding, while in polar or aqueous solutions, it is driven by the hydrophobic effect.[3][4]
Q2: What is the best general-purpose solvent to dissolve CUCR while minimizing aggregation? A: For initial dissolution, a dry, moderately polar, aprotic solvent such as Tetrahydrofuran (THF) or Chloroform is recommended. The term "dry" is critical; trace amounts of water in solvents like chloroform or benzene can promote the formation of highly stable, hydrogen-bonded hexameric capsules.[4] These solvents are effective because they can solvate both the hydrophobic undecyl chains and, to some extent, the polar hydroxyl groups without actively participating in the hydrogen-bonding networks that lead to aggregation.
Q3: How can I confirm if my CUCR is aggregating in solution? A: The most direct method is Dynamic Light Scattering (DLS) , which measures the size of particles in solution.[5] Monomeric or small, well-dissolved CUCR will show a small hydrodynamic radius, while aggregates will appear as much larger particles. Other useful techniques include:
-
NMR Spectroscopy: Diffusion-Ordered Spectroscopy (DOSY) can distinguish between species of different sizes based on their diffusion coefficients.[6]
-
UV-Vis Spectroscopy with a Pyrene Probe: This is a common method to determine the Critical Aggregation Concentration (CAC).[7]
Q4: My application requires an aqueous environment. How can I prevent CUCR from aggregating? A: This is challenging due to CUCR's hydrophobic nature. The primary strategies are:
-
pH Adjustment: Increasing the pH to a basic range (e.g., pH > 9) will deprotonate the phenolic hydroxyl groups. The resulting negative charges create electrostatic repulsion between the macrocycles, which can prevent them from aggregating.[8][9]
-
Use of Co-solvents: Introducing a water-miscible organic solvent like THF or DMSO can increase the solubility of the hydrophobic portions of the molecule.
-
Formulation with Surfactants: Co-formulating with a surfactant can lead to the formation of stable mixed micelles, incorporating the CUCR molecules and preventing their self-aggregation.[8]
Understanding the Mechanisms of CUCR Aggregation
Effective troubleshooting begins with understanding the underlying physical chemistry. CUCR aggregation is primarily driven by two distinct, solvent-dependent mechanisms.
Caption: Dueling pathways of CUCR aggregation based on solvent polarity.
-
Hydrogen Bonding in Apolar Solvents: The upper rim of the CUCR molecule is decorated with hydroxyl (-OH) groups. In non-polar, aprotic solvents (like benzene or "wet" chloroform), these groups have a strong tendency to form hydrogen bonds with each other rather than the solvent. This interaction is highly directional and cooperative, leading to the spontaneous self-assembly of CUCR molecules into well-defined, large hexameric structures resembling capsules.[4][10]
-
Hydrophobic Interactions in Polar Solvents: In water or other polar solvents, the primary driving force for aggregation is the hydrophobic effect. The long, nonpolar undecyl chains are thermodynamically driven to minimize their contact with the polar solvent molecules. They achieve this by clustering together, forming a nonpolar core, with the polar resorcinol heads facing the solvent. This process is analogous to micelle formation by surfactants and occurs above a specific Critical Aggregation Concentration (CAC).[3][7]
In-Depth Troubleshooting Guides
This section provides structured workflows for resolving aggregation issues in different solvent systems.
Guide 1: Troubleshooting Aggregation in Organic Solvents
Common Observation: A solution of CUCR in a solvent like chloroform, toluene, or benzene appears hazy, forms a gel, or yields a fine white precipitate over time.
Primary Cause: Hydrogen-bond-driven assembly into large capsules, often initiated by trace amounts of water.[4]
Workflow for Preventing Aggregation in Organic Solvents
Caption: Troubleshooting workflow for CUCR in organic solvents.
Guide 2: Troubleshooting Aggregation in Aqueous/Polar Solvents
Common Observation: CUCR fails to dissolve completely in an aqueous buffer, or the solution is opalescent, indicating the formation of colloidal aggregates.
Primary Cause: Hydrophobic interactions driving the undecyl chains to self-associate and escape the polar environment.
Experimental Protocols for Aqueous Systems
| Strategy | Causality | Step-by-Step Protocol |
| pH Adjustment | Deprotonation of phenolic -OH groups introduces negative charges, leading to electrostatic repulsion that overcomes hydrophobic attraction.[9] | 1. Prepare a stock solution of CUCR (e.g., 10 mM) in a minimal amount of a water-miscible co-solvent like DMSO or THF. 2. Prepare your desired aqueous buffer (e.g., Phosphate, TRIS) at a pH > 9.0. 3. While vortexing the buffer, add the CUCR stock solution dropwise to the desired final concentration. 4. Monitor the solution for clarity. 5. Validation: Confirm the absence of large aggregates using DLS. |
| Co-Solvent Usage | Adding a water-miscible organic solvent (e.g., ethanol, THF) reduces the overall polarity of the medium, making it more favorable for the hydrophobic undecyl chains and disfavoring aggregation. | 1. Determine the maximum tolerable concentration of the organic co-solvent for your experiment. 2. Prepare a series of buffer/co-solvent mixtures (e.g., 95:5, 90:10, 80:20 v/v). 3. Attempt to dissolve the CUCR directly into these mixtures with stirring or sonication. 4. Identify the mixture with the lowest co-solvent percentage that provides a clear solution. 5. Validation: Check for the Tyndall effect (light scattering) or use DLS to confirm a molecular solution. |
| Surfactant Formulation | Incorporating CUCR into surfactant micelles (forming "mixed micelles") prevents self-aggregation by encapsulating the hydrophobic chains within a stable, soluble structure.[8] | 1. Select a surfactant (e.g., Sodium Dodecyl Sulfate - SDS, Triton X-100) that is compatible with your system. 2. Prepare a surfactant solution at a concentration well above its critical micelle concentration (CMC). 3. Add solid CUCR to the surfactant solution and stir or sonicate until dissolved. The CUCR will partition into the hydrophobic cores of the pre-formed micelles. 4. Validation: Use DLS to measure the size of the mixed micelles. The size should be consistent and monodisperse, likely slightly larger than the pure surfactant micelles. |
Protocols for Characterization of Aggregation
Verifying that aggregation has been prevented is a critical part of any protocol. Here we summarize key techniques and provide a detailed protocol for one of the most common methods.
Summary of Characterization Techniques
| Technique | Information Provided | Key Advantages | Considerations |
| Dynamic Light Scattering (DLS) | Mean hydrodynamic diameter and size distribution of particles in solution.[5] | Fast, non-invasive, highly sensitive to large aggregates. | Requires optically clear, dilute solutions. Interpretation can be complex for polydisperse samples. |
| NMR (DOSY) | Diffusion coefficients, which can be related to particle size. Confirms self-assembly.[4][6] | Provides detailed structural and dynamic information at the molecular level. | Requires higher concentrations and access to specialized NMR equipment. |
| UV-Vis with Probe | Determines the Critical Aggregation Concentration (CAC).[7] | Relatively simple and accessible instrumentation. | Indirect method; requires a suitable hydrophobic probe (e.g., pyrene) that doesn't interfere with the system. |
| Atomic Force Microscopy (AFM) | Direct visualization of the morphology and size of aggregates deposited on a surface.[11] | Provides direct visual evidence and morphological information. | Sample preparation (deposition and drying) can introduce artifacts. Only shows surface-adsorbed species. |
Detailed Protocol: Determining CAC with a Pyrene Fluorescence Probe
Principle: Pyrene is a hydrophobic fluorescent molecule whose emission spectrum is sensitive to the polarity of its local environment. In a polar solvent like water, it has a specific emission profile. When it partitions into the nonpolar, hydrophobic core of a CUCR aggregate, the fine structure of its emission spectrum changes, particularly the ratio of the first and third vibronic peaks (I₁/I₃). Plotting this ratio against the logarithm of the CUCR concentration reveals a sharp transition at the CAC.
Materials:
-
C-Undecylcalix[1]resorcinarene (CUCR)
-
Pyrene (fluorescence grade)
-
Acetone (spectroscopic grade)
-
The aqueous buffer system of interest
-
Fluorometer
Procedure:
-
Prepare a Pyrene Stock Solution: Dissolve a small amount of pyrene in acetone to make a ~1 mM stock solution.
-
Prepare CUCR Serial Dilutions: Prepare a series of CUCR solutions in your aqueous buffer, spanning a wide concentration range (e.g., from 1 µM to 1 mM).
-
Spike with Pyrene: To each CUCR dilution, add a small aliquot of the pyrene stock solution such that the final pyrene concentration is constant and low (~1 µM). The final acetone concentration should be less than 1% to avoid affecting the aggregation behavior.
-
Equilibrate: Allow the solutions to equilibrate for at least 2 hours at a constant temperature in the dark.
-
Measure Fluorescence:
-
Set the excitation wavelength of the fluorometer to ~335 nm.
-
Record the emission spectrum for each sample from ~350 nm to 450 nm.
-
Identify the intensity of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.
-
-
Analyze Data:
-
Calculate the I₁/I₃ ratio for each CUCR concentration.
-
Plot the I₁/I₃ ratio (y-axis) versus the logarithm of the CUCR concentration (x-axis).
-
The plot will show a sigmoidal curve. The CAC is determined from the inflection point of this curve, where the I₁/I₃ ratio shows a sharp decrease as pyrene moves into the nonpolar aggregate cores.
-
By following these guidelines and protocols, researchers can effectively manage and prevent the aggregation of C-Undecylcalix[1]resorcinarene, ensuring the reliability and success of their experiments.
References
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Aggregation, Cytotoxicity and DNA Binding in a Series of Calix[1]arene Amphiphile Containing Aminotriazole Groups. (2023). Pharmaceuticals, 16(5), 699. [Link]
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Álvarez-Parrilla, E., et al. (2011). Aggregation of p-Sulfonatocalixarene-Based Amphiphiles and Supra-Amphiphiles. Molecules, 16(12), 10398-10432. [Link]
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Consoli, G. M. L., et al. (2019). Novel Peptide-Calix[1]arene Conjugate Inhibits Aβ Aggregation and Rescues Neurons from Aβ's Oligomers Cytotoxicity In Vitro. ACS Chemical Neuroscience, 10(4), 2002-2013. [Link]
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Resorcin[1]arenes in an apolar solvent containing alcohols exist in three forms of self-assembled aggregates... (n.d.). LookChem. [Link]
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Consoli, G. M. L., et al. (2019). Novel Peptide-Calix[1]arene Conjugate Inhibits Aβ Aggregation and Rescues Neurons from Aβ's Oligomers Cytotoxicity In Vitro. ACS Chemical Neuroscience. [Link]
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Chmurski, K., et al. (2022). Anion-Based Self-assembly of Resorcin[1]arenes and Pyrogallol[1]arenes. Journal of the American Chemical Society, 144(10), 4415-4424. [Link]
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Chmurski, K., et al. (2022). Anion-Based Self-assembly of Resorcin[1]arenes and Pyrogallol[1]arenes. Journal of the American Chemical Society. [Link]
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MacGillivray, L. R., Reid, J. L., & Ripmeester, J. A. (1999). Solvent provides a trap for the guest-induced formation of 1D host frameworks based upon supramolecular, deep-cavity resorcin[1]arenes. CrystEngComm, 1(1), 1-3. [Link]
-
MacGillivray, L. R., Reid, J. L., & Ripmeester, J. A. (1999). Solvent provides a trap for the guest-induced formation of 1D host frameworks based upon supramolecular, deep-cavity resorcin[1]arenes. CrystEngComm. [Link]
-
Li, Y., et al. (2023). C-undecylcalix[1]resorcinarene Langmuir–Blodgett/Porous Reduced Graphene Oxide Composite Film as a Electrochemical Sensor for the Determination of Tryptophan. Sensors, 23(21), 8887. [Link]
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Eddaif, L., et al. (2019). Calix[1]resorcinarene macrocycles Synthesis, thermal behavior and crystalline characterization. Journal of Thermal Analysis and Calorimetry, 138(4), 2681-2690. [Link]
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Kulmukhametova, A. A., et al. (2022). Calix[1]arene Polyamine Triazoles: Synthesis, Aggregation and DNA Binding. Molecules, 27(23), 8300. [Link]
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Shivanyuk, A., & Rebek, J., Jr. (2003). Assembly of resorcinarene capsules in wet solvents. Journal of the American Chemical Society, 125(12), 3432-3433. [Link]
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Resorcinarene. (n.d.). In Wikipedia. Retrieved January 13, 2026. [Link]
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Stoikova, G. G., et al. (2012). Guest controlled aggregation of amphiphilic sulfonatomethylated calix[1]resorcinarenes in aqueous solutions. Journal of Colloid and Interface Science, 370(1), 19-26. [Link]
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Kundu, S., et al. (2013). The effect of temperature on the aggregation kinetics of partially bare gold nanoparticles. RSC Advances, 3(40), 18518-18526. [Link]
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Zakharova, L. Y., et al. (2016). Aggregation and Solubilization Properties of System Based on Glycine-Calix[1]resorcinol and Sodium Dodecyl Sulfate in Aqueous Medium. Journal of Surfactants and Detergents, 19(5), 975-983. [Link]
-
Booth, C., et al. (1998). The effect of pH and concentration upon aggregation transitions in aqueous solutions of poloxamine T701. Journal of Controlled Release, 53(1-3), 59-67. [Link]
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Wang, W., et al. (2010). Factors affecting the physical stability (aggregation) of peptide therapeutics. Journal of Pharmaceutical Sciences, 99(8), 3324-3348. [Link]
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Ortengren, U., et al. (2000). Influence of pH and storage time on the sorption and solubility behaviour of three composite resin materials. Journal of Dentistry, 28(8), 547-555. [Link]
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Sampedro, J., et al. (2020). pH-Dependent Aggregation in Intrinsically Disordered Proteins Is Determined by Charge and Lipophilicity. International Journal of Molecular Sciences, 21(2), 435. [Link]
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Navigating the Synthesis of C-Undecylcalixresorcinarene Conformers: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The selective synthesis of C-undecylcalixresorcinarene conformers is a nuanced process, pivotal for applications in supramolecular chemistry, drug delivery, and materials science. The ability to predictably favor the formation of a specific conformer—be it the more common crown or the less stable chair, boat, or diamond forms—is critical for tailoring the macrocycle's host-guest properties and its performance in downstream applications. This guide, designed by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to empower you in your experimental endeavors.
I. The Synthetic Landscape: An Overview
The synthesis of C-undecylcalixresorcinarenes is fundamentally an acid-catalyzed condensation reaction between resorcinol and undecanal.[1] The reaction proceeds through a series of electrophilic aromatic substitution and condensation steps, ultimately leading to the cyclic tetramer. The conformational outcome is a delicate interplay of thermodynamics and kinetics, influenced by a multitude of reaction parameters.
Sources
Technical Support Center: Overcoming Common Issues in Calixarene Characterization
Welcome to the technical support center for calixarene characterization. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile macrocycles. Calixarenes, with their unique cup-like structure, present exciting opportunities in supramolecular chemistry, but their characterization can be challenging.[1][2][3] This resource provides field-proven insights and troubleshooting strategies to help you navigate common hurdles in your experimental work.
I. The Unique Challenges of Calixarene Characterization
Calixarenes are cyclic oligomers that can be readily functionalized at their upper and lower rims, allowing for the fine-tuning of their solubility and binding properties.[1][2][4] However, this structural flexibility also introduces complexity in their analysis. Key challenges include:
-
Conformational Isomerism: Calix[2]arenes, the most common type, can exist in four distinct conformations: cone, partial cone, 1,2-alternate, and 1,3-alternate.[5] These conformers can interconvert, complicating spectral interpretation.
-
Aggregation: Amphiphilic calixarene derivatives can form aggregates, such as micelles or vesicles, in solution.[6][7] This behavior can significantly impact NMR and mass spectrometry results.
-
Purification Difficulties: The synthesis of calixarenes often results in a mixture of different ring sizes and conformers, making purification a significant bottleneck.[8][9][10]
This guide will address these challenges by providing technique-specific troubleshooting advice.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone technique for elucidating the structure and conformation of calixarenes.[1][5] However, obtaining and interpreting high-quality spectra can be problematic.
Frequently Asked Questions (FAQs) - NMR
Q1: My ¹H NMR spectrum shows broad, poorly resolved peaks. What's going on?
A1: Broad peaks in the NMR spectrum of a calixarene can be attributed to several factors:
-
Aggregation: As mentioned, calixarenes can self-assemble in solution, leading to slower tumbling and broader lines.[6]
-
Troubleshooting:
-
Decrease Concentration: Try running the NMR at a lower concentration to shift the equilibrium away from the aggregated state.
-
Change Solvent: A more polar or coordinating solvent might disrupt the intermolecular interactions driving aggregation. For example, DMSO-d6 is often used for amphiphilic calixarenes.[6]
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help determine if you are observing a dynamic process. Increased temperature can sometimes break up aggregates or accelerate conformational exchange, leading to sharper signals.
-
-
-
Conformational Exchange: If the rate of interconversion between different calixarene conformers is on the NMR timescale, you will observe broad peaks.
-
Troubleshooting:
-
Low-Temperature NMR: Cooling the sample can slow down the exchange process, allowing you to "freeze out" individual conformers and obtain sharp signals for each.
-
2D NMR (EXSY): Exchange spectroscopy can be used to identify peaks that are in chemical exchange with one another.
-
-
Q2: I'm struggling to assign the conformation of my calix[2]arene from the ¹H and ¹³C NMR spectra.
A2: The conformation of a calix[2]arene is reflected in the chemical shifts of specific protons and carbons.[1][11]
-
¹H NMR Landmarks:
-
Methylene Bridge Protons (Ar-CH₂-Ar): In the cone conformation, these protons typically appear as a pair of doublets due to their diastereotopic nature. In the 1,3-alternate conformation, they often appear as a singlet.
-
Hydroxyl Protons (-OH): The chemical shift of the hydroxyl protons can be indicative of the extent of intramolecular hydrogen bonding, which stabilizes the cone conformation.[1]
-
-
¹³C NMR Landmarks:
-
Methylene Bridge Carbons (Ar-CH₂-Ar): The chemical shift of the methylene carbon is a reliable indicator of conformation.[1][11] A signal around 31 ppm suggests a syn relationship between adjacent phenolic units (cone), while a shift to approximately 37 ppm indicates an anti relationship (1,3-alternate).[1]
-
| Conformation | Methylene Bridge (¹H NMR) | Methylene Bridge (¹³C NMR) |
| Cone | Pair of Doublets | ~31 ppm |
| Partial Cone | Multiple signals | Combination of ~31 and ~37 ppm |
| 1,2-Alternate | Multiple signals | Combination of ~31 and ~37 ppm |
| 1,3-Alternate | Singlet | ~37 ppm |
Table 1: NMR Chemical Shift Ranges for Calix[2]arene Conformations [1]
Experimental Protocol: Variable Temperature (VT) NMR for Conformational Analysis
-
Sample Preparation: Prepare a solution of your calixarene in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈) at a moderate concentration.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.
-
Cooling: Gradually decrease the temperature in increments of 10-20 K, acquiring a spectrum at each temperature.
-
Heating: If necessary, carefully increase the temperature above room temperature to observe any changes.
-
Data Analysis: Analyze the changes in chemical shifts and line shapes as a function of temperature to determine the coalescence temperature and calculate the energy barrier for conformational inversion.
Diagram: Troubleshooting Workflow for Broad NMR Signals
Caption: A logical workflow for troubleshooting broad peaks in calixarene NMR spectra.
III. Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and purity of calixarenes. However, their tendency to aggregate and form non-covalent complexes can lead to confusing spectra.[12][13][14]
Frequently Asked Questions (FAQs) - MS
Q1: I'm observing peaks at higher m/z values than expected for my calixarene monomer. What are these?
A1: These are likely due to the formation of aggregates or non-covalent complexes.
-
Self-Aggregation: Calixarenes can form dimers, trimers, or even larger clusters in the gas phase.[6]
-
Troubleshooting:
-
-
Host-Guest Complexation: Calixarenes are excellent hosts and can form complexes with residual solvents, salts, or other molecules in your sample.[7][12]
-
Troubleshooting:
-
Purify the Sample: Ensure your sample is as pure as possible before analysis.
-
Identify the Adduct: Calculate the mass difference between the observed peak and the expected monomer mass to identify the guest molecule. Common adducts include Na⁺, K⁺, and solvent molecules.
-
-
Q2: My mass spectrum shows no clear molecular ion peak, or the signal is very weak.
A2: Poor signal intensity can be frustrating but is often solvable.[15][16]
-
Poor Ionization Efficiency: Calixarenes can be challenging to ionize, especially if they are neutral and have low polarity.
-
Troubleshooting:
-
Change Ionization Technique: If ESI is not working well, consider Matrix-Assisted Laser Desorption/Ionization (MALDI) or Atmospheric Pressure Chemical Ionization (APCI).[15] MALDI is often successful for observing non-covalent calixarene complexes.[14]
-
Add a Cationizing Agent: For ESI, adding a small amount of a salt (e.g., NaCl, KCl) to your sample can promote the formation of [M+Na]⁺ or [M+K]⁺ adducts, which are often more stable and easier to detect than the protonated molecule.
-
-
-
Instrumental Issues: Always ensure your mass spectrometer is properly tuned and calibrated.[15]
-
Troubleshooting:
-
Run a Standard: Analyze a known compound to confirm the instrument is performing correctly.
-
Clean the Ion Source: A dirty ion source is a common cause of poor sensitivity.
-
-
Diagram: Decision Tree for MS Troubleshooting
Caption: A step-by-step guide for diagnosing common mass spectrometry issues with calixarenes.
IV. X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of a calixarene's structure and conformation.[17][18] However, growing high-quality crystals can be a significant hurdle.
Frequently Asked Questions (FAQs) - X-ray Crystallography
Q1: I'm having difficulty growing single crystals of my calixarene.
A1: Crystal growth is often more of an art than a science, but several strategies can improve your chances of success.[19]
-
Solvent Selection: The choice of solvent is critical.[19]
-
Troubleshooting:
-
Solvent Screening: Systematically screen a wide range of solvents with varying polarities.
-
Solvent Mixtures: Using a mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) is a common technique. Slow evaporation of the more volatile good solvent or vapor diffusion of the poor solvent can induce crystallization.[19]
-
-
-
Purity: The presence of impurities can inhibit crystal growth.
-
Troubleshooting:
-
Rigorous Purification: Ensure your sample is highly pure before attempting crystallization. Techniques like column chromatography or recrystallization may be necessary.
-
-
-
Conformational Flexibility: The inherent flexibility of some calixarenes can make it difficult for them to pack into an ordered crystal lattice.[18]
-
Troubleshooting:
-
Host-Guest Crystallization: Co-crystallizing the calixarene with a suitable guest molecule can sometimes "lock" it into a specific conformation and promote crystallization.[20]
-
-
Experimental Protocol: Vapor Diffusion for Crystal Growth
-
Prepare the Sample: Dissolve your purified calixarene in a small amount of a relatively non-volatile "good" solvent in a small, open vial.
-
Set up the Chamber: Place this vial inside a larger, sealed container (e.g., a beaker covered with parafilm or a jar with a screw cap).
-
Add the Anti-Solvent: Add a larger volume of a more volatile "poor" solvent (the anti-solvent) to the bottom of the larger container, ensuring it does not mix with the sample solution.
-
Seal and Wait: Seal the container and leave it undisturbed in a vibration-free location. The anti-solvent will slowly diffuse into the sample vial, reducing the solubility of your compound and, hopefully, inducing the growth of single crystals over several days or weeks.
Q2: The crystal structure shows disorder. How can I resolve this?
A2: Disorder is common in calixarene crystallography, often arising from the co-crystallization of different conformers or the statistical occupancy of guest molecules.
-
Refinement Challenges:
-
Troubleshooting:
-
Low-Temperature Data Collection: Collecting diffraction data at low temperatures (e.g., 100 K) can reduce thermal motion and sometimes resolve disorder.
-
Modeling Disorder: In collaboration with a crystallographer, it may be possible to model the disorder by refining multiple positions for the disordered atoms with partial occupancies.
-
Recrystallization: Trying different crystallization conditions may yield a more ordered crystal form.
-
-
V. Conclusion
The characterization of calixarenes, while presenting unique challenges, is achievable with a systematic and informed approach. By understanding the interplay between their structure, conformation, and aggregation behavior, researchers can effectively troubleshoot common issues in NMR, mass spectrometry, and X-ray crystallography. This guide provides a foundation for tackling these challenges, enabling you to unlock the full potential of these fascinating molecules in your research.
References
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Challenges in the Characterization and Purification of (Peptide)n-Calix[2]Resorcinarene Conjugates Synthesized via Thiol-Maleimide Reaction Using Liquid Chromatography. (n.d.). MDPI. Retrieved from [Link]
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NMR Analyses of-1,3-Bridged Calix[2]arene Conformations. (n.d.). ChemRxiv. Retrieved from [Link]
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The synthesis and characterization of giant Calixarenes. (2019). Nature Communications. Retrieved from [Link]
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Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules. (2019). MDPI. Retrieved from [Link]
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Experimental and Computational NMR Strategies to Identify Constrained Conformers of Modified Calix[2]arenes. (n.d.). ChemRxiv. Retrieved from [Link]
-
Calix[2]arene Polyamine Triazoles: Synthesis, Aggregation and DNA Binding. (2022). MDPI. Retrieved from [Link]
-
Calixarene-mediated host–guest interactions leading to supramolecular assemblies: visualization by microscopy. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Assembly of Supramolecular Compounds with Water-Soluble Calix[2]arenes. (n.d.). ACS Publications. Retrieved from [Link]
-
Design and synthesis of Calixarene. (2009). ResearchGate. Retrieved from [Link]
-
Investigating Molecular Recognition by Mass Spectrometry: Characterization of Calixarene-Based Self-Assembling Capsule Hosts with Charged Guests. (1999). Scilit. Retrieved from [Link]
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Protein–Calixarene Complexation: From Recognition to Assembly. (2022). PubMed Central. Retrieved from [Link]
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¹H NMR spectrum of calixarene. (n.d.). ResearchGate. Retrieved from [Link]
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DMSO/acetone-based purification process of giant calixarenes. (n.d.). ResearchGate. Retrieved from [Link]
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ES/MS spectra of complexation of calixarene 2b with peptide 99–113. (n.d.). ResearchGate. Retrieved from [Link]
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Protein–Calixarene Complexation: From Recognition to Assembly. (2022). ACS Publications. Retrieved from [Link]
-
Recent progress to construct calixarene-based polymers using covalent bonds: synthesis and applications. (2020). Royal Society of Chemistry. Retrieved from [Link]
-
Design, Preparation, and Characterization of Novel Calix[2]arene Bioactive Carrier for Antitumor Drug Delivery. (2020). National Institutes of Health. Retrieved from [Link]
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Preferential Crystallization of tert-Butyl-calix[6]arene Chlorobenzene Solvate from a Solvent Mixture. (2023). ACS Publications. Retrieved from [Link]
-
Exploring the Potential of Calixarene-Protected Pd Nanoparticles as Effective Catalysts for Coupling Reactions: A Review. (2024). Letters in Applied NanoBioScience. Retrieved from [Link]
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Parts of 1 H NMR spectra of calixarene 11 (a) in DMSO-d 6 , rt; (b) in CDCl 3 , rt. (n.d.). ResearchGate. Retrieved from [Link]
-
Isolation and X-ray crystal structure of a stable calix[2]arene monohemiketal. (n.d.). ResearchGate. Retrieved from [Link]
-
Calix[20]arenes Solid-State Structures: Derivatization and Crystallization Strategies. (n.d.). ResearchGate. Retrieved from [Link]
-
Purification of C>60> and C>70> by selective complexation with calixarenes. (1994). Nature. Retrieved from [Link]
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Newcomer to the Calixarene Family: Synthesis and Characterization of Selenacalix[2]arene. (n.d.). ACS Publications. Retrieved from [Link]
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Calixarenes. (n.d.). DAV University. Retrieved from [Link]
-
Upper rim-bridged calixarenes. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Critical Analysis of Association Constants between Calixarenes and Nitroaromatic Compounds Obtained by Fluorescence. Implications for Explosives Sensing. (2023). MDPI. Retrieved from [Link]
-
Calix[20]arenes Solid-State Structures: Derivatization and Crystallization Strategies. (n.d.). ResearchGate. Retrieved from [Link]
-
Carbon-13 NMR chemical shifts. A single rule to determine the conformation of calix[2]arenes. (n.d.). ACS Publications. Retrieved from [Link]
-
Photographs of single‐crystal growth of 3. (n.d.). ResearchGate. Retrieved from [Link]
-
Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules. (2019). PubMed Central. Retrieved from [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc. Retrieved from [Link]
-
A Guide To Troubleshooting Mass Spectrometry. (2021). GenTech Scientific. Retrieved from [Link]
-
How to Grow Single Crystals. (2020). YouTube. Retrieved from [Link]
-
Mass Spectrometer (MS) Troubleshooting Guide. (n.d.). CGSpace. Retrieved from [Link]
-
Non-covalent calixarene-amino acid complexes formed by MALDI-MS. (2002). PubMed. Retrieved from [Link]
-
Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. (2018). Agilent. Retrieved from [Link]
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strategies to improve guest binding affinity of C-Undecylcalixresorcinarene
Technical Support Center: C-Undecylcalix[1]resorcinarene Host-Guest Systems
Welcome to the technical support center for C-Undecylcalix[1]resorcinarene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the experimental use of C-Undecylcalix[1]resorcinarene for enhancing guest binding affinity. Our goal is to equip you with the necessary knowledge to overcome common challenges and optimize your experimental outcomes.
Introduction to C-Undecylcalix[1]resorcinarene
C-Undecylcalix[1]resorcinarene is a macrocyclic compound synthesized from the condensation of resorcinol with undecanal.[2] Its unique bowl-shaped structure, featuring a hydrophobic cavity and a hydroxyl-rich upper rim, makes it an excellent candidate for host-guest chemistry. The long undecyl chains on the lower rim contribute to its solubility in organic solvents and its ability to form self-assembled structures.[3][4] This guide will explore various strategies to modulate and improve the guest binding affinity of this versatile host molecule.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the experimental use of C-Undecylcalix[1]resorcinarene.
Q1: What are the primary non-covalent interactions responsible for guest binding in C-Undecylcalix[1]resorcinarene?
A1: The primary driving forces for guest complexation within the C-Undecylcalix[1]resorcinarene cavity are a combination of hydrophobic effects, van der Waals forces, and π-π stacking interactions.[5] The hydrophobic cavity provides a favorable environment for nonpolar guest molecules in aqueous or polar solutions. For guests with suitable functional groups, hydrogen bonding with the hydroxyl groups on the upper rim can also play a significant role.[6]
Q2: How does the choice of solvent affect guest binding affinity?
A2: The solvent plays a critical role in modulating guest binding affinity. In polar, protic solvents, the hydrophobic effect is a major driver for the encapsulation of nonpolar guests. Conversely, in nonpolar solvents, competitive binding of the solvent molecules within the calixarene cavity can reduce the affinity for the intended guest.[7] Therefore, a careful selection of solvent is crucial for optimizing guest binding. For instance, polar aprotic solvents may offer a good balance for many applications.
Q3: What is the typical stoichiometry of host-guest complexes with C-Undecylcalix[1]resorcinarene?
A3: In most cases, C-Undecylcalix[1]resorcinarene forms 1:1 host-guest complexes, where one guest molecule is encapsulated within the cavity of one calixarene molecule.[8] However, depending on the size and shape of the guest, as well as the experimental conditions, other stoichiometries such as 2:1 (host:guest) or 1:2 may be observed.[9] It is always recommended to determine the stoichiometry experimentally using techniques like Job's plot, Isothermal Titration Calorimetry (ITC), or NMR titration.
Q4: Can C-Undecylcalix[1]resorcinarene be made water-soluble?
A4: Yes, the native C-Undecylcalix[1]resorcinarene has poor water solubility. However, it can be chemically modified to introduce hydrophilic groups, thereby increasing its aqueous solubility. A common strategy is the sulfonation or carboxylation of the upper rim hydroxyl groups.[10] These modifications introduce charged functionalities that enhance water solubility, making the calixarene suitable for biological and environmental applications.[6]
Q5: What are the key characterization techniques for studying host-guest complexation?
A5: Several powerful analytical techniques are used to characterize host-guest complexation. 1H NMR spectroscopy is widely used to probe the inclusion of a guest molecule within the calixarene cavity, as the guest's protons experience a significant upfield shift due to the shielding effect of the aromatic rings.[11] Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding event, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS).[12] UV-Vis and fluorescence spectroscopy can also be employed, particularly if the guest molecule has a chromophore or fluorophore that is sensitive to its environment.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with C-Undecylcalix[1]resorcinarene.
Problem 1: Low Guest Binding Affinity
Possible Causes:
-
Inappropriate Solvent: The chosen solvent may be competing with the guest for the calixarene cavity or may not be conducive to the primary binding interactions.
-
Suboptimal pH: For ionizable guests, the pH of the solution can significantly impact their charge state and, consequently, their binding affinity.
-
Steric Hindrance: The guest molecule may be too large or have an unfavorable geometry for effective encapsulation.
-
Low Host Concentration: The concentration of the calixarene may be too low to achieve significant guest binding.
Solutions:
-
Solvent Screening: Perform binding studies in a range of solvents with varying polarities and hydrogen bonding capabilities to identify the optimal medium.
-
pH Optimization: If your guest is pH-sensitive, conduct binding assays across a relevant pH range to find the pH at which the binding is strongest.
-
Host Modification: If steric hindrance is a major issue, consider modifying the upper or lower rim of the calixarene to create a more accommodating cavity.
-
Increase Host Concentration: Ensure that the host concentration is sufficiently above the expected dissociation constant (Kd) to favor complex formation.
Problem 2: Poor Solubility of the Host or Host-Guest Complex
Possible Causes:
-
Inherent Low Solubility: C-Undecylcalix[1]resorcinarene has limited solubility in many common solvents.
-
Aggregation: The host or host-guest complex may be prone to aggregation and precipitation, especially at higher concentrations.
-
Salt Effects: The presence of certain salts in the buffer can decrease the solubility of the calixarene or its complex.
Solutions:
-
Co-solvents: Use a co-solvent system to improve solubility. For example, a small amount of a polar aprotic solvent like DMSO or DMF in an aqueous buffer can enhance solubility.
-
Chemical Modification: As mentioned in the FAQs, functionalizing the upper rim with charged groups (e.g., sulfonates, carboxylates) can dramatically improve water solubility.[10]
-
Surfactant Addition: For some applications, the use of a non-ionic surfactant can help to solubilize the host and its complexes.
-
Temperature Control: Investigate the effect of temperature on solubility, as it can sometimes be improved by heating or cooling.
Problem 3: Difficulty in Characterizing the Host-Guest Complex
Possible Causes:
-
Broad NMR Signals: Weak binding or dynamic exchange between the free and bound states on the NMR timescale can lead to broad, poorly resolved signals.
-
Low Signal-to-Noise in ITC: A small enthalpy change (ΔH) upon binding can make it difficult to obtain a reliable ITC signal.
-
Overlapping Spectroscopic Signals: The absorbance or fluorescence signals of the host and guest may overlap, complicating the analysis.
Solutions:
-
Low-Temperature NMR: Recording NMR spectra at lower temperatures can slow down the exchange process, leading to sharper signals for the bound and free species.
-
Use of a More Sensitive Calorimeter: If the binding enthalpy is low, using a more sensitive ITC instrument can improve the signal-to-noise ratio.
-
Competitive Binding Assays: If direct titration is problematic, a competitive binding assay with a well-characterized guest can be used to determine the binding affinity of the target guest.
-
Deconvolution of Spectra: For overlapping spectroscopic signals, mathematical deconvolution techniques can be applied to separate the contributions of the host, guest, and complex.
Strategies to Improve Guest Binding Affinity
The following section details advanced strategies to enhance the guest binding affinity of C-Undecylcalix[1]resorcinarene.
Upper Rim Functionalization
Modification of the hydroxyl groups on the upper rim provides a powerful means to introduce new binding sites and tailor the electronic properties of the cavity.
-
Introduction of Hydrogen Bond Donors/Acceptors: Replacing some of the hydroxyl groups with amides, ureas, or other groups capable of forming specific hydrogen bonds can significantly enhance the affinity and selectivity for guests with complementary functionalities.
-
Attachment of Charged Groups: Introducing anionic (e.g., carboxylates, sulfonates) or cationic (e.g., quaternary ammonium) groups can lead to strong electrostatic interactions with oppositely charged guests.[10]
-
Extension of the Cavity: Attaching aromatic or aliphatic "extender" arms to the upper rim can effectively deepen the cavity, allowing for the encapsulation of larger guest molecules.
DOT Diagram: Upper Rim Functionalization Strategies
Caption: Strategies for upper rim functionalization to enhance guest binding.
Lower Rim Modification
While less common due to the synthetic challenges, modification of the undecyl chains on the lower rim can also influence guest binding.
-
Introduction of Polar Groups: Incorporating polar functional groups at the terminus of the undecyl chains can alter the solubility of the calixarene and influence its self-assembly behavior, indirectly affecting guest binding.
-
Chain Length Variation: Varying the length of the alkyl chains can impact the packing of the calixarenes in self-assembled structures, which in turn can affect the accessibility and environment of the binding cavity.[1]
Supramolecular Self-Assembly
The amphiphilic nature of C-Undecylcalix[1]resorcinarene allows it to self-assemble into various supramolecular structures in solution, which can significantly enhance guest binding and provide novel functionalities for applications like drug delivery.[6]
-
Micelle Formation: In aqueous solutions, C-Undecylcalix[1]resorcinarene derivatives can form micelles, where the hydrophobic undecyl chains form the core and the hydrophilic upper rims are exposed to the solvent. This creates a hydrophobic microenvironment that can effectively solubilize and bind nonpolar guest molecules.
-
Vesicle Formation: Under certain conditions, bilayer vesicles can be formed, encapsulating an aqueous core. This is particularly useful for the delivery of hydrophilic guest molecules.
-
Capsule Formation: In non-polar organic solvents, C-undecylcalix[1]resorcinarene can form dimeric or hexameric capsules held together by hydrogen bonds, creating a much larger internal cavity capable of encapsulating larger guests or multiple smaller guests.
DOT Diagram: Self-Assembly Pathways
Caption: Self-assembly of C-Undecylcalix[1]resorcinarene in different solvent environments.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Synthesis of a Water-Soluble Sulfonated C-Undecylcalix[1]resorcinarene
This protocol describes a typical procedure for the sulfonation of the upper rim of C-Undecylcalix[1]resorcinarene to enhance its water solubility.
Materials:
-
C-Undecylcalix[1]resorcinarene
-
Formaldehyde (37% aqueous solution)
-
Sodium sulfite
-
Hydrochloric acid (HCl)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve C-Undecylcalix[1]resorcinarene (1 equivalent) in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium sulfite (excess, e.g., 10 equivalents) to the flask with stirring.
-
Slowly add formaldehyde solution (excess, e.g., 10 equivalents) to the reaction mixture.
-
Reflux the mixture for 24-48 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the solution with HCl to a pH of approximately 1-2 to precipitate the sulfonated product.
-
Collect the precipitate by filtration and wash thoroughly with deionized water to remove any unreacted salts.
-
Dry the product under vacuum to yield the water-soluble sulfonated C-Undecylcalix[1]resorcinarene.
-
Characterize the product using 1H NMR, 13C NMR, and FT-IR spectroscopy.
Protocol 2: Determination of Binding Affinity using Isothermal Titration Calorimetry (ITC)
This protocol outlines the steps for determining the thermodynamic parameters of host-guest complexation using ITC.
Materials:
-
C-Undecylcalix[1]resorcinarene (host)
-
Guest molecule
-
Appropriate buffer or solvent
-
Isothermal Titration Calorimeter
Procedure:
-
Prepare a solution of the host in the desired buffer or solvent. The concentration should be approximately 10-20 times the expected Kd.
-
Prepare a solution of the guest in the same buffer or solvent. The guest concentration should be 10-15 times the host concentration.
-
Degas both solutions to prevent the formation of air bubbles during the experiment.
-
Load the host solution into the sample cell of the calorimeter and the guest solution into the injection syringe.
-
Set the experimental parameters, including the temperature, injection volume, and spacing between injections.
-
Perform a series of injections of the guest solution into the sample cell while monitoring the heat change.
-
Analyze the resulting data using the appropriate binding model (e.g., one-site binding model) to determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.
Data Presentation: Example Thermodynamic Data
| Guest Molecule | Solvent | Ka (M-1) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| Adamantane | Water | 1.2 x 104 | -2.5 | -3.1 | -5.6 |
| Toluene | Methanol | 5.6 x 102 | -1.8 | -2.0 | -3.8 |
| Propranolol | pH 7.4 Buffer | 8.9 x 104 | -4.2 | -2.5 | -6.7 |
Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.
References
-
Chem-Impex. C-Undecylcalix[1]resorcinarene monohydrate.
-
Hornung, J., Fankhauser, D., Shirtcliff, L. D., Praetorius, A., Schweizer, W. B., & Diederich, F. (2011). Cycloalkane and Alicyclic Heterocycle Complexation by New Switchable Resorcin[1]arene‐Based Container Molecules: NMR and ITC Binding Studies. Chemistry – A European Journal, 17(44), 12362-12371.
-
Investigation of Resorcin[1]arenes Upper Rim Functionalization. (n.d.).
-
Synthesis and High Antioxidant Activity of C-Alkylcalix[1]resorcinarene and C-Alkylcalix[1]pyrogallolarene Derivatives. (n.d.).
-
The Versatile Applications of Calix[1]resorcinarene-Based Cavitands. (2022). PubMed Central.
-
Hornung, J., Fankhauser, D., Shirtcliff, L. D., Praetorius, A., Schweizer, W. B., & Diederich, F. (2011). Cycloalkane and alicyclic heterocycle complexation by new switchable resorcin[1]arene-based container molecules: NMR and ITC binding studies. Chemistry, 17(44), 12362-12371.
- Lower-Rim Substituted Calixarenes and Their Applic
-
Synthesis of highly functionalised calix[1]resorcinarenes and their application as drug solubilising agents. (2022). ResearchGate.
-
Synthesis and Antioxidant Activity of Calix[1]resorcinarene Derivatives Compounds. (n.d.). Atlantis Press.
- Troubleshooting and optimizing lab experiments. (2022). YouTube.
- Formation and stability of micelles and vesicles. (1996). SciSpace.
-
Binding abilities of a chiral calix[1]resorcinarene: a polarimetric investigation on a complex case of study. (2017). PubMed Central.
-
Mechanochemical Route to Upper Rim Tetrafunctionalised Prochiral and Inherently Chiral Calix[1]arenes. (n.d.). ChemRxiv.
- A Review of the Application of Resorcinarenes and SBA-15 in Drug Delivery. (2022). MDPI.
-
C-undecylcalix[1]resorcinarene Langmuir–Blodgett/Porous Reduced Graphene Oxide Composite Film as a Electrochemical Sensor for the Determination of Tryptophan. (n.d.). PubMed Central.
- The upper rim functionalized calixarene ketocyanines: synthesis, structure and fluorescence properties. (n.d.). SciSpace.
- Resorcinarene-Based Polymer Conjugated for Pharmaceutical Applic
-
CAS 112247-07-1 C-UNDECYLCALIX[1]RESORCINARENE MONOHYDRATE. (n.d.). BOC Sciences.
- C-Undecylcalix 4 resorcinarene 99 112247-07-1. (n.d.). Sigma-Aldrich.
-
The Versatile Applications of Calix[1]resorcinarene-Based Cavitands. (2023). MDPI.
-
An easily accessible, lower rim substituted calix[1]arene selectively binds N,N-dimethyllysine. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
-
Calix[1]resorcinarene Amide Derivative: Thermodynamics of Cation Complexation Processes and Its Remarkable Properties for the Removal of Calcium (II) from Water. (2022). MDPI.
- (a) Schematic representation of the micelle-to-vesicle transition of... (n.d.).
-
Synthesis of Functionalized Resorcin[1]arene via Click Chemistry. (2010). Digital Commons @ USF - University of South Florida.
-
Effect of Lower-Rim Alkylation of p-Sulfonatocalix[1]arene on the Thermodynamics of Host-Guest Complexation. (2010).
-
Molecular representation of the calix[1]resorcinarene, and the calix[1]arene macrocycles. (n.d.). ResearchGate.
- Research progress on calixarene/pillararene-based controlled drug release systems. (n.d.). Beilstein Journal of Organic Chemistry.
- Thiacalixarenes with Sulfur Functionalities at Lower Rim: Heavy Metal Ion Binding in Solution and 2D-Confined Space. (2022). MDPI.
-
NMR crystallography of p-tert-butylcalix[1]arene host-guest complexes using 1H complexation-induced chemical shifts. (2008). PubMed.
-
Cas 112247-07-1,C-UNDECYLCALIX[1]RESORCINARENE MONOHYDRATE. (n.d.). lookchem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. atlantis-press.com [atlantis-press.com]
- 3. biosynth.com [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. The Versatile Applications of Calix[4]resorcinarene-Based Cavitands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Sci-Hub. Cycloalkane and Alicyclic Heterocycle Complexation by New Switchable Resorcin[4]arene‐Based Container Molecules: NMR and ITC Binding Studies / Chemistry – A European Journal, 2011 [sci-hub.box]
- 9. Binding abilities of a chiral calix[4]resorcinarene: a polarimetric investigation on a complex case of study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NMR crystallography of p-tert-butylcalix[4]arene host-guest complexes using 1H complexation-induced chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cycloalkane and alicyclic heterocycle complexation by new switchable resorcin[4]arene-based container molecules: NMR and ITC binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
purification of C-Undecylcalixresorcinarene using column chromatography
Technical Support Center: Purification of C-Undecylcalix[1]resorcinarene
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support guide for the purification of C-Undecylcalix[1]resorcinarene. This document is designed for researchers and drug development professionals who are working with this versatile macrocycle. C-Undecylcalix[1]resorcinarene, with its unique cavitand structure formed by four resorcinol units linked by undecyl chains, presents specific challenges and opportunities in its purification.[2][3] This guide provides in-depth, field-proven insights into purification via column chromatography, structured into a troubleshooting guide and frequently asked questions to address common issues encountered during experimental work.
Troubleshooting Guide: Column Chromatography
This section addresses specific problems that may arise during the purification of your crude C-Undecylcalix[1]resorcinarene product.
Question: My C-Undecylcalix[1]resorcinarene product is not moving from the baseline on the TLC plate, even with highly polar solvent systems like 100% ethyl acetate. What is happening?
Answer:
-
Potential Cause 1: Strong Adsorption & Solubility Issues. The eight hydroxyl groups on the lower rim of the calixresorcinarene create a highly polar face, leading to exceptionally strong interactions with the silica gel stationary phase. Furthermore, the long undecyl chains make the molecule greasy and it may have poor solubility in moderately polar single solvents, leading to streaking or immobility at the origin where it was spotted.
-
Potential Cause 2: Inappropriate Solvent System. While ethyl acetate is polar, it may not be sufficient to disrupt the extensive hydrogen bonding between the calixarene's hydroxyl groups and the silica. The choice of the non-polar component is also critical; for instance, aliphatic solvents like hexanes may not adequately dissolve the crude material for effective chromatography.
-
Recommended Solutions:
-
Modify the Mobile Phase: Introduce a more polar solvent or a solvent with different characteristics. A small percentage (0.5-2%) of methanol or even acetic acid in a dichloromethane or ethyl acetate mobile phase can dramatically improve mobility by competing for hydrogen bonding sites on the silica gel.
-
Switch the Non-Polar Solvent: Replace hexanes with toluene or dichloromethane as the non-polar component of your eluent system. These aromatic and chlorinated solvents are better at solubilizing large, somewhat greasy molecules like C-Undecylcalix[1]resorcinarene.
-
Pre-adsorption (Dry Loading): If the crude product has poor solubility in your chosen eluent, it will not load onto the column effectively. Dry loading is the mandatory solution here. Dissolve your crude product in a solvent in which it is highly soluble (e.g., acetone or methanol), add a portion of silica gel (approx. 10-20 times the mass of your sample), and evaporate the solvent completely to get a free-flowing powder.[4] This powder can then be carefully added to the top of your packed column. This ensures the compound is introduced to the stationary phase in a fine, evenly distributed band, which is critical for good separation.[4]
-
Question: I see multiple spots on my TLC, and after running the column, my fractions are still mixed. Why is the separation so poor?
Answer:
-
Potential Cause 1: Presence of Conformational Isomers. The synthesis of calix[1]resorcinarenes can lead to the formation of several conformational isomers (e.g., crown, chair, boat).[1][3] These isomers have very similar polarities and can be challenging to separate using standard flash chromatography, often co-eluting.
-
Potential Cause 2: Column Overloading. C-Undecylcalix[1]resorcinarene is a large molecule (MW ≈ 1105.7 g/mol ).[5] Loading too much crude material onto the column relative to the amount of stationary phase will exceed the column's capacity, leading to broad bands and poor resolution.
-
Potential Cause 3: Improper Column Packing or Elution. Cracks, channels, or an uneven surface in the silica bed will cause the solvent to flow unevenly, ruining separation.[4] Additionally, changing the solvent polarity too abruptly during a gradient elution can cause the silica bed to crack due to thermal stress.[6]
-
Recommended Solutions:
-
Optimize TLC Separation First: Before scaling up to a column, perfect the separation on a TLC plate. Test various solvent systems. If you cannot achieve baseline separation of your desired product from impurities on a TLC plate, you will not achieve it on a column.
-
Adhere to Loading Ratios: As a rule of thumb, the mass of the crude sample should be about 1-2% of the mass of the silica gel for a difficult separation (e.g., 50-100 g silica for every 1 g of crude material).
-
Consider Reversed-Phase Chromatography: For challenging separations of calixarene isomers and derivatives, reversed-phase high-performance liquid chromatography (RP-HPLC) is often more effective.[1][7] Using a C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% formic or trifluoroacetic acid) can provide the high resolution needed to separate these closely related species.[1][7][8]
-
Recrystallization: Often, the desired C-Undecylcalix[1]resorcinarene isomer is the major product and can be purified to a high degree simply by recrystallization from an appropriate solvent (e.g., methanol or acetone) after a preliminary column to remove baseline impurities.
-
Frequently Asked Questions (FAQs)
Question: What are the common impurities I should expect from a C-Undecylcalix[1]resorcinarene synthesis?
Answer: The synthesis is typically an acid-catalyzed condensation of resorcinol and dodecanal (the aldehyde precursor to the undecyl group).[3][9] Therefore, the primary impurities are:
-
Unreacted Starting Materials: Resorcinol and dodecanal.
-
Linear Oligomers: Incomplete cyclization leads to the formation of linear chains of resorcinol and aldehyde units.
-
Other Isomers: Different stereoisomers or conformers of the final calixarene product may be present.[1]
Generally, unreacted aldehyde is non-polar and will elute first. Resorcinol is highly polar and may remain on the baseline or require a very polar solvent to elute. The linear oligomers will have varying polarities and often appear as a streak between the baseline and the product spot on a TLC.
Question: What is the recommended stationary and mobile phase for routine purification?
Answer: For standard laboratory-scale purification (flash chromatography), silica gel (230-400 mesh) is the most common and cost-effective stationary phase.
The mobile phase selection is critical. Due to the dual nature of the molecule (polar hydroxyl "base" and non-polar undecyl "rims"), a gradient elution is almost always necessary. A typical system involves:
-
Non-Polar Component: Hexanes, or preferably Toluene for better sample solubility.
-
Polar Component: Ethyl Acetate or Dichloromethane.
-
Polar Modifier (if needed): A small amount of Methanol (1-5%).
A well-designed gradient elution is summarized in the table below. The exact percentages will depend on your specific crude mixture and should be optimized via TLC analysis first.
| Eluent Composition (Toluene:Ethyl Acetate) | Typical Compounds Eluted | Rationale |
| 98:2 to 95:5 | Unreacted Dodecanal, Non-polar byproducts | These non-polar compounds have minimal interaction with the silica gel and are flushed out with a low-polarity mobile phase. |
| 90:10 to 80:20 | Linear Oligomers, Less-polar conformers | As polarity increases, molecules with some polar groups begin to elute. Oligomers often appear in these fractions. |
| 70:30 to 50:50 | C-Undecylcalix[1]resorcinarene (Product) | The target molecule requires a significantly more polar mobile phase to displace it from the silica stationary phase. |
| 50:50 with 2% MeOH | Highly Polar Oligomers, Unreacted Resorcinol | A strong solvent system is used at the end to "strip" the column of any remaining highly retained substances. |
Question: How do I properly pack a column and load my sample for this specific purification?
Answer: Proper packing and loading are fundamental to a successful separation. Given the challenges with C-Undecylcalix[1]resorcinarene, the dry loading method is strongly recommended.
Experimental Protocol: Dry-Loading Flash Chromatography
-
Column Preparation:
-
Select an appropriately sized glass column and ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom and add a ~1 cm layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 Toluene:Ethyl Acetate).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface. Do not let the silica run dry.[4][6]
-
-
Sample Preparation (Dry Loading):
-
Dissolve your crude C-Undecylcalix[1]resorcinarene (e.g., 1.0 g) in a minimum amount of a volatile solvent where it is highly soluble (e.g., 20 mL of acetone or methanol).
-
Add 10-15 g of fresh silica gel to this solution.
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[4]
-
-
Loading and Elution:
-
Carefully layer the silica-adsorbed sample onto the top of the packed column bed.
-
Gently add a ~1 cm layer of sand on top of the sample layer to prevent disturbance.
-
Carefully add your initial eluent, open the stopcock, and begin collecting fractions, applying gentle air pressure to maintain a steady flow rate.
-
Gradually increase the polarity of the eluent according to your pre-determined gradient, monitoring the separation by collecting small fractions and analyzing them by TLC.
-
Purification Workflow Diagram
The following diagram illustrates the logical workflow for the purification and analysis of C-Undecylcalix[1]resorcinarene.
Caption: Workflow for C-Undecylcalix[1]resorcinarene Purification.
References
-
MDPI. Challenges in the Characterization and Purification of (Peptide)n-Calix[1]Resorcinarene Conjugates Synthesized via Thiol-Maleimide Reaction Using Liquid Chromatography. [Link]
-
National Center for Biotechnology Information. Efficient Separation of C-Tetramethylcalix[1]resorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction. [Link]
-
PubChem. C-Undecylcalix(4)resorcinarene Monohydrate. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
SciELO. Separation performance of PEG-linked calix[1]arene as stationary phase for capillary gas chromatography. [Link]
-
PubMed. Preparation and application of methylcalix[1]resorcinarene-bonded silica particles as chiral stationary phase in high-performance liquid chromatography. [Link]
-
Phenomenex. TROUBLESHOOTING GUIDE. [Link]
-
Wikipedia. Resorcinarene. [Link]
-
Atlantis Press. Synthesis and Antioxidant Activity of Calix[1]resorcinarene Derivatives Compounds. [Link]
-
ACS Publications. Efficient Separation of C-Tetramethylcalix[1]resorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction. [Link]
-
ResearchGate. (PDF) Calix[1]resorcinarene macrocycles Synthesis, thermal behavior and crystalline characterization. [Link]
-
Nottingham Trent University Institutional Repository. Synthetic and Structural Studies of Calix[1]pyrogallolarenes Towards Biological Applications. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
-
PubMed. New calixarene-bonded stationary phases in high-performance liquid chromatography: comparative studies on the retention behavior and on influences of the eluent. [Link]
-
Waters. HPLC Column Performance. [Link]
-
University of Rochester, Department of Chemistry. Rookie Mistakes: Column Chromatography. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
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ResearchGate. Preparation and application of mixed octadecylsilyl- and (3-(C-methylcalix[1]resorcinarene)-hydroxypropoxy)-propylsilyl-appended silica particles as stationary phase for high-performance liquid chromatography. [Link]
-
National Center for Biotechnology Information. C-undecylcalix[1]resorcinarene Langmuir–Blodgett/Porous Reduced Graphene Oxide Composite Film as a Electrochemical Sensor for the Determination of Tryptophan. [Link]
-
MDPI. Comparative Study of the Antioxidant Activity of the Conformers of C-tetra(4-methoxyphenyl)calix[1]resorcinarene. [Link]
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LCGC Europe. Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. [Link]
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Validation & Comparative
A Comparative Guide to the Characterization of C-Undecylcalixresorcinarene Utilizing NMR and Mass Spectrometry
A Comparative Guide to the Characterization of C-Undecylcalix[1]resorcinarene Utilizing NMR and Mass Spectrometry
For researchers, scientists, and professionals in drug development, the precise structural elucidation of macrocyclic compounds like C-Undecylcalix[1]resorcinarene is paramount for harnessing their potential in applications ranging from drug delivery to sensor technology.[2][3] This guide provides an in-depth, comparative analysis of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the characterization of this versatile calixarene. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative data.
C-Undecylcalix[1]resorcinarene is a macrocycle formed from the condensation of resorcinol and dodecanal.[4] Its structure is characterized by a wide upper rim adorned with eight hydroxyl groups and a narrow lower rim with four long undecyl chains, imparting amphiphilic properties.[4][5] These features create a hydrophobic cavity capable of forming host-guest complexes with smaller molecules.[4]
The Synergy of NMR and Mass Spectrometry: A Dual Approach to Structural Verification
While both NMR and MS provide invaluable structural information, they do so from different perspectives. Mass spectrometry offers a rapid and highly sensitive method to determine the molecular weight of C-Undecylcalix[1]resorcinarene, confirming its elemental composition. NMR spectroscopy, on the other hand, provides a detailed map of the molecular architecture, revealing the connectivity of atoms and the conformational arrangement of the macrocycle. The combination of these techniques offers a robust and comprehensive characterization.
I. Mass Spectrometry: Unveiling the Molecular Mass
Mass spectrometry is an essential first step in the characterization of a newly synthesized compound. For large, non-volatile molecules like C-Undecylcalix[1]resorcinarene, soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are indispensable.[6] These methods ionize the analyte with minimal fragmentation, allowing for the accurate determination of the molecular ion.[6]
Comparative Analysis of Ionization Techniques
| Ionization Technique | Principle | Advantages for C-Undecylcalix[1]resorcinarene | Considerations |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of gaseous ions. | Excellent for analyzing samples from solution, readily coupled with liquid chromatography (LC) for purification and analysis.[7] Provides information on multicharged species.[8] | Sensitivity can be affected by salts and detergents. May produce complex spectra with multiple charge states. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | The analyte is co-crystallized with a matrix that absorbs laser energy, facilitating soft ionization of the analyte. | High sensitivity and tolerance to buffers and salts.[6] Primarily produces singly charged ions, simplifying spectral interpretation.[6] Well-suited for high-throughput analysis. | The choice of matrix is crucial for successful ionization.[6] May not be as readily coupled to LC as ESI. |
Expected Mass Spectrometric Data
The theoretical molecular weight of C-Undecylcalix[1]resorcinarene (C72H112O8) is approximately 1104.8 g/mol . In positive-ion mode ESI-MS, one would expect to observe the protonated molecule [M+H]+ at m/z 1105.8. Depending on the solvent system and instrument settings, adducts with sodium [M+Na]+ (m/z 1127.8) or potassium [M+K]+ (m/z 1143.8) may also be present. In MALDI-TOF MS, the primary species observed is typically the singly charged molecular ion.
Experimental Protocol: ESI-MS Analysis
A detailed workflow for the ESI-MS analysis of C-Undecylcalix[1]resorcinarene is presented below.
Caption: Workflow for ESI-MS analysis of C-Undecylcalix[1]resorcinarene.
II. NMR Spectroscopy: Mapping the Molecular Architecture
NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules in solution.[9] For C-Undecylcalix[1]resorcinarene, ¹H and ¹³C NMR are fundamental for confirming the presence of all structural motifs and determining the molecule's conformation.
Causality in NMR Experiment Selection
The choice of NMR experiments is dictated by the specific structural questions to be answered.
-
¹H NMR: Provides information on the number and chemical environment of different protons in the molecule. The integration of the signals confirms the relative number of protons.
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms. Coupled with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, it can distinguish between CH, CH₂, and CH₃ groups.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is vital for piecing together the molecular framework.
-
Interpreting the NMR Spectra of C-Undecylcalix[1]resorcinarene
The high symmetry of the C-Undecylcalix[1]resorcinarene molecule in its common "crown" conformation simplifies the NMR spectra.[10]
Expected ¹H NMR Chemical Shifts (in DMSO-d₆):
| Proton Type | Approximate Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (resorcinol ring) | 6.1 - 7.0 | s | 8H |
| Methine bridge (-CH-) | 4.3 - 4.6 | t | 4H |
| Undecyl chain (-CH₂-)₉ | 1.0 - 2.2 | m | 80H |
| Undecyl chain terminal (-CH₃) | 0.8 - 0.9 | t | 12H |
| Hydroxyl (-OH) | 8.5 - 9.5 | s | 8H |
Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Carbon Type | Approximate Chemical Shift (ppm) |
| Aromatic (C-OH) | 150 - 155 |
| Aromatic (C-H) | 120 - 125 |
| Aromatic (C-C) | 102 - 105 |
| Methine bridge (-CH-) | 28 - 32 |
| Undecyl chain (-CH₂-) | 22 - 35 |
| Undecyl chain terminal (-CH₃) | 13 - 15 |
Experimental Protocol: NMR Analysis
A systematic approach to acquiring and analyzing NMR data is crucial for unambiguous structural assignment.
Caption: Workflow for comprehensive NMR analysis of C-Undecylcalix[1]resorcinarene.
III. Comparative Summary and Best Practices
| Feature | Mass Spectrometry | NMR Spectroscopy |
| Primary Information | Molecular Weight and Elemental Formula | Molecular Structure and Connectivity |
| Sensitivity | High (picomole to femtomole) | Lower (micromole to nanomole) |
| Sample Amount | Micrograms | Milligrams |
| Analysis Time | Fast (minutes) | Slower (minutes to hours) |
| Key Advantage | Unambiguous molecular weight determination | Detailed structural elucidation |
| Limitation | Provides limited information on isomerism | Can be complex for mixtures or low-symmetry molecules |
Best Practices for a Self-Validating System:
-
Initial MS Screen: Begin with a quick MS analysis (ESI or MALDI) to confirm the successful synthesis of the target molecule by verifying its molecular weight.
-
Comprehensive NMR Analysis: Follow up with a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) to unambiguously determine the structure and conformation.
-
Data Correlation: Ensure that the structural information derived from NMR is consistent with the molecular formula obtained from mass spectrometry. For example, the number of protons and carbons observed in the NMR spectra should match the elemental composition.
-
Purity Assessment: Both techniques can provide an indication of sample purity. In MS, the presence of unexpected ions may indicate impurities. In NMR, extraneous peaks in the spectra are a clear sign of contaminants.
By judiciously applying both mass spectrometry and NMR spectroscopy, researchers can achieve a high level of confidence in the identity and purity of their C-Undecylcalix[1]resorcinarene, a critical prerequisite for its application in advanced research and development.
References
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El-Faham, A., et al. (2015). Synthesis and NMR elucidation of novel octa-amino acid resorcin[1]arenes derivatives. South African Journal of Chemistry, 68, 33-40.
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Hoegberg, A. G. S. (1980). Two stereoisomeric 2,8,14,20-tetramethyl-calix[1]arenes from the acid-catalyzed condensation of resorcinol and acetaldehyde. Journal of Organic Chemistry, 45(22), 4498-4500.
-
Horvath, G., & Metrangolo, P. (2022). Efficient Separation of C-Tetramethylcalix[1]resorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction. ACS Omega, 7(51), 48147–48154.
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Mouradzadegun, A., Elahi, S., & Abadast, F. (2014). Supplementary Material: Synthesis of the 3D-network polymer supported Bronsted acid ionic liquid based on calix[1]resorcinarene via two post-functionalization steps: Highly efficient and recyclable acid catalyst for the preparation of symmetrical bisamides. RSC Advances, 4, 19876-19883.
-
Ramirez-Prada, J., et al. (2021). Challenges in the Characterization and Purification of (Peptide)n-Calix[1]Resorcinarene Conjugates Synthesized via Thiol-Maleimide Reaction Using Liquid Chromatography. Molecules, 26(16), 4983.
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Rezaeayan, S., et al. (2019). Calix[1]resorcinarene macrocycles: Synthesis, thermal behavior and crystalline characterization. Journal of Thermal Analysis and Calorimetry, 138, 127-136.
-
Tantishaiyakul, V., et al. (2016). Synthesis and characterizations of C-3-Nitrophenylcalix[1]resorcinarene as a potential chemosensor for La(III) ions. Indonesian Journal of Chemistry, 16(3), 253-259.
-
Wu, Y., et al. (2023). C-undecylcalix[1]resorcinarene Langmuir–Blodgett/Porous Reduced Graphene Oxide Composite Film as a Electrochemical Sensor for the Determination of Tryptophan. Sensors, 23(18), 7894.
- Zadmard, R., et al. (2019). Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules. Molecules, 24(5), 949.
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Zhang, H., et al. (2022). X-ray diffraction and 13C solid-state NMR studies of the solvate of tetra(C-undecyl)calix[1]resorcinarene with dimethylacetamide. CrystEngComm, 24, 831-838.
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A Senior Application Scientist's Comparative Guide to C-Undecylcalixresorcinarene and Other Calixarenes
A Senior Application Scientist's Comparative Guide to C-Undecylcalix[1]resorcinarene and Other Calixarenes
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of supramolecular chemistry, calixarenes have emerged as a cornerstone class of macrocycles, prized for their unique host-guest recognition capabilities.[1][2] Their three-dimensional, basket-like cavities allow them to encapsulate a wide array of guest molecules, making them invaluable tools in drug delivery, sensing, and catalysis.[3][4] However, the efficacy of a calixarene is not monolithic; it is profoundly dictated by its specific structure and functionalization.
This guide provides a comparative analysis focusing on C-Undecylcalix[5]resorcinarene, a lipophilic macrocycle, and contrasts its properties and performance with other archetypal calixarenes. Our objective is to furnish researchers with the nuanced, data-driven insights required to select the optimal calixarene scaffold for their specific application, moving beyond generalized descriptions to a deeper understanding of structure-function relationships.
The Calixarene Family: A Structural Overview
Calixarenes are cyclic oligomers formed from phenolic or resorcinolic units linked by methylene bridges.[1][6][7] Their defining feature is a three-dimensional cavity that can be tailored in size and chemical environment.[1] Key to their versatility is the ability to functionalize both the "upper rim" (the wider opening of the basket) and the "lower rim" (the narrower opening, typically bearing hydroxyl groups).[1][2] This dual functionalization allows for the precise tuning of properties like solubility, guest affinity, and self-assembly behavior.
This guide will focus on a comparative study between three distinct types of calix[5]arenes to highlight the profound impact of their peripheral functionalities:
-
C-Undecylcalix[5]resorcinarene (CUCR): An amphiphilic macrocycle characterized by long C11 alkyl chains at the upper rim, rendering it highly soluble in organic solvents and capable of self-assembly in aqueous environments.[8][9]
-
p-Sulfonatocalix[5]arene (SC4A): A water-soluble analogue where sulfonate groups on the upper rim confer high aqueous solubility, making it a workhorse for biological and aqueous-phase applications.[10][11]
-
Carboxycalix[5]arene: A derivative functionalized with carboxylic acid groups, introducing pH-responsiveness and specific binding sites for targeted interactions.
Caption: Structural divergence of the compared calix[5]arenes.
Comparative Physicochemical Properties
The choice of calixarene is fundamentally governed by its physicochemical properties, which dictate its behavior in a given system. The most critical differentiator is solubility, which stems directly from the nature of the upper rim substituents.
| Property | C-Undecylcalixresorcinarene (CUCR) | p-Sulfonatocalix[5]arene (SC4A) | Carboxycalix[5]arene |
| Solubility | High in nonpolar organic solvents (e.g., benzene, chloroform), very low in water.[8] | High in water and polar solvents, insoluble in nonpolar organic solvents.[10][11] | Solubility is pH-dependent; soluble in basic aqueous solutions. |
| Self-Assembly | Forms micelles or vesicles in aqueous media due to its amphiphilic nature. A low critical aggregation concentration (upper limit of 10⁻⁵ M) has been noted.[8][9] | Does not typically form micelles but can self-assemble into larger structures or vesicles under specific conditions or with certain guests.[10] | Can form aggregates or nanoparticles, often in a pH-dependent manner. |
| Guest Affinity | Primarily binds neutral, lipophilic guest molecules within its hydrophobic cavity.[8][12] | Binds strongly to cationic and electron-deficient guests due to its π-electron-rich cavity and anionic sulfonate groups.[10] | Binds guests through a combination of hydrophobic inclusion and specific interactions (e.g., hydrogen bonding, electrostatic) via the carboxyl groups. |
Expert Insight: The long undecyl chains of CUCR are not merely for imparting lipophilicity; they create a highly hydrophobic microenvironment that is exceptionally suited for encapsulating poorly water-soluble drugs. In contrast, the sulfonate groups of SC4A create a highly polar, anionic portal to the cavity, making it an excellent receptor for positively charged molecules like neurotransmitters or specific amino acid residues.[13][14]
Performance in Drug Delivery Applications
A primary application for calixarenes is in the formulation and delivery of therapeutic agents.[4] Here, we compare their performance based on drug loading and release characteristics, using a model hydrophobic drug (e.g., Doxorubicin) and a model hydrophilic drug.
| Parameter | C-Undecylcalixresorcinarene (CUCR) | p-Sulfonatocalix[5]arene (SC4A) | Carboxycalix[5]arene |
| Model Hydrophobic Drug Loading | High. The lipophilic cavity and micellar core provide excellent encapsulation capacity for hydrophobic drugs. Loading efficiencies of over 40% have been reported for similar systems.[15] | Low to Moderate. Can encapsulate portions of amphiphilic drugs, but generally poor for highly hydrophobic molecules. Often used to improve solubility of peptide-drug conjugates.[14][16] | Moderate to High. The cavity can host hydrophobic moieties, and the carboxyl groups can be used for covalent conjugation or ionic interactions with drugs. |
| Model Hydrophilic Drug Loading | Very Low. The hydrophobic nature of the cavity and aggregates repels hydrophilic molecules. | High. Can effectively bind and solubilize cationic hydrophilic drugs through host-guest interactions.[17] | pH-Dependent. Can bind cationic drugs at pH > pKa through ionic interactions. |
| Release Mechanism | Primarily diffusion-controlled from the core of self-assembled nanostructures (e.g., micelles). | Typically rapid dissociation of the host-guest complex upon dilution in biological media.[18] | Can be engineered for stimuli-responsive release, particularly pH-triggered release in acidic tumor microenvironments. |
Expert Insight: The choice between these calixarenes for drug delivery is a strategic one. CUCR and its derivatives are ideal for formulating "brick dust" compounds with poor aqueous solubility, effectively acting as a nano-carrier.[15] SC4A, on the other hand, excels at solubilizing and stabilizing charged molecules or preventing aggregation of therapeutic peptides.[14][16] Carboxycalixarenes offer a more sophisticated, "smart" delivery platform where drug release can be triggered by specific physiological cues.
Experimental Protocols
To ensure the reproducibility and validation of these comparative insights, detailed experimental protocols are essential.
Protocol 1: Synthesis of C-Undecylcalix[1]resorcinarene (CUCR)
This protocol is based on the acid-catalyzed condensation reaction between resorcinol and an aldehyde.[7][19]
Materials:
-
Resorcinol
-
Undecanal (the aldehyde corresponding to the desired "C-undecyl" group)
-
Ethanol, absolute
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve resorcinol (1.0 eq) and undecanal (1.0 eq) in absolute ethanol.
-
Add concentrated HCl dropwise as a catalyst. The amount is typically catalytic but can be optimized.[20]
-
Heat the mixture to reflux (approximately 75-80°C) and maintain for 12-24 hours. A precipitate will form as the reaction progresses.[19]
-
Cool the reaction mixture to room temperature.
-
Filter the resulting solid precipitate using a Büchner funnel.
-
Wash the solid extensively with a 1:1 mixture of ethanol and water until the washings are neutral to pH paper.[19]
-
Dry the purified product in a vacuum oven.
-
Validation: Confirm the structure and purity of the C-undecylcalix[5]resorcinarene using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.[6]
Caption: Experimental workflow for the synthesis of CUCR.
Protocol 2: Determination of Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE)
This protocol outlines a common method for quantifying the amount of a hydrophobic drug encapsulated within calixarene micelles.[15]
Materials:
-
Synthesized C-Undecylcalix[5]resorcinarene (CUCR)
-
Hydrophobic drug (e.g., Doxorubicin, DOX)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or distilled water
-
Dialysis tubing (with appropriate molecular weight cut-off, e.g., 1 kDa)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Drug-Loaded Micelles:
-
Dissolve a known mass of CUCR and the drug (e.g., 20 mg CUCR, 4 mg DOX) in a minimal amount of DMSO.[15]
-
Transfer this solution into a dialysis bag.
-
Dialyze against a large volume of distilled water or PBS for 24 hours, with several changes of the external medium. This process removes the organic solvent and non-encapsulated drug, triggering the self-assembly of CUCR into drug-loaded micelles.
-
-
Quantification:
-
After dialysis, collect the solution from the bag and filter it through a 0.45 µm filter to remove any precipitates.
-
Lyophilize (freeze-dry) the filtered solution to obtain the solid drug-loaded micelles.
-
Dissolve a precisely weighed amount of the lyophilized powder in a suitable solvent (e.g., methanol) to disrupt the micelles and release the drug.
-
Measure the absorbance of the solution using a UV-Vis spectrophotometer at the drug's λ_max (e.g., ~490 nm for DOX).
-
Calculate the concentration of the drug using a pre-established standard curve.
-
-
Calculations:
-
Drug Loading Capacity (DLC %): (Mass of drug in micelles / Total mass of drug-loaded micelles) x 100
-
Encapsulation Efficiency (EE %): (Mass of drug in micelles / Initial mass of drug used) x 100
-
Caption: Workflow for determining drug loading capacity (DLC) and efficiency (EE).
Application-Based Selection Logic
The optimal calixarene is dictated by the research question. The following decision framework can guide the selection process:
Caption: Decision tree for selecting the appropriate calixarene.
Conclusion
The world of calixarenes is diverse, and the selection of the right macrocycle is a critical experimental design choice. C-Undecylcalix[5]resorcinarene stands out for its pronounced lipophilicity and self-assembling properties, making it an exceptional candidate for solubilizing and delivering hydrophobic agents. In contrast, p-sulfonatocalix[5]arene is the undisputed choice for aqueous systems involving cationic guests, while functionalized derivatives like carboxycalixarenes open the door to stimuli-responsive systems. By understanding these fundamental differences, backed by robust experimental data and protocols, researchers can harness the full potential of these remarkable molecular baskets.
References
A comprehensive list of references will be compiled and provided separately, including titles, sources, and verifiable URLs to support the claims and protocols detailed in this guide.
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A Senior Application Scientist's Guide to Validating Guest Molecule Encapsulation in C-Undecylcalixresorcinarene
A Senior Application Scientist's Guide to Validating Guest Molecule Encapsulation in C-Undecylcalix[1]resorcinarene
In the realm of supramolecular chemistry and drug delivery, C-undecylcalix[1]resorcinarene has emerged as a versatile host molecule, capable of encapsulating a diverse array of guest molecules within its hydrophobic cavity. This unique property holds immense potential for applications ranging from targeted drug delivery and controlled release to catalysis and sensing. However, the mere co-existence of host and guest in a solution does not guarantee successful encapsulation. Rigorous validation is paramount to confirm the formation of a true host-guest inclusion complex and to elucidate the stoichiometry, thermodynamics, and kinetics of the binding event.
This guide provides a comprehensive overview and comparison of the key analytical techniques employed to validate the encapsulation of guest molecules within C-undecylcalix[1]resorcinarene. We will delve into the principles of each method, present their respective strengths and limitations, and provide actionable experimental protocols to empower researchers in their quest for robust and reliable characterization of these fascinating supramolecular systems.
The Imperative of Multi-faceted Validation
No single analytical technique can provide a complete picture of host-guest complexation. A robust validation strategy relies on the synergistic application of multiple complementary methods. This approach allows for cross-validation of results and provides a more holistic understanding of the encapsulation process, from initial confirmation of interaction to detailed structural and energetic characterization. The choice of techniques will ultimately depend on the specific research question, the nature of the guest molecule, and the available instrumentation.
A Comparative Overview of Key Validation Techniques
A suite of powerful analytical tools is at the disposal of researchers to interrogate the formation of C-undecylcalix[1]resorcinarene-guest complexes. Each technique offers unique insights into the system, and their judicious selection is critical for a thorough investigation.
| Technique | Principle | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the chemical environment of atomic nuclei. Changes in chemical shifts of host and/or guest protons upon complexation indicate encapsulation. | Provides direct evidence of inclusion in solution. Can determine stoichiometry, binding constants, and the orientation of the guest.[2][3][4] | Can be insensitive for weakly binding systems. Requires soluble samples and relatively high concentrations. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Directly determines all thermodynamic parameters (ΔH, ΔS, ΔG, and binding constant K) in a single experiment.[5][6][7] | Requires relatively large amounts of sample. Can be affected by heats of dilution and other non-specific interactions. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. The detection of a peak corresponding to the host-guest complex confirms its formation. | Highly sensitive and requires minimal sample. Can be used to determine stoichiometry.[8][9][10][11] | Provides information about the complex in the gas phase, which may not reflect the solution-state behavior. Soft ionization techniques are necessary. |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a solution. Changes in the hydrodynamic radius can indicate the formation of host-guest complexes or changes in aggregation state. | Useful for studying the effect of guest encapsulation on the aggregation behavior of the calixarene.[12][13][14][15] | An indirect method for confirming encapsulation. Does not provide direct structural or thermodynamic information about the complex. |
| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in a crystalline solid. | Provides unambiguous, high-resolution structural information of the host-guest complex in the solid state.[16][17][18] | Requires the growth of high-quality single crystals, which can be challenging. The solid-state structure may not represent the solution-state conformation. |
In-Depth Methodologies and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Litmus Test for Encapsulation
Principle: NMR spectroscopy is arguably the most powerful and widely used technique for studying host-guest interactions in solution. The formation of an inclusion complex alters the electronic environment of both the host and guest molecules. This change is reflected in the chemical shifts of their respective protons. Protons of the guest molecule that are situated within the shielding environment of the calixarene's aromatic cavity will typically experience an upfield shift (to lower ppm values) in the ¹H NMR spectrum. Conversely, protons on the host that are in close proximity to the guest may also exhibit shifts.
Experimental Protocol: ¹H NMR Titration
-
Sample Preparation:
-
Prepare a stock solution of the C-undecylcalix[1]resorcinarene host in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The concentration should be high enough to observe clear signals (typically 1-5 mM).
-
Prepare a concentrated stock solution of the guest molecule in the same deuterated solvent.
-
-
Initial Spectrum:
-
Acquire a ¹H NMR spectrum of the host solution alone. This will serve as the reference.
-
-
Titration:
-
Add small aliquots of the guest stock solution to the host solution in the NMR tube.
-
After each addition, thoroughly mix the solution and acquire a new ¹H NMR spectrum.
-
Continue the additions until the molar ratio of guest to host is significantly greater than 1 (e.g., 2:1 or higher), or until the chemical shifts of the host and/or guest protons no longer change.
-
-
Data Analysis:
-
Monitor the chemical shifts of specific protons on both the host and guest. Significant changes in chemical shifts upon addition of the guest are indicative of complex formation.
-
By plotting the change in chemical shift (Δδ) against the guest concentration, the binding constant (Kₐ) and stoichiometry of the complex can be determined using non-linear regression analysis.
-
Caption: Workflow for ¹H NMR Titration Experiment.
Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamics of Binding
Principle: ITC is a highly quantitative technique that directly measures the heat changes associated with molecular interactions. By titrating the guest molecule into a solution of the C-undecylcalix[1]resorcinarene host, the heat released (exothermic) or absorbed (endothermic) upon complex formation is measured. The resulting data can be used to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated, providing a complete thermodynamic profile of the binding event.
Experimental Protocol: ITC Titration
-
Sample Preparation:
-
Prepare a solution of the C-undecylcalix[1]resorcinarene host in a suitable buffer or solvent. The concentration should be accurately known and is typically in the micromolar range.
-
Prepare a solution of the guest molecule in the same buffer or solvent at a concentration 10-20 times higher than the host concentration.
-
Degas both solutions to prevent the formation of air bubbles in the calorimeter cell.
-
-
Instrument Setup:
-
Equilibrate the ITC instrument to the desired experimental temperature.
-
Load the host solution into the sample cell and the guest solution into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the guest solution into the host solution.
-
The heat change associated with each injection is measured and recorded.
-
-
Data Analysis:
-
The raw data, a series of heat pulses, is integrated to obtain the heat change per injection.
-
The resulting binding isotherm (heat change vs. molar ratio of guest to host) is then fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (Kₐ, ΔH, and n).
-
Caption: Workflow for an Isothermal Titration Calorimetry Experiment.
Mass Spectrometry (MS): A Sensitive Probe for Complex Formation
Principle: Mass spectrometry is a highly sensitive technique that can detect the formation of non-covalent complexes in the gas phase. Soft ionization techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), are employed to transfer the host-guest complexes from solution to the gas phase without disrupting the non-covalent interactions. The detection of a peak corresponding to the mass-to-charge ratio (m/z) of the [Host+Guest] complex provides strong evidence for its formation.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution containing both the C-undecylcalix[1]resorcinarene host and the guest molecule in a volatile solvent (e.g., methanol, acetonitrile). The concentrations are typically in the micromolar to nanomolar range.
-
-
Instrument Setup:
-
Tune the ESI-MS instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) to be as "soft" as possible to minimize in-source fragmentation of the non-covalent complex.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum over a mass range that includes the expected m/z values for the free host, free guest, and the host-guest complex.
-
-
Data Analysis:
-
Look for a peak corresponding to the molecular weight of the host-guest complex. The presence of this peak confirms the existence of the complex in the gas phase.
-
The relative intensities of the free host and the complex can provide qualitative information about the binding strength.
-
Dynamic Light Scattering (DLS): Assessing Aggregation Behavior
Principle: C-undecylcalix[1]resorcinarenes are known to self-assemble into larger aggregates in solution. DLS measures the hydrodynamic radius of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion. Guest encapsulation can influence the size and stability of these aggregates. A change in the measured particle size upon addition of the guest can therefore indirectly suggest the formation of an inclusion complex.
Experimental Protocol: DLS Analysis
-
Sample Preparation:
-
Prepare a solution of the C-undecylcalix[1]resorcinarene host in a suitable solvent.
-
Prepare a separate solution of the host with the guest molecule at the desired molar ratio.
-
Filter both solutions to remove any dust or large particles that could interfere with the measurement.
-
-
Data Acquisition:
-
Measure the size distribution of the host-only solution.
-
Measure the size distribution of the host-guest solution.
-
-
Data Analysis:
-
Compare the average hydrodynamic radius and polydispersity index (PDI) of the two samples. A significant change in these parameters upon addition of the guest suggests an interaction that alters the aggregation state of the calixarene.
-
X-ray Crystallography: The Definitive Structural Snapshot
Principle: X-ray crystallography provides the most detailed and unambiguous structural information about a molecule or a molecular complex. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, the precise three-dimensional arrangement of atoms can be determined. For a host-guest system, this technique can reveal the exact location and orientation of the guest molecule within the host's cavity, as well as the specific intermolecular interactions that stabilize the complex.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
This is often the most challenging step. Grow single crystals of the C-undecylcalix[1]resorcinarene-guest complex by slowly evaporating the solvent from a saturated solution, by vapor diffusion, or by slow cooling.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer and place it in the X-ray beam of a diffractometer.
-
Collect the diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain the unit cell dimensions and the intensities of the reflections.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the atomic positions and thermal parameters to obtain the final, high-resolution crystal structure.
-
-
Data Analysis:
-
Analyze the final structure to determine the precise geometry of the host-guest complex, including bond lengths, bond angles, and intermolecular distances.
-
Logical Framework for Validation
The validation process can be visualized as a hierarchical approach, starting with initial screening and progressing to detailed characterization.
Caption: Logical workflow for validating guest encapsulation.
Conclusion
The validation of guest molecule encapsulation in C-undecylcalix[1]resorcinarene is a critical step in the development of novel supramolecular systems for a wide range of applications. A multi-technique approach, combining the strengths of NMR, ITC, MS, DLS, and X-ray crystallography, is essential for a comprehensive and unambiguous characterization of these host-guest complexes. By following the principles and protocols outlined in this guide, researchers can confidently establish the formation of inclusion complexes and gain deep insights into the factors that govern their stability and structure, thereby accelerating the design and optimization of next-generation functional materials.
References
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Garamuňo, L. et al. (2002). Non-covalent calixarene-amino acid complexes formed by MALDI-MS. Journal of the American Society for Mass Spectrometry, 13(8), 964–974. Available at: [Link]
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Jankowski, C. K. et al. (1998). Comparison of the Stability of Calix[1]arene‐crown‐6‐cation Binary Complexes Under Electrospray Mass Spectrometry. Spectroscopy Letters, 36(4), 391-401. Available at: [Link]
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Lebrilla, C. B. et al. (2002). Non-Covalent Calixarene–Amino Acid Complexes Formed by MALDI-MS. Journal of the American Society for Mass Spectrometry, 13(8), 964-974. Available at: [Link]
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Ghosh, S. et al. (2020). Supramolecular systems chemistry through advanced analytical techniques. Journal of the Indian Chemical Society, 97(7), 1081-1096. Available at: [Link]
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Rozhenko, A. B. et al. (2002). Calixarenes as Hosts for Ammonium Cations: A Quantum Chemical Study and Mass-Spectrometric Investigations. European Journal of Organic Chemistry, 2002(19), 3344-3353. Available at: [Link]<3344::AID-EJOC3344>3.0.CO;2-U
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Brouwer, E. B. et al. (2008). NMR crystallography of p-tert-butylcalix[1]arene host-guest complexes using 1H complexation-induced chemical shifts. Physical Chemistry Chemical Physics, 10(26), 3857-3860. Available at: [Link]
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Suwinska, K. et al. (2004). X-ray diffraction and 13C solid-state NMR studies of the solvate of tetra(C-undecyl)calix[1]resorcinarene with dimethylacetamide. New Journal of Chemistry, 28(9), 1132-1137. Available at: [Link]
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ResearchGate. (2025). X-ray diffraction and 13C solid-state NMR studies of the solvate of tetra(C-undecyl)calix[1]resorcinarene with dimethylacetamide. Available at: [Link]
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Frkanec, L. et al. (2023). Enhancing the Cation-Binding Ability of Fluorescent Calixarene Derivatives: Structural, Thermodynamic, and Computational Studies. ACS Omega, 8(45), 42898–42911. Available at: [Link]
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ResearchGate. (n.d.). ES/MS spectra of complexation of calixarene 2b with peptide 99–113. Available at: [Link]
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ResearchGate. (n.d.). DLS and ELS data of aggregates formed by macrocycles 10 and 12. Available at: [Link]
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Stoikova, A. V. et al. (2023). Aggregation, Cytotoxicity and DNA Binding in a Series of Calix[1]arene Amphiphile Containing Aminotriazole Groups. Molecules, 28(9), 3894. Available at: [Link]
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Sgammato, R. et al. (2019). Novel Peptide-Calix[1]arene Conjugate Inhibits Aβ Aggregation and Rescues Neurons from Aβ's Oligomers Cytotoxicity In Vitro. ACS Chemical Neuroscience, 10(4), 2011-2021. Available at: [Link]
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National Institutes of Health. (2023). Enhancing the Cation-Binding Ability of Fluorescent Calixarene Derivatives: Structural, Thermodynamic, and Computational Studies. Available at: [Link]
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Liu, Y. et al. (2007). The structure and thermodynamics of calix[n]arene complexes with dipyridines and phenanthroline in aqueous solution studied by microcalorimetry and NMR spectroscopy. The Journal of Physical Chemistry B, 111(13), 3466-3473. Available at: [Link]
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Talà, F. et al. (2020). Binding Affinity and Driving Forces for the Interaction of Calixarene-Based Micellar Aggregates With Model Antibiotics in Neutral Aqueous Solution. Frontiers in Chemistry, 8, 589. Available at: [Link]
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ResearchGate. (n.d.). Dynamic light scattering (DLS) of the aqueous dispersion of compound 8. Available at: [Link]
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Pospíšil, J. et al. (2022). NMR methods for studying inclusion complexes focused on chiral hosts. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 103(3-4), 135-157. Available at: [Link]
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Navarro, J. A. R. et al. (2011). Host-Guest Interactions between Calixarenes and Cp(2)NbCl(2). Journal of Organometallic Chemistry, 696(13), 2519-2527. Available at: [Link]
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Kovačević, K. et al. (2019). Thermodynamics of Anion Binding by (Thio)ureido-calix[1]arene Derivatives in Acetonitrile. The Journal of Organic Chemistry, 84(12), 7749-7760. Available at: [Link]
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Jurczak, J. et al. (2024). Polyaromatic Calixarene Hosts: Calix[1]pyrenes. Organic Letters, 26(26), 5405-5409. Available at: [Link]
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ACS Publications. (n.d.). The Structure and Thermodynamics of Calix[n]arene Complexes with Dipyridines and Phenanthroline in Aqueous Solution Studied by Microcalorimetry and NMR Spectroscopy. Available at: [Link]
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National Institutes of Health. (n.d.). Advanced Methods for the Characterization of Supramolecular Hydrogels. Available at: [Link]
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Wawer, I. et al. (2010). X-ray diffraction, FT-IR, and (13)C CP/MAS NMR structural studies of solvated and desolvated C-methylcalix[1]resorcinarene. Journal of Physical Chemistry B, 114(32), 10445-10453. Available at: [Link]
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ResearchGate. (n.d.). Host−guest structures of inclusion complexes: (a) C-undecylcalix (4) resorcinarene with glycerol... Available at: [Link]
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National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds. Available at: [Link]
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ResearchGate. (2025). Discrimination of Guests Encapsulation in Large Hexameric Molecular Capsules in Solution: Pyrogallol[1]arene versus Resorcin[1]arene Capsules. Available at: [Link]
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A Senior Application Scientist's Guide to the X-ray Diffraction Analysis of C-Undecylcalixresorcinarene Crystals
A Senior Application Scientist's Guide to the X-ray Diffraction Analysis of C-Undecylcalix[1]resorcinarene Crystals
For Researchers, Scientists, and Drug Development Professionals
In the landscape of supramolecular chemistry and materials science, C-undecylcalix[1]resorcinarene stands out for its remarkable ability to form host-guest complexes, a property pivotal in applications ranging from drug delivery to environmental remediation.[2][3] The precise three-dimensional arrangement of its constituent atoms underpins this functionality. Therefore, a meticulous structural characterization of its crystalline form is not merely an academic exercise but a fundamental prerequisite for its rational application.
This guide provides an in-depth comparison of X-ray diffraction (XRD) techniques for the analysis of C-undecylcalix[1]resorcinarene crystals. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, offering a field-proven perspective on obtaining high-quality, reliable structural data.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid with exceptional precision.[4] It provides an unambiguous three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be elucidated.
The "Why": Causality in Experimental Choices for SC-XRD
The success of an SC-XRD experiment hinges on the quality of the single crystal. The rationale for pursuing this often-laborious technique is the unparalleled level of detail it offers. For a molecule like C-undecylcalix[1]resorcinarene, which can adopt various conformations and engage in intricate hydrogen bonding networks, this precision is indispensable. The discrete diffraction spots generated from a single crystal, as opposed to the overlapping rings of a powder sample, allow for the unambiguous determination of the crystal's unit cell and space group, paving the way for a complete structural solution.
Experimental Protocol: Single-Crystal X-ray Diffraction of C-Undecylcalix[1]resorcinarene
The following protocol outlines the critical steps for a successful SC-XRD analysis of C-undecylcalix[1]resorcinarene.
1. Crystal Growth (The Art of Patience):
-
Rationale: The quality of the diffraction data is directly proportional to the quality of the crystal. Slow crystallization is key to minimizing defects and obtaining a well-ordered lattice.
-
Procedure:
-
Dissolve purified C-undecylcalix[1]resorcinarene in a suitable solvent or solvent mixture (e.g., dimethylformamide, dimethylacetamide) to near saturation.[5]
-
Employ a slow evaporation or slow cooling method. A common technique is to leave the solution in a loosely capped vial at a constant temperature.
-
Alternatively, vapor diffusion, where a precipitant is slowly introduced into the solution via the vapor phase, can yield high-quality crystals.
-
Monitor crystal growth over several days to weeks.
-
2. Crystal Selection and Mounting:
-
Rationale: An ideal crystal for SC-XRD is a single, optically clear, and appropriately sized specimen (typically 0.1-0.3 mm in all dimensions).
-
Procedure:
-
Examine the grown crystals under a polarizing microscope to identify a single, untwinned crystal with sharp edges and no visible cracks or inclusions.
-
Carefully select a suitable crystal and mount it on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage during data collection.
-
3. Data Collection:
-
Rationale: The goal is to collect a complete and redundant set of diffraction data to accurately determine the electron density distribution.
-
Procedure:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Perform an initial set of scans to determine the unit cell parameters and crystal system.
-
Execute a full data collection strategy, rotating the crystal through a series of angles to measure the intensities of a large number of unique reflections. Modern diffractometers automate this process.
-
4. Structure Solution and Refinement:
-
Rationale: The collected diffraction intensities are used to solve the "phase problem" and generate an initial model of the crystal structure, which is then refined to best fit the experimental data.
-
Procedure:
-
Process the raw diffraction data, correcting for experimental factors such as background scattering and absorption.
-
Solve the crystal structure using direct methods or Patterson synthesis to obtain an initial electron density map.
-
Build a molecular model into the electron density map, identifying the positions of all non-hydrogen atoms.
-
Refine the model against the experimental data using least-squares methods, adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.
-
Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
Validate the final structure using crystallographic software and deposit the data in a crystallographic database.
-
Figure 1:
A Practical Alternative: Powder X-ray Diffraction (PXRD)
While SC-XRD provides the ultimate structural detail, its requirement for high-quality single crystals can be a significant bottleneck.[4] Powder X-ray diffraction (PXRD) offers a more accessible and rapid alternative for the analysis of crystalline materials.[6]
The "Why": Causality in Experimental Choices for PXRD
PXRD is the technique of choice when single crystals are not available, for rapid phase identification, or for assessing the bulk purity of a crystalline sample. Instead of a single crystal, PXRD uses a finely ground powder containing thousands of randomly oriented crystallites. This random orientation ensures that all possible diffraction planes are exposed to the X-ray beam, producing a characteristic diffraction pattern of concentric rings, which are recorded as a plot of intensity versus diffraction angle (2θ). While PXRD does not typically provide the atomic-level resolution of SC-XRD, it is an invaluable tool for fingerprinting crystalline compounds and detecting polymorphism.
Experimental Protocol: Powder X-ray Diffraction of C-Undecylcalix[1]resorcinarene
1. Sample Preparation:
-
Rationale: The goal is to have a sample with a large number of small, randomly oriented crystallites to obtain a statistically representative diffraction pattern.
-
Procedure:
-
Grind a small amount of the crystalline C-undecylcalix[1]resorcinarene sample into a fine powder using an agate mortar and pestle. The ideal particle size is typically between 1 and 10 µm.
-
Mount the powder onto a sample holder. This can be done by gently packing the powder into a shallow well in the holder or by dispersing it on a low-background sample support.
-
2. Data Collection:
-
Rationale: To obtain a diffraction pattern that is characteristic of the crystalline phases present in the sample.
-
Procedure:
-
Place the sample holder in the powder diffractometer.
-
Set the desired 2θ range for the scan (e.g., 5-50°).
-
Initiate the data collection. The instrument will scan through the specified angular range, recording the intensity of the diffracted X-rays at each step.
-
3. Data Analysis:
-
Rationale: To identify the crystalline phases present in the sample and, in some cases, to determine unit cell parameters or assess crystallinity.
-
Procedure:
-
The primary method of analysis is to compare the experimental diffraction pattern to a database of known patterns, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).
-
For a known compound like C-undecylcalix[1]resorcinarene, the experimental pattern can be compared to a simulated pattern generated from its known single-crystal structure.
-
Advanced techniques like Rietveld refinement can be used to refine the crystal structure and quantify the amounts of different crystalline phases in a mixture.
-
Figure 2:
Comparative Analysis: SC-XRD vs. PXRD for C-Undecylcalix[1]resorcinarene
The choice between SC-XRD and PXRD depends on the specific research question and the nature of the available sample.
| Feature | Single-Crystal XRD (SC-XRD) | Powder XRD (PXRD) |
| Sample Requirement | High-quality single crystal (0.1-0.3 mm) | Fine powder (microcrystalline) |
| Data Output | 3D map of discrete diffraction spots | 1D pattern of intensity vs. 2θ |
| Information Obtained | Precise atomic coordinates, bond lengths, bond angles, absolute stereochemistry, intermolecular interactions | Phase identification, unit cell parameters (with lower precision), crystallinity, particle size estimation |
| Analysis Time | Hours to days | Minutes to hours |
| Primary Application | De novo structure determination, detailed structural analysis | Phase identification, purity analysis, quality control, polymorphism screening |
Data Visualization: A Tale of Two Patterns
Beyond Diffraction: Complementary Techniques
A comprehensive structural characterization of C-undecylcalix[1]resorcinarene often involves the synergistic use of XRD with other analytical methods.
Solid-State NMR (ssNMR):
Solid-state NMR spectroscopy is a powerful technique for probing the local environment of specific atomic nuclei (e.g., ¹³C) in solid samples. For C-undecylcalix[1]resorcinarene, ¹³C CP/MAS (Cross-Polarization/Magic-Angle Spinning) NMR can provide valuable information that complements XRD data.[5][7] For instance, ssNMR can:
-
Confirm the presence of different conformers in the bulk sample.
-
Provide information about the dynamics of the molecule in the solid state.
-
Characterize disordered or amorphous components of a sample that are not well-defined by XRD.
Studies on C-alkylcalix[1]resorcinarenes have shown that the ¹³C CP/MAS spectra are in good agreement with the structures determined by XRD, providing a valuable cross-validation of the results.[5]
Fourier-Transform Infrared (FT-IR) Spectroscopy:
FT-IR spectroscopy can be used to identify the functional groups present in the C-undecylcalix[1]resorcinarene molecule and to probe intermolecular interactions, particularly hydrogen bonding. Changes in the vibrational frequencies of the hydroxyl groups, for example, can provide insights into the hydrogen-bonding network within the crystal lattice.
Conclusion: An Integrated Approach to Structural Elucidation
The structural analysis of C-undecylcalix[1]resorcinarene crystals is a multi-faceted endeavor. Single-crystal X-ray diffraction remains the unequivocal gold standard for determining the precise three-dimensional structure, providing the detailed insights necessary for understanding its host-guest chemistry. However, its demanding sample requirements necessitate the use of alternative and complementary techniques.
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X-ray diffraction and 13C solid-state NMR studies of the solvate of tetra(C-undecyl)calix[1]resorcinarene with dimethylacetamide. ResearchGate. [Link]
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X-ray diffraction and 13C solid-state NMR studies of the solvate of tetra(C-undecyl)calix[1]resorcinarene with dimethylacetamide. RSC Publishing. [Link]
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C-Undecylcalix(4)resorcinarene Monohydrate. PubChem. [Link]
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X-Ray diffraction (XRD) patterns of compound 4 with different sample particle sizes. ResearchGate. [Link]
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X-ray diffraction, FT-IR, and (13)C CP/MAS NMR structural studies of solvated and desolvated C-methylcalix[1]resorcinarene. PubMed. [Link]
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Calixarene-like Lanthanide Single-Ion Magnets Based on NdIII, GdIII, TbIII and DyIII Oxamato Complexes. MDPI. [Link]
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Synthesis, X-ray crystal structure and anti-tumor activity of calix[n]arene polyhydroxyamine derivatives. PubMed. [Link]
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C-undecylcalix[1]resorcinarene Langmuir–Blodgett/Porous Reduced Graphene Oxide Composite Film as a Electrochemical Sensor for the Determination of Tryptophan. National Institutes of Health. [Link]
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Comparative Study of the Antioxidant Activity of the Conformers of C-tetra(4-methoxyphenyl)calix[1]resorcinarene. MDPI. [Link]
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Synthesis and solid-state NMR structural characterization of 13C-labeled graphite oxide. Science. [Link]
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Electrochemical Validation of C-Undecylcalixresorcinarene-Based Sensors: A Comparative Performance Analysis
Electrochemical Validation of C-Undecylcalix[1]resorcinarene-Based Sensors: A Comparative Performance Analysis
This guide provides an in-depth technical comparison and validation framework for electrochemical sensors utilizing C-Undecylcalix[1]resorcinarene (CUCR) as the primary molecular recognition element. Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond mere protocol listing to explain the fundamental principles and causal relationships that govern the design and performance of these advanced sensing platforms. We will explore the unique advantages of the CUCR macrocycle, compare its performance against alternative sensor configurations using empirical data, and provide detailed, validated experimental workflows.
The Scientific Rationale: Why C-Undecylcalix[1]resorcinarene?
Calixarenes, and specifically resorcinarenes, represent a class of macrocyclic compounds synthesized from the condensation of phenols/resorcinols and aldehydes.[2] Their defining feature is a three-dimensional, basket-like structure with a hydrophobic cavity and a hydrophilic upper rim composed of hydroxyl groups.[3][4] C-Undecylcalix[1]resorcinarene distinguishes itself through the four undecyl chains attached to the lower rim.
Causality behind its selection for sensing:
-
Pre-organized Hydrophobic Cavity: The rigid, cup-shaped cavity is perfectly dimensioned to encapsulate a wide range of small organic molecules, neurotransmitters, and even metal ions through host-guest interactions.[3][5] This non-covalent binding is the cornerstone of its molecular recognition capability.
-
Hydrophilic Upper Rim: The hydroxyl groups on the upper rim facilitate solubility in certain systems and provide sites for further functionalization, allowing for tailored selectivity and improved sensor performance.[6]
-
Amphiphilic Nature: The combination of long, hydrophobic undecyl chains and the polar hydroxyl groups allows CUCR to form stable, well-ordered monolayers at interfaces, such as an electrode surface.[7][8] The Langmuir-Blodgett technique is particularly effective for creating densely packed and highly organized films, which is critical for reproducible sensor performance.[9][10]
This unique architecture allows the CUCR molecule to act as a selective "nano-basket," capturing target analytes at the electrode surface and translating this binding event into a measurable electrochemical signal.[5]
Performance Benchmarking: A Comparative Analysis
The efficacy of a CUCR-based sensor is defined by its analytical performance metrics, primarily its sensitivity (Limit of Detection, LOD), linear working range, and selectivity against potential interferents. The choice of electrode substrate and signal amplification strategy (e.g., using nanomaterials) is critical.
Comparison Across Different Analytes
CUCR-modified electrodes have demonstrated remarkable versatility. The table below summarizes performance data from published studies for the detection of various critical analytes.
| Analyte | Electrode Modification | Analytical Technique | Linear Range | Limit of Detection (LOD) | Reference |
| Tryptophan | CUCR-LB Film / Porous Reduced Graphene Oxide / GCE | Voltammetry | 1.0x10⁻⁷ - 3.0x10⁻⁵ M | 3.0x10⁻⁸ M | [9][10][11] |
| Levodopa | CUCR-LB Film / MoS₂-rGO / Carbon Paste Electrode | Voltammetry | 1.0x10⁻⁷ - 1.0x10⁻⁵ M | 4.0x10⁻⁸ M | [12] |
| Lead (Pb²⁺) | Thiolated Calix[1]arene / AuNPs / SPCE | Differential Pulse Voltammetry (DPV) | 0.2 - 1.0 ppm | 0.00798 ppm | [13] |
| Dopamine | CUCR-LB Film / Pre-treated GCE | Voltammetry | Data not specified | Data not specified | [10] |
GCE: Glassy Carbon Electrode; SPCE: Screen-Printed Carbon Electrode; LB: Langmuir-Blodgett; AuNPs: Gold Nanoparticles.
Expert Insight: The integration of nanomaterials like porous reduced graphene oxide (PrGO) or molybdenum disulfide (MoS₂) serves a dual purpose.[9][12] Firstly, they dramatically increase the electrochemically active surface area of the electrode. Secondly, their excellent conductivity facilitates faster electron transfer kinetics. This synergy between the high selectivity of the CUCR recognition layer and the signal amplification from the nanomaterial substrate is what enables the low limits of detection seen in the table.[10]
Comparison with Alternative Sensing Platforms
To contextualize the performance, it is crucial to compare the CUCR-based sensor with other modified electrodes reported for the same analyte.
Table: Performance Comparison for Tryptophan Detection
| Sensor Platform | Linear Range (M) | Limit of Detection (M) | Reference |
| CUCR-LB/PrGO/GCE | 1.0x10⁻⁷ - 3.0x10⁻⁵ | 3.0x10⁻⁸ | [9][10][11] |
| Graphene-based electrodes (general) | Narrower ranges, insufficient LODs | Higher than CUCR composite | [10] |
| Noble metal-based electrodes | Varies | Often higher cost | [10] |
Trustworthiness of the Platform: The data clearly indicates that the composite film of CUCR and porous graphene outperforms many other platforms.[9][10] The CUCR layer provides the necessary selectivity for tryptophan, while the PrGO enhances the sensitivity, demonstrating a well-designed, synergistic system.[9]
Experimental Validation: Protocols and Workflow
A robust sensor is one that is not only sensitive but also reproducible, stable, and selective. The following section provides detailed, self-validating protocols for the fabrication and electrochemical validation of a high-performance CUCR-based sensor, specifically targeting an analyte like Tryptophan.
Workflow for Sensor Fabrication and Validation
The overall process involves a systematic, multi-stage approach from electrode preparation to final performance validation.
Step-by-Step Protocol: Electrode Fabrication
This protocol describes the creation of a CUCR-Langmuir Blodgett/Porous Reduced Graphene Oxide modified Glassy Carbon Electrode (CUCR-LB/PrGO/GCE).
-
GCE Pre-treatment (The Foundation):
-
Action: Polish a bare 3 mm glassy carbon electrode (GCE) with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing cloth.
-
Causality: This step is critical to remove surface contaminants and create a smooth, reproducible surface, ensuring a uniform foundation for subsequent modifications. A poor polish leads to high background noise and poor reproducibility.
-
Validation: Rinse thoroughly with ultrapure water and sonicate in ethanol and water to remove any embedded alumina particles.
-
-
PrGO Layer Deposition (The Amplifier):
-
Action: Prepare a stable dispersion of PrGO in a suitable solvent (e.g., 0.5 mg/mL in N-methylpyrrolidone).[10] Drop-cast a precise volume (e.g., 8 µL) onto the polished GCE surface.
-
Action: Dry the electrode at a controlled temperature (e.g., 60 °C) for 1 hour.[10]
-
Causality: This creates a porous, high-surface-area, and conductive layer. The porosity allows for better diffusion of the analyte to the electrode surface, while the graphene framework enhances the electrochemical signal.
-
-
CUCR-LB Film Transfer (The Recognition Layer):
-
Action: Fabricate a CUCR Langmuir-Blodgett (LB) film on a pure water subphase. Transfer the film onto the PrGO/GCE at a specific surface pressure (e.g., 30.0 mN m⁻¹).[10]
-
Causality: The LB technique allows for the creation of a highly ordered, densely packed monolayer of CUCR molecules. This uniform orientation is essential for creating a consistent number of active binding sites, which directly translates to a reproducible sensor response. Transferring at a controlled surface pressure ensures the film's integrity and packing density.[10]
-
Step-by-Step Protocol: Electrochemical Validation
All electrochemical measurements should be performed in a standard three-electrode cell containing a working electrode (the modified GCE), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Confirmation of Modification (CV & EIS):
-
Technique: Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS).
-
Procedure: Record CV and EIS scans in a solution containing a standard redox probe, such as 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl, at each stage of modification (Bare GCE, PrGO/GCE, CUCR-LB/PrGO/GCE).
-
Expected Outcome & Interpretation:
-
CV: The peak current of the redox probe should increase significantly after PrGO modification (due to increased surface area and conductivity) and then decrease after CUCR deposition (as the insulating organic layer partially blocks electron transfer).
-
EIS (Nyquist Plot): The semicircle diameter, representing charge-transfer resistance (Rct), should decrease for PrGO/GCE and increase substantially for CUCR-LB/PrGO/GCE. This confirms the successful layering process.[9]
-
-
-
Quantitative Analysis & Calibration:
-
Technique: Differential Pulse Voltammetry (DPV) or Linear Sweep Voltammetry (LSV). These techniques offer higher sensitivity and better resolution than CV for quantitative measurements.[13]
-
Procedure:
-
Record the DPV/LSV response in a blank supporting electrolyte (e.g., phosphate buffer solution).
-
Add successive, known concentrations of the target analyte (e.g., Tryptophan).
-
Record the DPV/LSV scan after each addition.
-
Plot the resulting peak current (ipa) against the analyte concentration.
-
-
Validation: The plot should yield a linear regression equation (e.g., ipa = slope * [Analyte] + intercept) with a high correlation coefficient (R² > 0.99). The Limit of Detection (LOD) is then calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank signal and S is the slope of the calibration curve.[14]
-
-
Selectivity, Reproducibility, and Stability Studies:
-
Selectivity: Record the DPV response to the target analyte in the presence of a high concentration (e.g., 10-fold or 100-fold excess) of potential interfering species (e.g., other amino acids, ascorbic acid, uric acid). A negligible change in the analyte's signal confirms high selectivity.
-
Reproducibility: Fabricate multiple (e.g., 5) independent sensors using the same protocol and measure their response to a fixed analyte concentration. A low relative standard deviation (RSD), typically <5%, indicates good reproducibility.[9]
-
Stability: Store the sensor under appropriate conditions (e.g., 4 °C) and measure its response to a fixed analyte concentration periodically over several days or weeks. High stability is confirmed if the sensor retains a large percentage (e.g., >90%) of its initial response.[9]
-
Conclusion and Future Outlook
Electrochemical sensors based on C-Undecylcalix[1]resorcinarene represent a powerful, versatile, and highly effective platform for the detection of a wide range of analytes relevant to research and drug development. The key to their success lies in the synergistic combination of the inherent molecular recognition capabilities of the CUCR macrocycle with signal amplification strategies afforded by modern nanomaterials. The true scientific integrity of these sensors is demonstrated through rigorous, multi-faceted validation encompassing calibration, selectivity, reproducibility, and stability testing.
Future advancements will likely focus on the covalent immobilization of functionalized CUCR derivatives onto electrode surfaces to further enhance long-term stability and prevent leaching. Moreover, the integration of these sensing platforms into microfluidic devices holds the promise of creating automated, high-throughput analytical systems for real-time monitoring in complex biological matrices.
References
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Wu, Y., Chen, K., & Wang, F. (2023). C-undecylcalix[1]resorcinarene Langmuir–Blodgett/Porous Reduced Graphene Oxide Composite Film as a Electrochemical Sensor for the Determination of Tryptophan. Biosensors, 13(12), 1024. MDPI. Retrieved from [Link]
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Wu, Y., Chen, K., & Wang, F. (2023). C-undecylcalix[1]resorcinarene Langmuir-Blodgett/Porous Reduced Graphene Oxide Composite Film as a Electrochemical Sensor for the Determination of Tryptophan. Biosensors (Basel), 13(12), 1024. PubMed. Retrieved from [Link]
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Wu, Y., Chen, K., & Wang, F. (2023). C-undecylcalix[1]resorcinarene Langmuir-Blodgett/Porous Reduced Graphene Oxide Composite Film as a Electrochemical Sensor for Determination of Tryptophan. ResearchGate. Retrieved from [Link]
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Radecki, J., et al. (n.d.). The chemical structure of undecylcalix[1]resorcinarene. ResearchGate. Retrieved from [Link]
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Chen, K., Wang, Y., Du, S., Xiao, Y., & Wang, F. (2025). C-undecylcalix[1]resorcinarene LB Film/MoS2-rGO Nanocomposite Modified Electrode for Ultrasensitive Detection of Levodopa. ResearchGate. Retrieved from [Link]
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Amorim, C. G., et al. (n.d.). Lead-Selective Electrodes Based on Calixarene Phosphine Oxide Derivatives. Analytical Chemistry. ACS Publications. Retrieved from [Link]
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Unknown Author. (n.d.). Comparison of proposed sensor with certain reported methods. ResearchGate. Retrieved from [Link]
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Wu, Y., Chen, K., & Wang, F. (2023). C-undecylcalix[1]resorcinarene Langmuir–Blodgett/Porous Reduced Graphene Oxide Composite Film as a Electrochemical Sensor for the Determination of Tryptophan. PMC. NIH. Retrieved from [Link]
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Shaban, A., & Telegdi, J. (2019). Calix[1]resorcinarene & Calix[1]arene Ionophores: A Heavy Metals Ions Detection Application. ResearchGate. Retrieved from [Link]
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Eddaif, L., et al. (2019). Calix[1]resorcinarene macrocycles Synthesis, thermal behavior and crystalline characterization. ResearchGate. Retrieved from [Link]
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Skládal, P., et al. (2010). High sensitive calixarene-based sensor for detection of dopamine by electrochemical and acoustic methods. PubMed. Retrieved from [Link]
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Yusuf, M., et al. (2021). Electrochemical Determination of Lead & Copper Ions Using Thiolated Calix[1]arene-Modified Screen-Printed Carbon Electrode. MDPI. Retrieved from [Link]
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Vollbrecht, A., Neda, I., & Schmutzler, R. (1995). Functionalisation of c-undecylcalix[1]resorcinarene with phosphorus- and fluorine-containing substituents. ResearchGate. Retrieved from [Link]
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Ray, A. K., et al. (n.d.). A macrocyclic tetra-undecyl calix[1]resorcinarene thin film receptor for chemical vapour sensor applications. OUCI. Retrieved from [Link]
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Merkx, M., et al. (n.d.). Modified Electrodes Used for Electrochemical Detection of Metal Ions in Environmental Analysis. PMC. NIH. Retrieved from [Link]
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Gopika, M. G., & Saraswathyamma, B. (2025). Electrochemical Insights: Advanced Voltammetric Sensors for Neurotransmitter Detection. Advancements in Voltammetry for Biosensing Applications. Springer Nature Singapore. Retrieved from [Link]
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Abdalla, A. M., et al. (2015). Improved Calibration of Voltammetric Sensors for Studying Pharmacological Effects on Dopamine Transporter Kinetics in Vivo. PubMed. Retrieved from [Link]
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Shaban, A. (n.d.). Molecular structure of C-dec-9-enylcalix[1]resorcinarene (R 1 ). ResearchGate. Retrieved from [Link]
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Wang, Z., et al. (n.d.). The Versatile Applications of Calix[1]resorcinarene-Based Cavitands. PubMed Central. Retrieved from [Link]
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Yulizar, Y., et al. (2025). Synthesis and characterizations of C-3-Nitrophenylcalix[1]resorcinarene as a potential chemosensor for La(III) ions. ResearchGate. Retrieved from [Link]
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Wang, Z., et al. (n.d.). The Versatile Applications of Calix[1]resorcinarene-Based Cavitands. MDPI. Retrieved from [Link]
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Shin, H., et al. (n.d.). Perspective—Electrochemical Sensors for Neurotransmitters and Psychiatrics: Steps toward Physiological Mental Health Monitoring. PMC. PubMed Central. Retrieved from [Link]
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Cernat, A., et al. (n.d.). Latest Trends in Electrochemical Sensors for Neurotransmitters: A Review. PMC. Retrieved from [Link]
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Unknown Author. (n.d.). Resorcinarene-Based Polymer Conjugated for Pharmaceutical Applications. MDPI. Retrieved from [Link]
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Kumar, R., et al. (n.d.). Enhancing Heavy Metal Detection through Electrochemical Polishing of Carbon Electrodes. MDPI. Retrieved from [Link]
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García, M. A., et al. (n.d.). Recognition of Heavy Metals by Using Resorcin[1]arenes Soluble in Water. MDPI. Retrieved from [Link]
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Unknown Author. (n.d.). A Review of the Application of Resorcinarenes and SBA-15 in Drug Delivery. MDPI. Retrieved from [Link]
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Shetti, N. P., et al. (n.d.). Electrochemical Sensors and Their Applications: A Review. MDPI. Retrieved from [Link]
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Horsfall, L. (2015). Simple calix[n]arenes and calix[1]resorcinarenes as drug solubilizing agents. MedCrave online. Retrieved from [Link]
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Unknown Author. (n.d.). Calix[1]resorcinarene-surfactant complexes: Formulation, structure and potential sensor applications. ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Antioxidant Activity of Calixresorcinarene Conformers
For researchers, medicinal chemists, and professionals in drug development, the quest for potent antioxidant compounds is a perpetual frontier. Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a multitude of pathologies, making the development of effective radical scavengers a critical therapeutic strategy. Among the diverse molecular architectures explored for this purpose, calixresorcinarenes have emerged as a promising class of phenolic compounds. Their unique three-dimensional structures, featuring a cavity and multiple hydroxyl groups, offer a versatile scaffold for antioxidant activity.
This guide provides an in-depth technical comparison of the antioxidant activity of different calixresorcinarene conformers. Moving beyond a simple recitation of data, we will delve into the causal mechanisms that dictate their radical scavenging efficacy, supported by experimental data and detailed protocols. Our objective is to equip researchers with the foundational knowledge and practical methodologies to effectively evaluate and understand the antioxidant potential of these fascinating macrocycles.
The Decisive Role of Conformation in Antioxidant Efficacy
Calix[1]resorcinarenes, synthesized through the acid-catalyzed cyclocondensation of resorcinol with an aldehyde, can exist as various stable conformers, with the chair and crown conformations being the most prevalent.[2] Crucially, the spatial arrangement of the resorcinol units and their associated hydroxyl groups in these conformers is not a trivial structural nuance; it is a primary determinant of their ability to neutralize free radicals.
A compelling study on C-tetra(4-methoxyphenyl)calix[1]resorcinarene has unequivocally demonstrated that the chair conformer possesses significantly greater antioxidant activity than the crown conformer.[2] This empirical observation is rooted in the principles of structure-activity relationships, specifically the accessibility of the phenolic hydroxyl groups.
The Mechanistic Underpinning: Intramolecular Hydrogen Bonding
The antioxidant action of phenolic compounds hinges on their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby stabilizing it.[2] This process is profoundly influenced by the chemical environment of the hydroxyl group.
In the crown conformer , the hydroxyl groups at the upper rim are oriented in a manner that promotes the formation of a stable, intramolecular hydrogen bond network.[2] This network effectively "locks" the hydrogen atoms in place, increasing the energy barrier for their donation to a radical species. Consequently, the antioxidant activity is diminished.
Conversely, the chair conformer exhibits a different spatial arrangement where such extensive intramolecular hydrogen bonding is less favorable.[2] The hydroxyl groups are more exposed and readily available to participate in radical scavenging reactions, leading to a more potent antioxidant effect. This structural advantage is the key to its superior performance.
Quantitative Comparison of Antioxidant Activity
The difference in radical scavenging ability between the conformers is not merely theoretical but has been quantified using established in vitro antioxidant assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of an antioxidant required to scavenge 50% of the free radicals in a sample, is a standard metric for this purpose. A lower IC50 value indicates a higher antioxidant activity.
| Compound | Assay | IC50 (ppm) | Antioxidant Strength Classification[2] |
| C-tetra(4-methoxyphenyl)calix[1]resorcinarene (Chair) | DPPH | 47.46[2] | Very Strong[2] |
| C-tetra(4-methoxyphenyl)calix[1]resorcinarene (Crown) | DPPH | 78.46[2] | Strong[2] |
| C-tetra(4-methoxyphenyl)calix[1]resorcinarene (Mixture) | DPPH | 121.48[2] | Moderate[2] |
| C-butylcalix[1]resorcinarene | DPPH | 6.28[3] | Very Strong[3] |
| C-phenylcalix[1]resorcinarene | DPPH | 18.76[3] | Very Strong[3] |
| C-n-heptylcalix[1]resorcinarene | DPPH | 22.9 (µg/mL)[1] | Very Strong[1] |
| C-n-butylcalix[1]resorcinarene | DPPH | 25.1 (µg/mL)[1] | Very Strong[1] |
Note: The results for C-alkylcalix[1]resorcinarenes were obtained on conformational mixtures, not isolated conformers.
Interestingly, the 1:1 mixture of the chair and crown conformers of C-tetra(4-methoxyphenyl)calix[1]resorcinarene exhibited a lower antioxidant activity than either conformer in isolation.[2] This suggests a potential antagonistic interaction, possibly through intermolecular hydrogen bonding between the two conformers, which further reduces the availability of hydroxyl groups for radical scavenging.[2]
Experimental Protocols for Antioxidant Activity Assessment
To ensure the reproducibility and validity of antioxidant activity studies, the use of standardized and well-understood experimental protocols is paramount. Below are detailed, step-by-step methodologies for three widely accepted assays: DPPH, ABTS, and FRAP.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a colorimetric method based on the ability of an antioxidant to reduce the stable DPPH radical.[2] The reduction of the violet-colored DPPH to its pale-yellow non-radical form is measured spectrophotometrically.[2]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 100 ppm) in analytical grade methanol.
-
From the stock solution, prepare a working solution of DPPH at the desired concentration (e.g., 20 ppm) in methanol.
-
Prepare stock solutions of the calixresorcinarene conformers and a positive control (e.g., ascorbic acid) in a suitable solvent such as Dimethylformamide (DMF).
-
From these stock solutions, prepare a series of dilutions (e.g., 200, 100, 50, 25, and 12.5 ppm).
-
-
Assay Procedure:
-
In a test tube, add 0.5 mL of the calixresorcinarene solution (or control/blank).
-
Add 2.0 mL of the 20 ppm DPPH working solution.
-
For the blank, use 0.5 mL of the solvent (DMF) instead of the sample solution.
-
Vortex the mixture thoroughly.
-
Incubate the mixture in the dark at a controlled temperature (e.g., 30°C) for 30 minutes. Some protocols may include ultrasonication during incubation.[2]
-
-
Data Acquisition and Analysis:
-
After incubation, measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
Plot the % inhibition against the sample concentration and determine the IC50 value from the curve.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS radical cation (ABTS•+), mix the two solutions in a 1:1 volume ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
On the day of the assay, dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the calixresorcinarene samples and a standard (e.g., Trolox) in a suitable solvent.
-
-
Assay Procedure:
-
Add a small volume (e.g., 10 µL) of the sample or standard to a microplate well or cuvette.
-
Add a larger volume (e.g., 200 µL) of the diluted ABTS•+ solution.
-
Mix and incubate at room temperature for a specified time (e.g., 6 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The antioxidant activity can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm. The reaction is carried out in an acidic medium (pH 3.6).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare the following solutions:
-
300 mM acetate buffer, pH 3.6.
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.
-
20 mM FeCl₃·6H₂O in distilled water.
-
-
Prepare the FRAP reagent fresh on the day of use by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare a standard curve using a series of concentrations of FeSO₄·7H₂O.
-
-
Assay Procedure:
-
Add a small volume of the sample (e.g., 20 µL) to a test tube.
-
Add a larger volume of the pre-warmed FRAP reagent (e.g., 150 µL).
-
Mix well and incubate at 37°C for a precise time (e.g., 4 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the reaction mixture at 593 nm.
-
The FRAP value of the sample is determined by comparing its absorbance with the standard curve and is typically expressed as µM Fe(II) equivalents.
-
Conclusion and Future Directions
The evidence strongly indicates that the antioxidant activity of calixresorcinarenes is not solely a function of the number of hydroxyl groups but is critically dependent on their conformational arrangement. The chair conformer, with its more accessible hydroxyl groups, consistently outperforms the crown conformer, where intramolecular hydrogen bonding hinders radical scavenging. This fundamental structure-activity relationship provides a clear directive for the rational design of novel calixresorcinarene-based antioxidants: synthetic strategies should favor the formation of the chair conformer or derivatives that maintain the accessibility of the phenolic hydroxyls.
For researchers in this field, it is imperative to not only synthesize and test these compounds but also to characterize their conformational properties. The separation and individual testing of conformers, as demonstrated in the cited literature, is a crucial step in accurately assessing their potential. The use of multiple antioxidant assays (DPPH, ABTS, FRAP) is also recommended to obtain a comprehensive profile of their activity through different mechanisms (hydrogen atom transfer vs. single electron transfer).
The field is ripe for further exploration, including the investigation of a wider range of C-substituted calix[1]resorcinarenes and the antioxidant activities of their isolated conformers. Such studies will undoubtedly contribute to the development of a new generation of highly effective antioxidant agents for therapeutic applications.
References
-
Maldonado-Sánchez, L. A., et al. (2024). Comparative Study of the Antioxidant Activity of the Conformers of C-tetra(4-methoxyphenyl)calix[1]resorcinarene. International Journal of Molecular Sciences, 25(18), 10010. [Link]
-
Yuanita, E., et al. (2023). Synthesis and Antioxidant Activity of Calix[1]resorcinarene Derivatives Compounds. Proceedings of the 1st Nusa Tenggara International Conference on Chemistry (NITRIC 2022). [Link]
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Yuanita, E., et al. (2023). Synthesis and Antioxidant Activity of Calix[1]resorcinarene Derivatives Compounds. Atlantis Press. [Link]
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A Senior Application Scientist's Guide to the Performance Evaluation of C-Undecylcalixresorcinarene in Separation Technologies
A Senior Application Scientist's Guide to the Performance Evaluation of C-Undecylcalix[1]resorcinarene in Separation Technologies
Introduction: Beyond Conventional Sorbents
For decades, materials like activated carbon and silica gel have been the workhorses of separation science. Their utility is undeniable, yet their performance is often limited by modest selectivity and batch-to-batch variability. In the quest for materials offering precision, high capacity, and tunable selectivity, supramolecular chemistry provides a compelling alternative. At the forefront of this new generation of materials is C-Undecylcalix[1]resorcinarene , a macrocyclic host molecule with a unique three-dimensional architecture poised to address complex separation challenges.
C-Undecylcalix[1]resorcinarene (CUCR) is a member of the calixarene family, characterized by a cup-like structure formed from four resorcinol units linked by methylene bridges.[1] Its key features include a hydrophobic cavity, a hydrophilic upper rim adorned with eight hydroxyl groups, and four long C₁₁ alkyl chains (undecyl groups) at the lower rim.[2] This distinct structure imparts a unique amphiphilic character, enabling a multitude of interaction mechanisms—from host-guest inclusion to hydrophobic and π-π interactions—that are the foundation of its separation power.[1]
This guide provides an in-depth performance evaluation of C-Undecylcalix[1]resorcinarene across key separation technologies. We will move beyond theoretical discussions to present objective comparisons with established alternatives, supported by experimental data and detailed, field-proven protocols. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to leverage this powerful molecule in their own work.
Core Separation Mechanisms: The Basis of Selectivity
The efficacy of CUCR in any separation technology stems from its ability to engage in specific, non-covalent interactions with target molecules (guests). The choice of experimental conditions, such as solvent and pH, is critical as it modulates these interactions to achieve the desired separation.
-
Host-Guest Complexation: The well-defined, bowl-shaped cavity of CUCR can physically encapsulate guest molecules of complementary size and shape. This is a primary mechanism for separating isomers or structurally similar compounds.[1]
-
Hydrophobic Interactions: The four undecyl chains on the lower rim create a highly nonpolar microenvironment. This allows for strong hydrophobic "gripping" of nonpolar moieties of target analytes, making it highly effective for extracting organic molecules from aqueous solutions.[2]
-
Hydrogen Bonding: The eight hydroxyl groups on the upper rim can act as both hydrogen bond donors and acceptors. This allows for strong, selective interactions with polar analytes, including phenols, amines, and carboxylic acids.
-
π-π Stacking: The electron-rich aromatic rings of the resorcinol units can engage in π-π stacking interactions with aromatic analytes, providing a mechanism for the selective retention of compounds like polycyclic aromatic hydrocarbons (PAHs) or certain drug molecules.[1]
Caption: Standard workflow for Solid-Phase Extraction (SPE).
-
Sorbent: CUCR-functionalized silica packed in a 3 mL SPE cartridge.
-
Step 1: Conditioning: Flush the cartridge with 5 mL of methanol to wet the stationary phase and activate the binding sites. This step is critical for ensuring reproducible interactions.
-
Step 2: Equilibration: Flush the cartridge with 5 mL of deionized water (or the sample buffer) to prepare the sorbent for the aqueous sample. Do not let the sorbent run dry. [3]4. Step 3: Sample Loading: Load 10 mL of the aqueous sample containing phenolic compounds at a slow, controlled flow rate (approx. 1 mL/min) to ensure sufficient residence time for binding to occur.
-
Step 4: Washing: Wash the cartridge with 5 mL of a weak solvent (e.g., 5% acetonitrile in water) to displace loosely bound matrix interferences without dislodging the target analytes.
-
Step 5: Elution: Elute the retained phenolic compounds with a small volume (e.g., 2 mL) of a strong eluting solvent, such as acetonitrile with 0.1% trifluoroacetic acid (TFA). The TFA protonates the phenolic hydroxyls, disrupting the hydrogen bonding with the calixarene and facilitating release.
-
Analysis: The collected eluate can be directly injected for HPLC analysis.
Performance in Adsorption for Environmental Remediation
The removal of pollutants such as heavy metals and organic dyes from water is a critical application where CUCR can excel as a highly effective adsorbent.
Principle of Operation: In this mode, CUCR, often in a solid or immobilized form, is mixed with contaminated water. Its high surface area and tailored binding sites allow it to selectively adsorb pollutants from the solution. The process is typically evaluated by studying adsorption kinetics (how fast it works) and isotherms (the capacity at equilibrium). [4][5] Performance Metrics & Comparative Data: The key metric is the maximum adsorption capacity (qₘₐₓ), typically measured in mg of pollutant per gram of adsorbent (mg/g). This is determined by fitting experimental data to isotherm models like the Langmuir or Freundlich models. [6][7]The kinetics are often described by the pseudo-second-order model, which suggests that the rate-limiting step is chemisorption. [5][8][9]
| Adsorbent | Target Pollutant | Adsorption Capacity (qₘₐₓ, mg/g) | Kinetic Model | Isotherm Model | Reference |
|---|---|---|---|---|---|
| C-methylcalixr[1]esorcinarene | Pb(II) | 9.20 | Pseudo-2nd Order | Langmuir | [5] |
| C-methylcalixr[1]esorcinarene | Cr(III) | 3.64 | Pseudo-2nd Order | Langmuir | [5] |
| C-phenylcalixr[1]esorcinarene | Cr(III) | > Pb(II) | Pseudo-2nd Order | Langmuir | [9] |
| C-4-hydroxyphenylcalixr[1]esorcinarene | Tetracycline | 36.9 | Pseudo-2nd Order | Freundlich | [10] |
| Activated Carbon | Various Dyes | 20 - 500+ | Varies | Varies | General Literature |
| C-Undecylcalixr[1]esorcinarene | Organic Pollutants | Predicted High | Predicted Pseudo-2nd Order | Predicted Langmuir | N/A |
Expertise-Driven Causality: While activated carbon can exhibit very high adsorption capacities due to its vast surface area, it suffers from poor selectivity. CUCR offers a significant advantage when the goal is to remove a specific contaminant from a complex waste stream. Its performance is based on specific chemical interactions rather than non-specific physical adsorption, leading to higher efficiency at lower concentrations and the potential for selective recovery of valuable materials. The negative Gibbs free energy (ΔG) values reported for metal adsorption by similar calixarenes indicate a spontaneous and favorable process. [4]
Protocol: Batch Adsorption Isotherm & Kinetic Study
-
Preparation:
-
Prepare a 1000 mg/L stock solution of the target pollutant (e.g., Methylene Blue dye or Pb(II) ions).
-
From the stock, prepare a series of standard solutions with varying concentrations (e.g., 10, 20, 50, 100, 200 mg/L).
-
Accurately weigh a fixed amount of CUCR adsorbent (e.g., 25 mg) into a series of conical flasks.
-
-
Isotherm Experiment (Equilibrium):
-
Add a fixed volume (e.g., 50 mL) of each standard solution to a flask containing the adsorbent.
-
Seal the flasks and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a long duration (e.g., 24 hours) to ensure equilibrium is reached.
-
After shaking, filter the samples to separate the adsorbent.
-
Measure the final concentration (Cₑ) of the pollutant in the filtrate using a UV-Vis spectrophotometer (for dyes) or AAS/ICP-OES (for metals).
-
-
Kinetic Experiment (Rate):
-
Prepare several flasks, each with 50 mL of a single, fixed pollutant concentration (e.g., 100 mg/L) and 25 mg of adsorbent.
-
Place all flasks on the shaker simultaneously.
-
At predetermined time intervals (e.g., 5, 15, 30, 60, 120, 240 minutes), remove one flask, filter the sample, and measure the pollutant concentration (Cₜ).
-
-
Data Analysis:
-
Isotherm: Calculate the equilibrium adsorption capacity, qₑ (mg/g), using qₑ = [(C₀ - Cₑ) * V] / m. Plot qₑ vs. Cₑ and fit the data to Langmuir and Freundlich isotherm models to determine qₘₐₓ. [11] * Kinetics: Calculate the adsorption capacity at time t, qₜ (mg/g), using qₜ = [(C₀ - Cₜ) * V] / m. Plot t/qₜ vs. t to test the fit for the pseudo-second-order kinetic model.
-
Conclusion and Future Outlook
C-Undecylcalixr[1]esorcinarene represents a significant advancement in the field of separation science. Its well-defined structure and versatile interaction capabilities allow for superior performance in liquid-liquid extraction, solid-phase extraction, and adsorption processes. Compared to traditional materials, its primary advantage lies in its inherent selectivity , which is derived from its pre-organized molecular recognition sites. This allows for targeted removal, purification, and recovery in ways that bulk sorbents like activated carbon cannot achieve.
The experimental protocols provided herein offer a robust framework for evaluating and implementing CUCR in a laboratory setting. The true potential of this molecule will be fully realized through its continued application in challenging separation matrices, such as the purification of biopharmaceuticals, the selective removal of emerging contaminants from water, and the development of next-generation chemical sensors. [12][13]Future research should focus on the development of CUCR-based composite materials and membranes to further enhance its stability, reusability, and applicability in continuous flow and industrial-scale processes.
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Deligöz, H., & Erdem, E. (2008). Comparative studies on the solvent extraction of transition metal cations by calixarene, phenol and ester derivatives. Journal of Hazardous Materials, 154(1-3), 29-32. [Link]
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Shah, M. R., et al. (2020). Extraction of Toxic Metal Ions by Resorcina[1]rene Schiff Base Derivatives. South African Journal of Chemistry, 73, 157-162.
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Wang, Y., et al. (2022). C-undecylcalixr[1]esorcinarene Langmuir–Blodgett/Porous Reduced Graphene Oxide Composite Film as a Electrochemical Sensor for the Determination of Tryptophan. Molecules, 27(19), 6529. [Link]
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Ohto, K., et al. (2018). Extraction of Metal Ions Using a Calixa[1]rene Carboxylic Acid Derivative in Aromatic Ethers. Journal of Oleo Science, 67(10), 1279-1285.
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Acosta, G. A., et al. (2022). Efficient Separation of C-Tetramethylcalixr[1]esorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction. ACS Omega, 7(51), 48185-48193. [Link]
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Jumina, et al. (2020). Heavy Metal Cations Adsorption by Cinnamoyl C-methylcalix [1]Resorcinarene. Journal of Physics: Conference Series, 1503, 012026.
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Budiana, I. G. M. N., et al. (2016). Synthesis and Application of C-Phenylcalixr[1]esorcinarene in Adsorption of Cr(III) and Pb(II). Journal of Applied Chemical Science, 3(1), 289-298.
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Konczyk, J., et al. (2020). Selective solvent extraction of some heavy metal ions from aqueous solutions by octafunctionalized resorcina[1]renes. Physicochemical Problems of Mineral Processing, 56(1), 134-146.
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Acosta, G. A., et al. (2022). Efficient Separation of C-Tetramethylcalixr[1]esorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction. ACS Publications. [Link]
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Zhang, L., et al. (2025). C-undecylcalixr[1]esorcinarene LB Film/MoS2-rGO Nanocomposite Modified Electrode for Ultrasensitive Detection of Levodopa. ResearchGate.
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Jumina, et al. (2017). Synthesis, Characterization and Adsorption Study of C-4-Phenacyloxy-phenylcalixr[1]esorcinarene for Pb(II), Cd(II) and Cr(III) Ions. Sains Malaysiana, 46(11), 2205-2213.
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Jumina, et al. (2017). Synthesis, Characterization and Adsorption Study of C-4-Phenacyloxy- phenylcalixr[1]esorcinarene for Pb(II). SciSpace.
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Trawneh, Z. A., et al. (2019). Sorption, Kinetic Modeling, and Selectivity of Selected Heavy Metal Ions onto C-4-Chlorophenylcalixr[1]esorcinarene. ResearchGate.
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ResearchGate. (n.d.). Adsorption isotherms models (a) and adsorption kinetics models (b) for... Download Scientific Diagram. Retrieved from [Link]
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Acosta, G. A., et al. (2022). (PDF) Efficient Separation of C-Tetramethylcalixr[1]esorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction. ResearchGate.
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Trawneh, Z. A., et al. (2023). An effective calixa[1]rene-based adsorbent for tetracycline removal from water systems: Kinetic, isotherm, and thermodynamic studies. ResearchGate.
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Acosta, G. A., et al. (2023). Challenges in the Characterization and Purification of (Peptide)n-CalixR[1]esorcinarene Conjugates Synthesized via Thiol-Maleimide Reaction Using Liquid Chromatography. Molecules, 28(13), 5035.
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PubChem. (n.d.). C-Undecylcalix(4)resorcinarene Monohydrate. Retrieved from [Link]
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Jumina, et al. (2018). (PDF) Antioxidant assay of C-2-Hydroxyphenylcalix [1]resorcinarene using DPPH method. ResearchGate.
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A Senior Application Scientist's Guide to Spectroscopic Analysis of Host-Guest Interactions in C-Undecylcalixresorcinarene Complexes
A Senior Application Scientist's Guide to Spectroscopic Analysis of Host-Guest Interactions in C-Undecylcalix[1]resorcinarene Complexes
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Architecture of C-Undecylcalix[1]resorcinarene
In the vast landscape of supramolecular chemistry, C-undecylcalix[1]resorcinarene stands out as a remarkably versatile host molecule.[2][3] Synthesized through the condensation of resorcinol and dodecanal, this macrocycle possesses a distinctive three-dimensional, chalice-shaped structure.[4] Its architecture is characterized by a hydrophobic cavity formed by the aromatic walls and undecyl chains at the "upper rim," and a hydrophilic "lower rim" adorned with eight hydroxyl groups.[3] This amphiphilic nature, combined with a pre-organized cavity, makes C-undecylcalix[1]resorcinarene an exceptional candidate for encapsulating a diverse range of guest molecules, from small organic compounds to ions.[5][6] Understanding the dynamics of these host-guest interactions is paramount for applications in drug delivery, chemical sensing, and catalysis.[6]
This guide provides a comparative analysis of key spectroscopic techniques used to elucidate these interactions, offering field-proven insights into experimental design, data interpretation, and the selection of the most appropriate method for your research objectives. We will move beyond simple protocols to explain the causality behind the experimental choices, ensuring a robust and reliable analytical workflow.
Caption: Fig. 1: Schematic of C-Undecylcalix[1]resorcinarene encapsulating a guest molecule.
Comparative Analysis of Spectroscopic Techniques
The study of host-guest interactions has been primarily advanced through physical methods like absorption, fluorescence, and nuclear magnetic resonance (NMR) spectroscopy.[7] Each technique offers unique advantages and probes different aspects of the complexation event. The choice of method is critical and depends on the intrinsic properties of the host and guest, the expected binding affinity, and the specific information required (e.g., binding strength, stoichiometry, or structural details).
| Technique | Principle | Primary Output | Strengths | Limitations |
| UV-Vis Spectroscopy | Change in electronic absorption of chromophores upon complexation. | Binding Constant (Kₐ), Stoichiometry | Widely accessible, simple, good for guests with chromophores. | Requires a spectral change upon binding; less sensitive than fluorescence. |
| Fluorescence Spectroscopy | Change in fluorescence intensity, wavelength, or lifetime upon binding. | Binding Constant (Kₐ), Stoichiometry | High sensitivity, suitable for fluorescent guests or hosts.[8] | Susceptible to inner filter effects; requires a fluorescent component.[1] |
| NMR Spectroscopy | Change in chemical shifts of host or guest protons upon complexation.[8] | Binding Constant (Kₐ), Stoichiometry, Complex Geometry | Provides detailed structural insights into the binding mode.[9] | Lower sensitivity, requires higher concentrations, more complex data analysis. |
UV-Vis Absorption Spectroscopy: The Workhorse Technique
UV-Vis spectroscopy is often the first choice for studying host-guest interactions due to its simplicity and accessibility. The underlying principle is that the inclusion of a guest molecule into the calixarene cavity alters the electronic environment of the aromatic rings (the chromophores), leading to a change in the absorption spectrum. This can manifest as a shift in the maximum absorption wavelength (λ_max) or a change in molar absorptivity.
Causality Behind Experimental Choices
The selection of a titration-based approach is causal. By systematically varying the concentration of the guest while keeping the host concentration constant, we can monitor the progressive formation of the host-guest complex.[10] The observed spectral changes are directly proportional to the concentration of the complex formed, allowing for the determination of the binding constant.[10] The choice of solvent is also critical; a solvent that does not compete for the host's cavity is essential for accurate binding assessment.[11]
Detailed Experimental Protocol: UV-Vis Titration
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of the C-undecylcalix[1]resorcinarene host (e.g., 1 mM in a suitable solvent like acetonitrile or chloroform).
-
Prepare a concentrated stock solution of the guest molecule (e.g., 20 mM in the same solvent). The guest concentration should be significantly higher than the host's to reach saturation.
-
-
Sample Preparation for Titration:
-
Prepare a series of vials or cuvettes. In each, place a constant amount of the host stock solution to achieve a final concentration where the absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Add incremental volumes of the guest stock solution to the series of vials. Ensure the total volume change is minimal to avoid significant dilution effects; if necessary, correct the data for dilution.[12]
-
Add a corresponding amount of pure solvent to a reference cuvette.
-
-
Data Acquisition:
-
Equilibrate the samples at a constant temperature (e.g., 25.0 ± 0.1 °C) using a thermostatting device.[12][13]
-
Record the UV-Vis spectrum for each sample over a relevant wavelength range (e.g., 250-400 nm for the aromatic rings of the calixarene). Use the solvent-only cuvette as the blank.
-
Record a spectrum of the host-only solution and the guest-only solution at the highest concentration used.
-
-
Data Analysis:
-
Identify a wavelength where the change in absorbance (ΔA) upon guest addition is maximal.
-
Plot ΔA against the concentration of the guest.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis software to determine the association constant (Kₐ).[8][10]
-
Fluorescence Spectroscopy: The High-Sensitivity Approach
Fluorescence spectroscopy is an exceptionally sensitive technique for probing host-guest binding, particularly when one of the components is fluorescent.[8] Complexation can either quench (decrease) or enhance (increase) the fluorescence signal. This occurs if the guest alters the electronic properties of the fluorophore or shields it from solvent quenching upon encapsulation.
Causality Behind Experimental Choices
The rationale for using fluorescence is its sensitivity, which allows for experiments at much lower concentrations (micromolar or even nanomolar) than UV-Vis or NMR. This is crucial when dealing with sparingly soluble compounds or when binding is very strong. However, this sensitivity comes with a critical caveat: the inner filter effect (IFE). IFE occurs when the titrant (guest) absorbs light at the excitation or emission wavelength of the fluorophore (host), leading to an apparent quenching that is not due to binding.[1] Therefore, a self-validating protocol must include a correction for IFE to ensure the trustworthiness of the results.[1]
Detailed Experimental Protocol: Fluorescence Titration
-
Stock Solution Preparation:
-
Prepare a stock solution of the fluorescent component (either the calixarene host, if derivatized with a fluorophore, or a fluorescent guest) at a constant, low concentration (e.g., 1-10 μM).
-
Prepare a stock solution of the non-fluorescent binding partner at a much higher concentration (e.g., 1-5 mM).
-
-
Fluorescence Titration:
-
Place a fixed volume of the fluorescent species solution into a quartz cuvette.
-
Measure the initial fluorescence spectrum, noting the excitation (λ_ex) and emission (λ_em) maxima.
-
Add small, precise aliquots of the non-fluorescent partner's stock solution to the cuvette. After each addition, mix thoroughly and allow the solution to equilibrate before recording the new fluorescence spectrum.
-
-
Inner Filter Effect (IFE) Correction:
-
To ensure scientific integrity, the observed fluorescence intensity (F_obs) must be corrected for absorption by the titrant. The corrected intensity (F_corr) can be calculated using the following equation: F_corr = F_obs * 10^((A_ex + A_em) / 2)
-
Where A_ex and A_em are the absorbances of the titrant at the excitation and emission wavelengths, respectively, measured independently.
-
-
Data Analysis:
-
Plot the change in corrected fluorescence intensity (ΔF_corr) at the emission maximum against the concentration of the added binding partner.
-
Fit the data to a suitable binding model (e.g., the Benesi-Hildebrand equation for a 1:1 complex or non-linear regression) to calculate the binding constant (Kₐ).
-
Caption: Fig. 2: A generalized workflow for determining binding affinity via titration.
NMR Spectroscopy: The Structural Elucidation Powerhouse
NMR spectroscopy is an unparalleled tool for gaining deep structural insights into host-guest complexation.[8] When a guest molecule is encapsulated within the C-undecylcalix[1]resorcinarene's cavity, the aromatic rings of the host create a shielding environment. This shielding effect causes the proton signals of the guest to shift, typically to a higher field (upfield shift).[9] The magnitude of this complexation-induced shift (CIS) provides information about the proximity of the guest's protons to the host's aromatic rings.
Causality Behind Experimental Choices
The choice of NMR is driven by the need for structural validation. While UV-Vis and fluorescence can confirm binding and quantify its strength, they provide little information about how or where the guest binds. NMR bridges this gap. By monitoring the chemical shift perturbations of both host and guest protons, one can map the binding interface and determine the geometry of the complex.[8] 2D NMR techniques like NOESY or ROESY can provide even more definitive proof by showing through-space correlations between host and guest protons.[14]
Detailed Experimental Protocol: ¹H NMR Titration
-
Sample Preparation:
-
Prepare a series of NMR tubes in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN).
-
Maintain a constant concentration of the host (e.g., 1-5 mM) in each tube.
-
Add increasing molar equivalents of the guest (e.g., from 0 to 10 equivalents) to the series of tubes.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra for each sample on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure all experimental parameters (e.g., temperature, number of scans, relaxation delay) are identical across all measurements to ensure comparability.
-
-
Data Analysis:
-
Identify the proton signals of the guest (and host) that exhibit significant chemical shift changes (Δδ) upon titration.
-
Plot the change in chemical shift (Δδ) for a specific proton against the molar ratio of [Guest]/[Host].
-
Fit the titration data to a 1:1 binding isotherm using specialized software to determine the association constant (Kₐ). The chemical shift of a given proton at any point is a weighted average of its shifts in the free and bound states.
-
Caption: Fig. 3: Information derived from different spectroscopic techniques.
Conclusion: An Integrated Approach
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Klajner, M., et al. (2022). Polyaromatic Calixarene Hosts: Calix[1]pyrenes. Organic Letters, 24(22), 4051-4055. Retrieved from [Link]
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Numan, A., et al. (2024). Computational insights into solvent encapsulation and host–guest recognition by calix[1]arene. Scientific Reports, 14(1), 3295. Retrieved from [Link]
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Tranfić Bakić, M., et al. (2018). UV-Vis and ESI MS/MS study of calix[1]arene derivatives and their lanthanide complexes. ResearchGate. Retrieved from [Link]
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Klajner, M., et al. (2022). Electronic Tuning of Host-Guest Interactions within the Cavities of Fluorophore-Appended Calix[1]arenes. National Institutes of Health. Retrieved from [Link]
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Wojciechowski, K., et al. (2002). X-ray diffraction and 13C solid-state NMR studies of the solvate of tetra(C-undecyl)calix[1]resorcinarene with dimethylacetamide. Physical Chemistry Chemical Physics, 4(10), 2387-2391. Retrieved from [Link]
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Jumina, J., et al. (2018). Development of C-Arylcalix[1]resorcinarenes and C-Arylcalix[1]pyrogallolarenes as Antioxidant and UV-B Protector. ResearchGate. Retrieved from [Link]
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Zhang, X., et al. (2024). The Versatile Applications of Calix[1]resorcinarene-Based Cavitands. MDPI. Retrieved from [Link]
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Eddaif, L., et al. (2019). Application of the Langmuir Technique to Study the Response of C-dec-9-en-1-ylcalix[1]resorcinarene and C-undecylcalix[1]resorcinarene Ultra-thin Films' Interactions with Cd 2+ , Hg 2+ , Pb 2+ , and Cu 2+ Cations Present in the Subphase. ResearchGate. Retrieved from [Link]
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Calixarenes vs. Cyclodextrins: A Comparative Analysis for Advanced Drug Delivery
A Senior Application Scientist's Guide to Selecting the Optimal Macrocyclic Host for Therapeutic Encapsulation
In the landscape of modern drug delivery, the quest for efficient, safe, and targeted therapeutic systems is paramount. Among the array of strategies, host-guest chemistry utilizing macrocyclic compounds has emerged as a highly promising avenue. This guide provides a comprehensive comparative analysis of two prominent classes of macrocycles—calixarenes and cyclodextrins—for researchers, scientists, and drug development professionals. By delving into their structural nuances, encapsulation efficiencies, biocompatibility profiles, and functional versatility, this document aims to equip you with the critical insights needed to select the most appropriate macrocyclic carrier for your specific drug delivery application.
At a Glance: A Tale of Two Macrocycles
Cyclodextrins, products of enzymatic starch degradation, are cyclic oligosaccharides that have been extensively studied and are already components in several FDA-approved drug formulations.[1][2] Their biocompatibility and ability to form inclusion complexes have made them a staple in pharmaceutical sciences.[3][4] In contrast, calixarenes are synthetic macrocycles born from the condensation of phenols and formaldehyde.[5][6] As a "third generation" supramolecular host, they offer a higher degree of synthetic flexibility, allowing for more tailored drug delivery designs.[7][8]
This guide will navigate the key decision-making parameters, moving from fundamental structural differences to the practicalities of experimental application, empowering you to make an informed choice between these two powerful drug delivery platforms.
Structural Architecture: The Foundation of Functionality
The divergent origins of cyclodextrins and calixarenes are reflected in their distinct structural topographies, which in turn dictate their interaction with guest drug molecules.
Cyclodextrins are characterized by a truncated cone or toroidal shape, composed of α-1,4-linked glucopyranose units.[1][2] The most common forms are α-, β-, and γ-cyclodextrins, containing six, seven, and eight glucose units, respectively.[2] This structure creates a hydrophobic inner cavity and a hydrophilic outer surface, a key feature for encapsulating lipophilic drugs and enhancing their aqueous solubility.[4][9] However, the natural cyclodextrins, particularly β-cyclodextrin, have limited aqueous solubility, which can be a drawback.[1]
Calixarenes , on the other hand, possess a more "vase-like" conformation with a wider upper rim and a narrower lower rim.[5][6] Their phenolic units are linked by methylene bridges, creating a hydrophobic cavity.[8] A significant advantage of calixarenes is their conformational flexibility and the ease with which both the upper and lower rims can be chemically modified.[7] This allows for the precise tuning of their solubility, size, and introduction of targeting moieties.[10]
Caption: Structural representations of a cyclodextrin and a calixarene.
Drug Encapsulation and Release: A Mechanistic Deep Dive
The primary function of both macrocycles in drug delivery is to form host-guest inclusion complexes, thereby improving the physicochemical properties of the encapsulated drug.[3][11]
Cyclodextrins primarily rely on hydrophobic interactions to encapsulate guest molecules within their cavity.[12] The release of the drug is often rapid upon dilution in an aqueous environment, as the complex is in a constant state of formation and dissociation.[13] For more controlled release, cyclodextrins can be polymerized or functionalized to respond to stimuli such as pH or temperature.[3][14]
Calixarenes also utilize hydrophobic interactions for drug encapsulation, but their greater functionalization capacity allows for the introduction of other non-covalent interactions, such as π-π stacking, hydrogen bonding, and electrostatic interactions, leading to more stable complexes.[7] This tunability enables the design of sophisticated stimuli-responsive systems where drug release can be triggered by changes in pH, temperature, or the presence of specific enzymes, offering a higher degree of control over the release kinetics.[7][13]
Quantitative Comparison of Drug Loading and Release
| Feature | Cyclodextrins | Calixarenes | Key Considerations |
| Drug Loading Capacity | Generally moderate, dependent on cavity size and drug compatibility. | Can be significantly higher due to larger cavity sizes and multiple loading sites (cavity, rims, and self-assembled structures).[15] For example, certain amphoteric calix[2]arenes have shown drug-loading efficiencies of 17.8%–24.5% for ciprofloxacin.[15] | The specific drug, the derivative of the macrocycle used, and the preparation method all significantly influence loading capacity. |
| Encapsulation Efficiency | Variable, can be high for well-matched guest molecules. | Can be very high; for instance, paclitaxel-loaded amphiphilic calix[4]arene nanocapsules have demonstrated an encapsulation efficiency of about 83%.[15] | The method of complex preparation (e.g., kneading, co-precipitation, freeze-drying) is a critical factor.[1] |
| Release Kinetics | Often characterized by a rapid initial burst release due to dilution.[13] | Can be tailored for sustained or triggered release through functionalization. For example, pH-responsive calixarenes can retain the drug at physiological pH and release it in the acidic tumor microenvironment.[7] | The desired therapeutic outcome (e.g., immediate release for pain relief vs. sustained release for chronic conditions) will guide the choice of macrocycle and its modifications. |
Biocompatibility and Toxicity: A Critical Safety Assessment
For any drug delivery system, a favorable safety profile is non-negotiable. Both cyclodextrins and calixarenes have been extensively studied for their biocompatibility and potential toxicity.
Cyclodextrins , particularly modified derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are generally considered safe and are used in several FDA-approved medications.[1][16] However, parent cyclodextrins, especially β-cyclodextrin, can exhibit dose-dependent toxicity, including nephrotoxicity and hemolytic activity.[16]
Calixarenes and their water-soluble derivatives have generally demonstrated good biocompatibility and low cytotoxicity in numerous studies.[5][10] Their synthetic nature allows for modifications that can further reduce potential toxicity. However, as with any synthetic molecule, extensive toxicological evaluation is crucial before clinical application.[11]
Caption: Key biocompatibility aspects of cyclodextrins and calixarenes.
Functionalization and Targeting: Tailoring the Carrier
The ability to functionalize the macrocyclic scaffold is crucial for developing advanced drug delivery systems with targeting capabilities.
Cyclodextrins offer hydroxyl groups on their outer surface that can be chemically modified to attach targeting ligands, polymers like polyethylene glycol (PEG) to prolong circulation, or stimuli-responsive moieties.[4][5]
Calixarenes provide a more versatile platform for functionalization.[7] Both the upper and lower rims can be selectively and independently modified, allowing for the creation of highly complex and multifunctional drug carriers.[15][10] This "two-faced" nature enables the attachment of different functional groups for targeting, imaging, and controlled release, all on a single molecule.[17]
Caption: Functionalization possibilities for cyclodextrins and calixarenes.
Experimental Protocols: A Practical Guide
To facilitate the direct comparison and evaluation of these macrocycles in a laboratory setting, the following generalized experimental protocols are provided.
Protocol for Determining Drug Loading Capacity and Encapsulation Efficiency
Objective: To quantify the amount of drug successfully encapsulated within the macrocyclic carrier.
Methodology:
-
Preparation of Drug-Loaded Macrocycles:
-
Cyclodextrins: Prepare inclusion complexes using methods such as kneading, co-precipitation, or freeze-drying.[1]
-
Calixarenes: Utilize methods like co-precipitation or solvent evaporation to form drug-loaded calixarene assemblies.
-
-
Separation of Free Drug:
-
Centrifuge the aqueous suspension of the drug-loaded macrocycles. The supernatant will contain the free, unencapsulated drug.
-
Alternatively, use dialysis against a suitable buffer to separate the free drug from the macrocycle-drug complex.
-
-
Quantification of Free Drug:
-
Analyze the concentration of the free drug in the supernatant or dialysate using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
Drug Loading Capacity (%): (Total amount of drug - Amount of free drug) / (Weight of macrocycle) x 100
-
Encapsulation Efficiency (%): (Total amount of drug - Amount of free drug) / (Total amount of drug) x 100
-
Protocol for In Vitro Drug Release Study
Objective: To evaluate the release profile of the encapsulated drug from the macrocyclic carrier under simulated physiological conditions.
Methodology:
-
Apparatus: Utilize a USP Dissolution Testing Apparatus (e.g., Type II - Paddle).[1]
-
Dissolution Medium: Select a medium that mimics the target physiological environment (e.g., phosphate-buffered saline (PBS) at pH 7.4 for blood, or simulated gastric/intestinal fluid).
-
Procedure:
-
Maintain the dissolution medium at 37 ± 0.5 °C.
-
Add a known amount of the drug-loaded macrocycle formulation to the dissolution vessel.
-
Stir the medium at a constant speed (e.g., 50 or 100 rpm).
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
-
Drug Quantification:
-
Filter the collected samples and analyze the drug concentration using a suitable analytical method (UV-Vis or HPLC).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point and plot it against time to generate a drug release profile.
-
Caption: Workflow for in vitro drug release studies.
Conclusion: Making the Right Choice
The selection between calixarenes and cyclodextrins for a drug delivery application is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the drug and the therapeutic goal.
Choose Cyclodextrins when:
-
The primary goal is to enhance the solubility of a poorly water-soluble drug for a relatively simple formulation.
-
A well-established regulatory pathway and a history of clinical use are advantageous.
-
Rapid drug release upon administration is desired.
Choose Calixarenes when:
-
A high degree of control over drug release kinetics is required, including stimuli-responsive and sustained release profiles.
-
Multifunctionality is needed, such as the incorporation of targeting ligands and imaging agents on a single carrier.
-
A higher drug loading capacity is a critical parameter.
-
The synthetic versatility to fine-tune the carrier's properties for a specific drug is essential.
Ultimately, a thorough understanding of the principles outlined in this guide, coupled with rigorous experimental evaluation, will enable the rational design and selection of the optimal macrocyclic host for the next generation of advanced drug delivery systems.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of C-Undecylcalixresorcinarene Monohydrate
A Researcher's Guide to the Safe Disposal of C-Undecylcalix[1]resorcinarene Monohydrate
As a Senior Application Scientist, my goal is to empower fellow researchers not only with innovative molecules but also with the critical knowledge to handle them responsibly. C-Undecylcalix[1]resorcinarene monohydrate is a remarkable macrocyclic compound, pivotal in advancing supramolecular chemistry, drug delivery systems, and environmental remediation.[2] However, its unique properties necessitate a comprehensive understanding of its hazard profile to ensure its disposal is managed with the highest regard for laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic safety.
Core Principle: Hazard-Informed Waste Management
The foundation of any disposal protocol is a thorough understanding of the substance's inherent risks. C-Undecylcalix[1]resorcinarene monohydrate is not benign, and its disposal pathway is dictated by its specific chemical and toxicological properties. Treating all chemical waste as hazardous until proven otherwise is a prudent starting point; in this case, the data confirms the necessity of this approach.
Table 1: Hazard Profile of C-Undecylcalix[1]resorcinarene Monohydrate
| Property | Identifier/Value | Significance for Disposal |
| CAS Number | 112247-07-1 | Unique identifier for accurate tracking and reporting. |
| GHS Pictogram | GHS07 (Exclamation Mark) | Indicates potential for skin and eye irritation. |
| GHS Signal Word | Warning | Alerts users to the moderate hazard level.[3] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | Dictates the need for robust Personal Protective Equipment (PPE) during handling and disposal to prevent contact.[3] |
| Transportation Class | UN 3175, Hazard Class 4.1 | Classified as a flammable solid, requiring specialized containers and disposal routes to mitigate fire risk.[4] |
| Water Hazard Class | WGK 3 (Germany) | Classified as severely hazardous to water. This is a critical determinant, strictly prohibiting any form of drain disposal. [4] |
| Storage Class | 11 (Combustible Solids) | Reinforces the need to store waste away from ignition sources. |
The causality is clear: the compound's irritant nature, flammability, and severe aquatic toxicity mean it cannot enter standard waste streams. The entire disposal process must be engineered to isolate it from personnel and the environment, from the point of generation to its final destruction by a certified facility.
Pre-Disposal Safety: Engineering Controls and PPE
Before handling waste, establishing a safe working environment is paramount. These protocols are a self-validating system; adherence ensures operator safety.
-
Engineering Controls : Always handle C-Undecylcalix[1]resorcinarene monohydrate powder and its waste within a certified chemical fume hood. This minimizes the risk of inhaling fine particles.
-
Personal Protective Equipment (PPE) : Based on the hazard profile, the following PPE is mandatory:
-
Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.
-
Hand Protection : Nitrile gloves. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves as hazardous waste.
-
Protective Clothing : A flame-resistant lab coat and closed-toe shoes are required.
-
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a process of systematic segregation and containment. The following workflow ensures compliance with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][5]
Caption: Waste Segregation Workflow.
Step 1: Container Preparation and Labeling The first step in compliant waste management begins before any waste is generated.[6]
-
Select an Appropriate Container : For solid waste, use a UN-rated drum or container compatible with flammable organic solids. It must have a secure, sealable lid.[5] For liquid waste, use a container compatible with the solvent used (e.g., avoid metal for acidic solutions).[6]
-
Pre-Label the Container : All hazardous waste containers must be labeled the moment waste is first added.[5] The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "C-Undecylcalix[1]resorcinarene Monohydrate" . If in solution, list all constituents and their approximate percentages. Do not use abbreviations.
-
The applicable hazard warnings: "Flammable Solid," "Irritant," "Environmental Hazard."
-
The date waste accumulation began.
-
Your name, department, and contact information.
-
Step 2: Waste Segregation and Collection Waste must be segregated at the point of generation to prevent dangerous reactions.[7]
-
Unused or Expired Product : If possible, keep the chemical in its original, labeled container.[8] Place this container directly into your designated solid hazardous waste accumulation drum.
-
Grossly Contaminated Solid Waste : Items with visible powder residue (e.g., weigh boats, spatulas, contaminated wipes) must be placed directly into the "Hazardous Waste" container.
-
Trace Contaminated Solid Waste : Items like used gloves and bench paper should be collected in a dedicated, sealed plastic bag within the fume hood and then transferred to the main solid hazardous waste container.
-
Contaminated Liquid Waste : If the compound was used in a solution, that solution must be collected as liquid hazardous waste. Never mix this waste with other streams (e.g., halogenated vs. non-halogenated solvents) unless you have confirmed their compatibility. The container must be labeled with every chemical component.[8]
-
Empty Containers : The original product container is not truly empty. It must be disposed of as hazardous waste unless it has been triple-rinsed. The rinsate from this cleaning process is itself considered hazardous waste and must be collected in the appropriate liquid waste container.[8]
Step 3: Storage and Disposal
-
Satellite Accumulation Area (SAA) : Store the sealed and labeled waste container in a designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.[7] It should be a secondary containment tray to prevent the spread of potential leaks.
-
Professional Disposal : Once the container is full, or within one year of the accumulation start date (regulations may vary by location), arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[7][9] These professionals are equipped to transport and dispose of the material in accordance with all federal and state regulations.
Emergency Procedures: Spill and Exposure
Spill Management
-
Alert & Evacuate : Notify colleagues and your supervisor. Restrict access to the spill area.
-
Assess : If the spill is large or you feel unsafe, evacuate and contact EHS.
-
Contain : For a small, manageable spill within a fume hood, ensure you are wearing full PPE. Cover the spill with an inert absorbent material (such as vermiculite or sand). Do not use combustible materials like paper towels to absorb large amounts of the solid.
-
Collect : Carefully sweep the material into a dustpan and place it in a labeled hazardous waste container.[10]
-
Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), working from the outside in. Place the used wipe in the hazardous waste container.
Personal Exposure
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[11]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]
By adhering to this comprehensive guide, you actively contribute to a safer laboratory environment and ensure that the lifecycle of C-Undecylcalix[1]resorcinarene monohydrate, from application to disposal, is managed with scientific rigor and uncompromising responsibility.
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Title: C-UNDECYLCALIX[1]RESORCINARENE MONOHYDRATE | lookchem Source: lookchem.com URL: [Link]
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Navigating the Safe Handling of C-Undecylcalixresorcinarene Monohydrate: A Guide for Laboratory Professionals
Navigating the Safe Handling of C-Undecylcalix[1]resorcinarene Monohydrate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling C-Undecylcalixresorcinarene monohydrate, moving beyond a simple checklist to explain the "why" behind each procedural step. Our goal is to empower your team with the knowledge to handle this compound confidently and safely, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.
C-Undecylcalixresorcinarene monohydrate is a versatile macrocyclic compound with significant potential in supramolecular chemistry, drug delivery, and sensor technology.[1] Its unique structure allows for the encapsulation of guest molecules, making it a valuable tool in various research applications.[1] However, like any chemical substance, understanding its hazard profile is the first step toward safe handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), C-Undecylcalixresorcinarene monohydrate is classified as causing skin irritation and serious eye irritation.[2]
I. Hazard Identification and Risk Assessment
Before any handling of C-Undecylcalixresorcinarene monohydrate, a thorough risk assessment is crucial.[3] This involves not only understanding the intrinsic hazards of the chemical but also evaluating the specific procedures and quantities that will be used in your laboratory.
Key Hazards:
-
Skin Irritation: Prolonged or repeated contact with the skin may cause irritation.[2]
-
Serious Eye Irritation: The compound can cause serious irritation if it comes into contact with the eyes.[2]
-
Respiratory Tract Irritation: As an off-white to beige or brown powder, it can be irritating to the respiratory system if inhaled.[1][4]
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation[2] |
| Specific target organ toxicity (single exposure) | Category 3 | Warning | May cause respiratory irritation[5] |
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling C-Undecylcalixresorcinarene monohydrate.[6][7] The following PPE is mandatory to minimize exposure and ensure personal safety.
-
Eye and Face Protection: Chemical safety goggles that meet the ANSI Z.87.1 1989 standard are required.[4][8] In situations where splashing is a risk, a face shield worn over safety goggles is recommended.[8]
-
Skin Protection:
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.[4] While disposable nitrile gloves offer good short-term protection against a range of chemicals, it is advisable to consult the glove manufacturer's chemical resistance guide for specific compatibility information.[7][8] Always inspect gloves for any signs of degradation or punctures before use.
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[4]
-
-
Respiratory Protection: To minimize the inhalation of dust, a NIOSH/MSHA-approved respirator is recommended, especially when handling larger quantities or when adequate ventilation is not available.[4] A dust mask (type N95) is a suitable option for low-level exposure.
III. Operational Plan: From Receipt to Disposal
A systematic approach to handling C-Undecylcalixresorcinarene monohydrate ensures safety at every stage of its lifecycle in the laboratory.
A. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and any hazard warnings.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[4] The recommended storage temperature is at room temperature.[1]
B. Handling and Use
The primary objective during handling is to minimize dust generation and accumulation.[4]
-
Ventilation: Always handle C-Undecylcalixresorcinarene monohydrate in a well-ventilated area.[4] For procedures that may generate significant dust, use a chemical fume hood.
-
Weighing: When weighing the powder, do so in a designated area with minimal air currents to prevent dispersal.
-
Transfers: Use appropriate tools (e.g., spatulas) to transfer the powder. Avoid scooping in a manner that creates dust clouds.
-
Housekeeping: Maintain a clean workspace.[9][10] Any spills should be cleaned up immediately.
C. Spill Management
In the event of a spill, follow these steps:
-
Evacuate: If the spill is large, evacuate the immediate area.
-
Ventilate: Increase ventilation to the area.
-
Contain: For small spills, carefully vacuum or sweep up the material and place it into a suitable, labeled disposal container.[4] Avoid generating dust during cleanup.[4]
-
Decontaminate: Clean the spill area with soap and water.
-
Personal Contamination:
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[4]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[4]
-
IV. Disposal Plan
Proper disposal of C-Undecylcalixresorcinarene monohydrate and any contaminated materials is a critical final step.
-
Waste Collection: Collect all waste material (including spilled powder, used gloves, and contaminated wipes) in a clearly labeled, sealed container.
-
Waste Characterization: Although specific hazardous waste regulations may vary, it is prudent to treat this chemical waste as potentially hazardous.
-
Disposal Route: Dispose of the waste through a licensed chemical waste disposal contractor. Do not dispose of it in the regular trash or down the drain. Follow all local, state, and federal regulations for chemical waste disposal.
V. Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of C-Undecylcalixresorcinarene monohydrate.
Caption: Workflow for the safe handling of C-Undecylcalixresorcinarene monohydrate.
By adhering to these guidelines, you can effectively mitigate the risks associated with handling C-Undecylcalixresorcinarene monohydrate, ensuring a safe and productive research environment.
References
-
Material Safety Data Sheet - CalixArene. Cole-Parmer. Available at:
-
C-Undecylcalixresorcinarene monohydrate. Chem-Impex. Available at:
- C-Undecylcalix(4)resorcinarene Monohydrate | C72H112O8 | CID 4172350. PubChem.
-
Cas 112247-07-1, C-UNDECYLCALIXRESORCINARENE MONOHYDRATE. LookChem. Available at:
-
C-Undecylcalixresorcinarene 99 112247-07-1. Sigma-Aldrich. Available at:
-
CAS#:112247-07-1 | C-Undecylcalixresorcinarene Monohydrate. Chemsrc. Available at:
- SAFETY DATA SHEET. Fisher Scientific.
-
C-UNDECYLCALIXRESORCINARENE MONOHYDRATE CAS#: 112247-07-1 • ChemWhat | Database of Chemicals & Biologicals. ChemWhat. Available at:
- Developing Effective Laboratory Safety Protocols. Helix Molecular Solutions.
- Laboratory Safety Guidelines. ETH Zurich.
- Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Lab Safety Rules and Guidelines. Grainger.
- Chemistry Lab Safety Rules. PozeSCAF.
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C-Undecylcalixresorcinarene monohydrate. Biosynth. Available at:
- General Lab Safety Procedure. Caltech CCE.
- Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
- PPE and Safety Equipment When Using Chemicals. Compliance Partners.
- Recommended PPE to handle chemicals. Bernardo Ecenarro.
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CAS 112247-07-1 C-UNDECYLCALIXRESORCINARENE MONOHYDRATE. BOC Sciences. Available at:
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- 2. C-Undecylcalix(4)resorcinarene Monohydrate | C72H112O8 | CID 4172350 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
